molecular formula C10H14ClFN2O B1502757 3-Fluoro-4-morpholinoaniline hydrochloride CAS No. 2689-38-5

3-Fluoro-4-morpholinoaniline hydrochloride

Cat. No.: B1502757
CAS No.: 2689-38-5
M. Wt: 232.68 g/mol
InChI Key: GPRPSSVBSBPDCY-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholinoaniline hydrochloride is a versatile chemical building block of high value in medicinal chemistry and materials science research. Its structure, featuring a fluorinated aniline and a morpholine ring, makes it a crucial precursor for synthesizing diverse heterocyclic compounds . This compound serves as a key intermediate in the development of novel therapeutic agents. Research indicates that derivatives of 3-fluoro-4-morpholinoaniline demonstrate significant anti-cancer activity , showing promise in studies against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, it is used to create Schiff bases, sulfonamides, and carbamates that exhibit potent antimicrobial and biofilm inhibition activities, with some derivatives outperforming standard drugs like linezolid . Beyond pharmaceuticals, this compound is applied in materials research for tuning the photoluminescent properties of carbon nanodots, potentially for use in sensing and optoelectronics . Please Note: The scientific literature referenced often discusses the freebase form (CAS# 93246-53-8). This product is the hydrochloride salt (CAS# 2689-38-5) , which may be preferred for its altered solubility and handling properties in synthetic applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRPSSVBSBPDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677610
Record name 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
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Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94442-23-6, 2689-38-5
Record name Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94442-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-morpholinoaniline hydrochloride is a fluorinated aromatic amine of significant interest in the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a fluorinated benzene ring coupled with a morpholine moiety, makes it a versatile building block for the synthesis of complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a desirable trait in drug design. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on its role as a critical intermediate in the production of the antibiotic, Linezolid.

Physicochemical Properties

The introduction of the hydrochloride salt enhances the compound's polarity and solubility in protic solvents compared to its free base form.[1] This property is particularly advantageous in various synthetic and analytical procedures.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄ClFN₂O[1]
Molecular Weight 232.68 g/mol [1]
Appearance Off-white to pale beige or light-yellow powder/solid[1]
Melting Point (Free Base) 121-123 °C[1]
Boiling Point (Free Base) ~364.9 °C at 760 mmHg[1]
Solubility Readily soluble in methanol; moderately soluble in ethanol.[1]
CAS Number 1199796-23-3N/A

Synthesis of this compound

The synthesis is a multi-step process, commencing with a nucleophilic aromatic substitution, followed by reduction of a nitro group, and culminating in the formation of the hydrochloride salt.

Step 1: Nucleophilic Aromatic Substitution

The synthesis typically begins with the reaction of 3,4-difluoronitrobenzene with morpholine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of morpholine.

Synthesis_Step1 3_4_difluoronitrobenzene 3,4-Difluoronitrobenzene intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine 3_4_difluoronitrobenzene->intermediate + Morpholine (Nucleophilic Aromatic Substitution) morpholine Morpholine

Caption: Reaction scheme for the synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is then reduced to a primary amine to yield 3-fluoro-4-morpholinoaniline. Several reducing agents can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and cost-effectiveness.

  • Iron-mediated reduction: A classic and cost-effective method using iron powder in an acidic medium.

  • Zinc-mediated reduction: A milder alternative suitable for substrates with acid-sensitive functional groups.

  • Tin(II) chloride reduction: Offers excellent selectivity and mild reaction conditions.

  • Catalytic Hydrogenation: Utilizes catalysts such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere, often providing high yields.[1]

Step 3: Formation of the Hydrochloride Salt

The final step involves the treatment of the synthesized 3-fluoro-4-morpholinoaniline (the free base) with hydrochloric acid to form the stable hydrochloride salt.

Experimental Protocol: Salt Formation

  • Dissolve 3-fluoro-4-morpholinoaniline in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., argon).

  • Cool the solution to room temperature.

  • Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with continuous stirring.

  • Observe the precipitation of a light-yellow solid.

  • Continue stirring for approximately 30 minutes to ensure complete conversion.

  • Isolate the precipitate by filtration.

  • Wash the isolated solid with the anhydrous solvent used in step 1 to remove any unreacted starting material.

  • Dry the final product under vacuum to obtain this compound.

Applications in Drug Discovery and Materials Science

Key Intermediate in the Synthesis of Linezolid

The primary application of this compound is as a crucial building block in the synthesis of Linezolid, a potent antibiotic used to treat serious infections caused by Gram-positive bacteria.

Linezolid_Synthesis A 3-Fluoro-4-morpholinoaniline hydrochloride B Multi-step conversion A->B Key Intermediate C Linezolid B->C Oxazolidinone ring formation and subsequent modifications

Caption: Role of this compound in Linezolid synthesis.

Antimicrobial and Anticancer Research

Derivatives of 3-Fluoro-4-morpholinoaniline have shown promise in antimicrobial and anticancer research. The core structure can be modified to generate novel compounds with potential therapeutic applications.

  • Schiff Bases: Reaction of the primary amine with aldehydes yields Schiff bases that have demonstrated biofilm inhibition activity.[1]

  • Sulfonamides and Carbamates: Modifications of the aniline group to form sulfonamide and carbamate derivatives have resulted in compounds with significant antimicrobial activity, with some exhibiting minimum inhibitory concentrations (MIC) in the range of 6.25-25.0 μg/mL against various bacteria.[1]

  • Anticancer Agents: Heterocyclic compounds containing a morpholine moiety are known for their anti-cancer activity. Novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and have shown significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231).

Materials Science

This compound has also been utilized in the development of functional nanomaterials. For instance, it has been used in the synthesis of carbon nanodots with tunable emission properties, which have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1]

Analytical Methods

Ensuring the purity and identity of this compound is crucial for its application in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃, for the free base):

  • δ 6.82 (m, 1H, ArH)

  • δ 6.43 (m, 2H, 2xArH)

  • δ 3.87 (m, 4H, 2xCH₂O)

  • δ 3.58 (brs, 2H, NH₂)

  • δ 2.99 (m, 4H, 2xCH₂N)

¹³C NMR (100 MHz, CDCl₃, for the free base):

  • δ 156.9 (d, J = 245.4 Hz)

  • δ 143.0 (d, J = 10.4 Hz)

  • δ 131.8 (d, J = 9.7 Hz)

  • δ 120.4 (d, J = 4.2 Hz)

  • δ 110.8 (d, J = 3.0 Hz)

  • δ 104.0 (d, J = 23.8 Hz)

  • δ 67.3

  • δ 51.9 (d, J = 2.1 Hz)

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash face, hands, and any exposed skin thoroughly after handling.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a compound of considerable scientific and commercial importance. Its role as a key intermediate in the synthesis of the antibiotic Linezolid underscores its value in the pharmaceutical industry. Furthermore, the potential for its derivatives in antimicrobial and anticancer applications, as well as its use in materials science, highlights the versatility of this molecule. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working with this compound.

References

Sources

An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block

3-Fluoro-4-morpholinoaniline hydrochloride, identified by the CAS Number 2689-38-5 , is a fluorinated aromatic amine of significant interest in the pharmaceutical and chemical industries. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications. As a key intermediate, particularly in the synthesis of the oxazolidinone antibiotic Linezolid, understanding the nuances of this compound is paramount for efficient and successful drug discovery and manufacturing processes. The hydrochloride salt form often provides advantages in terms of stability and solubility in polar solvents compared to its free base counterpart (3-Fluoro-4-morpholinoaniline, CAS Number 93246-53-8).[1]

This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references, reflecting the expertise of a Senior Application Scientist.

Physicochemical Properties and Structural Elucidation

The unique arrangement of a fluorine atom, a morpholine ring, and an aniline group on a benzene core imparts specific physicochemical characteristics to the molecule, influencing its reactivity and utility.

Structural Diagram

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the key properties of 3-Fluoro-4-morpholinoaniline and its hydrochloride salt. It is important to note that some literature sources may conflate the data for the free base and the hydrochloride salt.

Property3-Fluoro-4-morpholinoanilineThis compoundReferences
CAS Number 93246-53-82689-38-5
Molecular Formula C₁₀H₁₃FN₂OC₁₀H₁₃FN₂O·HCl[2]
Molecular Weight 196.22 g/mol 232.68 g/mol [2]
Appearance Light yellow to brown crystalline powderOff-white to pale beige powder[3]
Melting Point 121-125 °C121-123 °C (Note: Often cited same as free base)[4]
Boiling Point ~364.9 °C at 760 mmHg~364.9 °C at 760 mmHg (for the free base)[3]
Solubility Soluble in methanol.Enhanced solubility in polar protic solvents like methanol and ethanol; notable aqueous solubility.[1]

Synthesis and Manufacturing Insights

The synthesis of this compound typically involves a multi-step process, culminating in the formation of the free base followed by its conversion to the hydrochloride salt. A common and industrially relevant route starts from 3,4-difluoronitrobenzene.

Synthetic Workflow Diagram

Synthesis_Workflow start 3,4-Difluoronitrobenzene step1 Nucleophilic Substitution with Morpholine start->step1 Morpholine, Solvent (e.g., Methanol) intermediate1 3-Fluoro-4-morpholinonitrobenzene step1->intermediate1 step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate1->step2 H₂, Pd/C or Ammonium Formate free_base 3-Fluoro-4-morpholinoaniline (Free Base) step2->free_base step3 Salt Formation (with HCl) free_base->step3 Anhydrous HCl product 3-Fluoro-4-morpholinoaniline Hydrochloride step3->product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methodologies found in patent literature.[5]

Step 1: Synthesis of 3-Fluoro-4-morpholinonitrobenzene

  • Rationale: This step involves a nucleophilic aromatic substitution where the more activated fluorine at the 4-position of 3,4-difluoronitrobenzene is displaced by the secondary amine of morpholine. The electron-withdrawing nitro group activates the ring towards nucleophilic attack.

  • Procedure:

    • To a stirred solution of 3,4-difluoronitrobenzene (1 equivalent) in a suitable solvent such as methanol, add morpholine (approximately 2.2 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Collect the yellow crystalline product by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline (Free Base)

  • Rationale: The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. An alternative is using a transfer hydrogenation agent like ammonium formate.

  • Procedure (Catalytic Hydrogenation):

    • Charge a hydrogenation reactor with 3-Fluoro-4-morpholinonitrobenzene, a suitable solvent like ethanol or methanol, and a palladium on carbon catalyst (10% Pd/C).

    • Pressurize the reactor with hydrogen gas (typically 50 psi).

    • Stir the mixture at room temperature for several hours until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-morpholinoaniline. The product can be further purified by recrystallization.

Step 3: Preparation of this compound

  • Rationale: The free base is converted to its hydrochloride salt to potentially improve its stability, handling characteristics, and solubility in certain reaction media. This is achieved by reacting the basic aniline with hydrochloric acid.

  • Procedure:

    • Dissolve the crude or purified 3-Fluoro-4-morpholinoaniline in a suitable organic solvent, such as isopropanol or ethyl acetate.

    • Slowly add a solution of anhydrous hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by filtration, wash with a small amount of the solvent, and dry under vacuum to yield this compound as a solid.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of the antibiotic, Linezolid.

Role in Linezolid Synthesis

Linezolid is an oxazolidinone-class antibiotic effective against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[5] The 3-fluoro-4-morpholinophenyl moiety is a key structural feature of Linezolid, and this compound serves as the precursor for introducing this group.

Various patented synthetic routes utilize this intermediate.[5][6] A common strategy involves the N-alkylation of 3-fluoro-4-morpholinoaniline with a suitable three-carbon synthon that will ultimately form the oxazolidinone ring of Linezolid.[7]

Linezolid Synthesis Pathway

Linezolid_Synthesis start 3-Fluoro-4-morpholinoaniline (or its Hydrochloride) step1 Reaction with Chiral Epoxide or equivalent start->step1 intermediate Key Chiral Intermediate step1->intermediate step2 Ring Closure & Functional Group Manipulation intermediate->step2 product Linezolid step2->product

Caption: Simplified pathway for Linezolid synthesis from 3-Fluoro-4-morpholinoaniline.

Beyond Linezolid: A Versatile Scaffold

The unique electronic and structural features of 3-Fluoro-4-morpholinoaniline make it an attractive scaffold for the development of other bioactive molecules:

  • Antimicrobial Agents: Derivatives, such as sulfonamides and carbamates, have shown promising antimicrobial activity.[1] Schiff bases derived from this compound have also demonstrated potent biofilm inhibition.[4]

  • Anticancer Research: Novel derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and evaluated for their anti-cancer properties, particularly against breast cancer cell lines, where they have been shown to inhibit cell proliferation and induce apoptosis.[1]

  • Materials Science: The core structure has been used in the development of functional nanomaterials, such as carbon nanodots, where it can enhance photoluminescence quantum yield.[4]

Spectral Analysis

Spectroscopic data is crucial for the identification and quality control of 3-Fluoro-4-morpholinoaniline. The following data is for the free base (CAS 93246-53-8). The hydrochloride salt would exhibit shifts, particularly in the signals of protons near the protonated amine.

  • ¹H NMR (400MHz, CDCl₃): δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N).[8]

  • ¹³C NMR (100MHz, CDCl₃): δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz).[8]

  • HRMS [M]⁺: Calculated for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its free base.

  • Hazard Statements: The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[9]

  • Precautionary Measures:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a cool, dark, and dry place in a tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of medicinal chemistry in designing key molecular fragments that form the backbone of essential medicines. Its role in the synthesis of Linezolid underscores its importance in combating antibiotic resistance. Furthermore, its potential as a scaffold for new antimicrobial and anticancer agents ensures its continued relevance in drug discovery and development. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize this versatile compound in their pursuit of novel therapeutics and materials.

References

  • PureSynth. (n.d.). 3-Fluoro-4-Morpholinoaniline 98.0%(GC). Retrieved from [Link]

  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Retrieved from [Link]

  • Google Patents. (2015). Processes for preparing linezolid.
  • Google Patents. (2013). Novel process for preparation of linezolid and its novel intermediates.
  • Google Patents. (2014). METHOD FOR PREPARING LINEZOLID INTERMEDIATE.
  • Google Patents. (2017). Process for the preparation of linezolid.
  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Retrieved from [Link]

Sources

3-Fluoro-4-morpholinoaniline hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride: Structure, Synthesis, and Applications

Introduction

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development.[1] Its structure, which combines a fluorinated aniline core with a morpholine substituent, makes it a valuable and versatile building block for synthesizing complex molecules.[1][2] This guide offers a detailed exploration of its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, particularly its role as a key intermediate in the creation of modern pharmaceuticals. The strategic placement of the fluorine atom and the morpholine ring imparts unique electronic and conformational properties, which are leveraged by medicinal chemists to enhance the pharmacological profiles of target drug candidates.[3][4]

Chemical Structure and Physicochemical Properties

The defining feature of 3-Fluoro-4-morpholinoaniline is the substituted benzene ring. A primary amine group is located at position 1, a fluorine atom at position 3, and a morpholine ring attached via its nitrogen atom at position 4.[1] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

The IUPAC name for the free base is 3-fluoro-4-morpholin-4-ylaniline.[5]

Caption: Chemical structure of this compound.

Physicochemical Data

The compound's physical and chemical properties are crucial for its handling, storage, and application in synthetic chemistry.[3]

PropertyValueSource(s)
CAS Number 2689-38-5 (HCl Salt) / 93246-53-8 (Free Base)[1][5]
Molecular Formula C₁₀H₁₄ClFN₂O (HCl Salt) / C₁₀H₁₃FN₂O (Free Base)[1][5]
Molecular Weight 232.68 g/mol (HCl Salt) / 196.22 g/mol (Free Base)[1][5]
Appearance Off-white to pale beige or brown crystalline powder[1][2][3]
Melting Point 121-123 °C (Free Base)[1][2][3]
Boiling Point ~364.9 °C at 760 mmHg (Free Base)[1][3]
Solubility Soluble in Methanol
Purity Typically >98% (by GC)[2]

Synthesis and Reaction Mechanism

A common industrial synthesis route for 3-fluoro-4-morpholinylaniline starts from o-fluoronitrobenzene, a readily available raw material.[6] This multi-step process is designed for efficiency and to minimize environmentally hazardous byproducts.[6]

Synthesis Workflow

The synthesis can be logically broken down into four primary stages:

  • Reduction of o-Fluoronitrobenzene: The initial step involves the reduction of the nitro group on o-fluoronitrobenzene to an amine, yielding o-fluoroaniline. This is typically achieved through catalytic hydrogenation using a catalyst like Raney Nickel under hydrogen pressure.[6] The choice of a catalytic method is crucial for its high efficiency and clean conversion.

  • Introduction of the Morpholine Ring: The o-fluoroaniline is then reacted with a bis(2-haloethyl) ether (e.g., bis(2-chloroethyl) ether) in the presence of a deacidifying agent. This reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen displaces the halogens to form the morpholine ring, resulting in o-fluoro-morpholinyl benzene.[6] The reaction is driven at elevated temperatures to ensure completion.

  • Nitration: The o-fluoro-morpholinyl benzene undergoes regioselective nitration. Using nitric acid in an acetic acid solvent, a nitro group is introduced onto the benzene ring, yielding 3-fluoro-4-morpholinyl nitrobenzene.[6] The directing effects of the existing substituents guide the nitro group to the desired position.

  • Final Reduction: The nitro group of 3-fluoro-4-morpholinyl nitrobenzene is reduced to a primary amine to yield the final product, 3-fluoro-4-morpholinoaniline.[6] This final reduction step is often accomplished using standard methods such as catalytic hydrogenation or metal-acid reduction.

synthesis_workflow start o-Fluoronitrobenzene step1 Reduction (e.g., H₂, Raney Ni) start->step1 intermediate1 o-Fluoroaniline step1->intermediate1 step2 Cyclization with bis(2-haloethyl) ether intermediate1->step2 intermediate2 o-Fluoro-morpholinyl benzene step2->intermediate2 step3 Nitration (HNO₃, Acetic Acid) intermediate2->step3 intermediate3 3-Fluoro-4-morpholinyl nitrobenzene step3->intermediate3 step4 Final Reduction intermediate3->step4 end 3-Fluoro-4-morpholinoaniline step4->end

Caption: General synthesis workflow for 3-Fluoro-4-morpholinoaniline.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in 3-Fluoro-4-morpholinoaniline makes it a highly sought-after intermediate in the pharmaceutical industry.[1]

  • Key Intermediate for Linezolid: Its most prominent application is as a crucial building block in the synthesis of Linezolid.[3] Linezolid is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The 3-fluoro-4-morpholinoaniline moiety forms a significant part of the final drug's core structure.[3]

  • Scaffold for Novel Antimicrobials: Beyond Linezolid, this compound serves as a versatile scaffold for developing new bioactive molecules.[3] Researchers have successfully synthesized sulfonamide and carbamate derivatives that exhibit promising antimicrobial activity, with minimum inhibitory concentrations (MIC) in the range of 6.25-25.0 μg/mL against various bacteria.[2]

  • Synthesis of Schiff Bases: The primary amine group readily reacts with aldehydes to form Schiff bases.[1][2] Studies have shown that Schiff bases derived from 3-fluoro-4-morpholinoaniline can exhibit potent anti-biofilm properties, in some cases exceeding the efficacy of standard antibiotics like linezolid.[1][2]

The presence of the fluorine atom is a key feature from a medicinal chemistry perspective. Fluorination can enhance a molecule's metabolic stability, binding affinity, and membrane permeability, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 3-Fluoro-4-morpholinoaniline is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[7][8]

  • First Aid Measures: In case of accidental contact, immediate action is required. For skin contact, flush with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] In all cases of significant exposure, seek immediate medical attention.[7]

  • Storage: The compound should be stored in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials.[8][9]

Conclusion

This compound is more than a simple chemical; it is a testament to the power of rational molecular design. Its structure is a carefully orchestrated combination of a fluorinated ring system and a morpholine heterocycle, providing a robust platform for the synthesis of high-value pharmaceutical agents. Its indispensable role in the production of the antibiotic Linezolid underscores its importance in modern medicine. As research continues to explore its potential, 3-Fluoro-4-morpholinoaniline will undoubtedly remain a cornerstone intermediate for the development of novel therapeutics aimed at combating infectious diseases and other challenging health conditions.

References

  • Qian-Qian Chemical. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

  • Isan, V. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]

  • X.L. et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Fluoro-4-(4-morpholinyl) Benzenamine | CAS No : 93246-53-8. Retrieved from [Link]

  • Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

Sources

Technical Guide: 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Stoichiometric Criticality in Drug Development[1]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate manufacturing, 3-Fluoro-4-morpholinoaniline Hydrochloride (CAS: 2689-38-5) serves as a linchpin scaffold, most notably in the synthesis of oxazolidinone antibiotics like Linezolid .[1][2] While its nominal molecular weight is 232.68 g/mol , the operational reality for process chemists is far more complex.[1] Variations in salt stoichiometry, hygroscopicity, and residual solvent content can shift the "effective" molecular weight, leading to stoichiometric imbalances in downstream GMP reactions.[1]

This guide moves beyond basic physical constants to provide a rigorous framework for the synthesis, characterization, and precise stoichiometric handling of this critical intermediate.[1][3]

Part 1: Molecular Identity & Physicochemical Profile[1][3][4]

The distinction between the free base and the hydrochloride salt is non-trivial.[1] In drug development, the salt form is often preferred for its enhanced stability and crystallinity, but it introduces the variable of counter-ion stoichiometry.[1]

Table 1: Comparative Physicochemical Data

PropertyFree BaseHydrochloride Salt (Target)
Chemical Name 3-Fluoro-4-morpholinoaniline3-Fluoro-4-morpholinoaniline HCl
CAS Number 93246-53-82689-38-5
Molecular Formula C₁₀H₁₃FN₂OC₁₀H₁₃FN₂O[1][2][4][5][6] · HCl
Molecular Weight 196.22 g/mol 232.68 g/mol
Appearance Off-white / beige powderLight yellow amorphous solid/crystal
Melting Point 121–123 °C>200 °C (Decomposition often observed)
Solubility DCM, Methanol, Ethyl AcetateWater, Methanol, DMSO
The Stoichiometric Trap

A common failure mode in Linezolid synthesis is assuming the commercial material is 100% monohydrochloride.[1] Industrial batches may contain traces of dihydrochloride or free base depending on the pH during crystallization.[1]

  • Monohydrochloride MW: 232.68 g/mol [1][4]

  • Dihydrochloride MW: ~269.14 g/mol [1]

Scientist’s Insight: Always perform a chloride content titration (Argentometric) on new vendor batches to establish the exact Salt-to-Base ratio (


) before calculating charge weights for the next step.
Part 2: Synthesis & Reaction Mechanics[1]

The synthesis of 3-Fluoro-4-morpholinoaniline HCl is a classic exercise in chemoselectivity, requiring the reduction of a nitro group in the presence of a fluorine atom and a morpholine ring.[1]

The Synthetic Pathway[1][4][6][7]
  • Nucleophilic Aromatic Substitution (S_NAr): Morpholine attacks 3,4-difluoronitrobenzene.[1] The fluorine para to the nitro group is activated, ensuring regioselectivity.[1]

  • Nitro Reduction: The nitro group is reduced to an amine.[1][8] Catalytic hydrogenation (Pd/C) is standard, but Fe/NH₄Cl is used if de-fluorination is a risk.[1]

  • Salt Formation: Precise addition of anhydrous HCl prevents hydrolysis or over-acidification.[1]

SynthesisPathway Start 3,4-Difluoronitrobenzene (Starting Material) Inter 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate) Start->Inter Morpholine, Heat (SNAr) ProductBase 3-Fluoro-4-morpholinoaniline (Free Base) Inter->ProductBase H2, Pd/C or Fe/NH4Cl (Reduction) ProductSalt 3-Fluoro-4-morpholinoaniline HCl (Final Salt) ProductBase->ProductSalt HCl in Dioxane/Ether (Salt Formation)

Figure 1: Step-wise synthetic pathway from fluoronitrobenzene precursor to the hydrochloride salt.

Detailed Protocol: Salt Formation Step

Context: Converting 10g of Free Base to HCl Salt.

  • Dissolution: Dissolve 10.0 g (51 mmol) of 3-Fluoro-4-morpholinoaniline (Base) in 150 mL of anhydrous Dichloromethane (DCM) under Nitrogen.

  • Cooling: Cool the solution to 0–5 °C. Exothermic control is vital to prevent impurity formation.[1]

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents, ~14 mL).

    • Observation: A thick, off-white precipitate will form immediately.[1]

  • Aging: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ripen the crystal habit.

  • Isolation: Filter under vacuum. Wash the cake with cold DCM (2 x 20 mL) to remove unreacted base.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

    • Critical Check: Measure LOD (Loss on Drying).[1] If >0.5%, solvent is trapped, artificially inflating the mass.[1]

Part 3: Analytical Protocols & Quality Control

To validate the molecular weight and purity, a multi-modal approach is required. Relying solely on HPLC is insufficient because HPLC does not detect the counter-ion (Cl⁻).[1]

Protocol A: Argentometric Titration (Chloride Content)

This determines the exact stoichiometry of the salt, allowing you to correct the molecular weight for precise dosing.[1]

  • Reagents: 0.1 N Silver Nitrate (AgNO₃), Potassium Chromate indicator.

  • Procedure: Dissolve 200 mg of sample in 50 mL deionized water. Adjust pH to 7-8.

  • Titration: Titrate with AgNO₃ until a brick-red precipitate persists.

  • Calculation:

    
    [1]
    
    • Target: Theoretical Cl content for Monohydrochloride is 15.23% .[1]

    • Deviation: If >16%, suspect dihydrochloride or residual HCl.[1] If <14%, suspect free base contamination.[1]

Protocol B: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1] Gradient elution.

  • Detection: UV at 254 nm.[1]

  • Significance: Ensures no unreduced nitro-intermediate (MW 226.[1]18) remains, which would act as a chain terminator in Linezolid synthesis.[1]

QC_Workflow Sample Raw Material Batch (3-Fluoro-4-morpholinoaniline HCl) HPLC HPLC Purity Analysis Sample->HPLC Titration Chloride Titration (Argentometric) Sample->Titration LOD Loss on Drying (LOD) Sample->LOD Decision Data Synthesis HPLC->Decision Purity > 98%? Titration->Decision Cl ~ 15.2%? LOD->Decision Volatiles < 0.5%? Pass Release for Manufacturing Use MW = 232.68 Decision->Pass All Specs Met Adjust Adjust Charge Weight Based on Assay/Salt Ratio Decision->Adjust Purity OK, Stoichiometry Shift Reject Reject Batch (Impurity > 0.5%) Decision->Reject Fail Purity

Figure 2: Quality Control Decision Tree for assessing material suitability.

Part 4: Application in Drug Development (Linezolid)[1]

The primary utility of 3-Fluoro-4-morpholinoaniline HCl is as the "Left-Hand Side" amine in the synthesis of Linezolid (Zyvox).[1]

The Cbz-Protection Step: Typically, the aniline is protected with Benzyl Chloroformate (Cbz-Cl) before reacting with the oxazolidinone core.[1]

  • Reaction: Aniline HCl + Cbz-Cl + Base → Cbz-Protected Aniline.[1]

  • Why MW Accuracy Matters: If you use the nominal MW (232.68) but your batch is wet (LOD 2%), you under-charge the aniline by 2%.[1] In a convergent synthesis, this limits the yield of the expensive Cbz-Cl reagent.[1]

  • Correction Formula:

    
    
    

This rigorous attention to the "Effective Molecular Weight" is what distinguishes bench scientists from process engineers.[1]

References
  • PubChem . (2025).[1] 3-Fluoro-4-morpholinoaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate . (2025). Synthesis of Sulfonamides and Carbamates of 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

Sources

A Spectroscopic and Analytical Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-morpholinoaniline, and its corresponding hydrochloride salt, is a critical chemical intermediate in contemporary pharmaceutical manufacturing. Its structure, which combines a fluorinated aniline with a morpholine moiety, makes it a versatile building block, most notably in the synthesis of the oxazolidinone antibiotic, Linezolid.[1][2] For researchers, process chemists, and quality control specialists in drug development, a comprehensive understanding of its analytical profile is not merely academic—it is essential for ensuring batch-to-batch consistency, verifying reaction outcomes, and maintaining regulatory compliance.

This technical guide provides an in-depth exploration of the core spectroscopic data for 3-Fluoro-4-morpholinoaniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While much of the publicly available high-resolution data pertains to the free base, we will interpret this data and provide expert insights into the expected spectral characteristics of the hydrochloride salt. This approach offers a robust analytical framework for professionals working with either form of the compound.

Chemical Identity and Physicochemical Properties

The foundational step in any analytical endeavor is to confirm the identity and basic properties of the material. 3-Fluoro-4-morpholinoaniline is typically an off-white to brown crystalline powder.[1]

PropertyValueSource(s)
Chemical Name 3-Fluoro-4-morpholinoaniline
Synonyms 4-(2-Fluoro-4-aminophenyl)morpholine, 3-Fluoro-4-(4-morpholinyl)-benzenamine
CAS Number 93246-53-8 (Free Base)[3]
Molecular Formula C₁₀H₁₃FN₂O[4][5]
Molecular Weight 196.22 g/mol [5]
Melting Point 121 - 125 °C[4][3]

Chemical Structures:

  • A) Free Base: 3-Fluoro-4-morpholinoaniline

  • B) Hydrochloride Salt: 3-Fluoro-4-morpholinoaniline hydrochloride

The key structural difference is the protonation of the aniline nitrogen in the hydrochloride salt, forming an ammonium ion (-NH₃⁺), which significantly influences the compound's solubility and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The choice of solvent and instrument parameters is critical for obtaining meaningful data. For the free base, which is soluble in various organic solvents, chloroform-d (CDCl₃) is a common choice. For the hydrochloride salt, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable to ensure dissolution and to observe the exchangeable N-H protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of the appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds to ensure quantitative integrity.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine the multiplicity of each carbon signal. A greater number of scans is required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a Weigh Analyte (5-10 mg) b Dissolve in Deuterated Solvent a->b c Tune & Shim Spectrometer b->c d Acquire ¹H Spectrum c->d e Acquire ¹³C Spectrum d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integrate & Pick Peaks g->h i i h->i Structural Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Data Summary & Interpretation: 3-Fluoro-4-morpholinoaniline (Free Base)

The following data was acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.[6]

¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
6.82 m 1H Ar-H
6.43 m 2H Ar-H
3.87 m 4H 2 x -CH₂-O
3.58 br s 2H -NH₂

| 2.99 | m | 4H | 2 x -CH₂-N |

¹³C NMR Data

Chemical Shift (δ) ppm Multiplicity (J_CF in Hz) Assignment
156.9 d (J = 245.4) C-F
143.0 d (J = 10.4) Ar-C
131.8 d (J = 9.7) Ar-C
120.4 d (J = 4.2) Ar-CH
110.8 d (J = 3.0) Ar-CH
104.0 d (J = 23.8) Ar-CH
67.3 s -CH₂-O

| 51.9 | d (J = 2.1) | -CH₂-N |

Interpretation Insights:

  • ¹H NMR: The aromatic region (6.4-6.9 ppm) integrates to 3 protons, consistent with a trisubstituted benzene ring. The broad singlet at 3.58 ppm is characteristic of the primary amine (-NH₂) protons. The two multiplets at 3.87 and 2.99 ppm correspond to the methylene protons of the morpholine ring, with the protons adjacent to oxygen appearing further downfield.[6]

  • ¹³C NMR: The most prominent feature is the large coupling constant (J = 245.4 Hz) for the carbon at 156.9 ppm, which is definitive proof of a carbon directly bonded to fluorine. The other aromatic carbons also exhibit smaller C-F couplings, which is invaluable for assigning their positions on the ring.[6]

Expert Insights: Predicting the Spectrum of the Hydrochloride Salt

Upon protonation to form the hydrochloride salt, several predictable changes occur:

  • ¹H NMR: The aniline -NH₂ protons are converted to -NH₃⁺. This new signal would appear significantly downfield (typically > 8-10 ppm in DMSO-d₆) and would be broader. The adjacent aromatic protons would also experience a downfield shift due to the electron-withdrawing effect of the ammonium group.

  • ¹³C NMR: The aromatic carbon directly attached to the nitrogen (C4) would shift downfield due to the increased positive charge. Other carbons in the aromatic ring would be similarly, though less dramatically, affected.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples due to its simplicity and speed.

Step-by-Step Methodology:

  • Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample. A typical scan range is 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Background Correction E->F G Identify Functional Group Peaks F->G

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Data Interpretation: Expected Absorption Bands

While a full spectrum is not publicly itemized, we can predict the key vibrational bands based on the molecule's structure.[5][7]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected in Free Base?Expected in HCl Salt?
3500 - 3300N-H StretchPrimary AmineYes (two sharp bands)No
3200 - 2800N⁺-H StretchAmmoniumNoYes (very broad, strong)
3100 - 3000C-H StretchAromaticYesYes
3000 - 2850C-H StretchAliphatic (CH₂)YesYes
1620 - 1580C=C StretchAromatic RingYesYes
1300 - 1200C-N StretchAryl-AmineYesYes
1250 - 1050C-F StretchAryl-FluorideYes (strong)Yes (strong)
1150 - 1085C-O-C StretchEther (Morpholine)YesYes

The most diagnostic difference between the free base and the hydrochloride salt in an IR spectrum is the disappearance of the sharp N-H stretches of the primary amine and the appearance of a very broad and strong absorption band for the N⁺-H stretches of the ammonium group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: ESI-qToF MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like 3-Fluoro-4-morpholinoaniline, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. A Quadrupole Time-of-Flight (qToF) analyzer provides high mass accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, from which ions are desorbed.

  • Analysis: Analyze the ions in the qToF mass spectrometer to generate a high-resolution mass spectrum.

  • MS/MS (Fragmentation): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed to provide structural information.

MS_Workflow cluster_sample Sample Infusion cluster_ms1 MS1 Analysis cluster_ms2 MS/MS Analysis a Prepare Dilute Solution b Infuse into ESI Source a->b c Generate Ions (ESI) b->c d Measure Exact Mass [M+H]⁺ c->d e Isolate [M+H]⁺ Ion d->e f Fragment via CID e->f g Analyze Fragment Ions f->g h h g->h Confirm Structure

Caption: Workflow for ESI-qToF Mass Spectrometry Analysis.

Data Summary & Interpretation

High-Resolution Mass Spectrometry (HRMS) HRMS provides an extremely accurate mass measurement, which serves to confirm the elemental composition of the molecule.

ParameterValue
Molecular FormulaC₁₀H₁₃FN₂O
Calculated Mass [M]196.1006
Found Mass [M]196.1004

This excellent agreement between the calculated and found mass unequivocally confirms the elemental formula of 3-Fluoro-4-morpholinoaniline.[6]

Fragmentation Analysis (MS/MS) Analysis of the fragmentation pattern of the protonated molecule ([M+H]⁺ at m/z 197.11) provides confirmation of the compound's connectivity.[5]

Precursor Ion (m/z)Fragment Ion (m/z)Relative IntensityPlausible Structure/Loss
197.11137.0447100%Loss of C₃H₈NO (morpholine fragment)
197.11138.055042%Isotopic peak or alternative fragmentation

The dominant fragment at m/z 137.04 corresponds to the cleavage of the morpholine ring, leaving the fluorinated aniline core. This fragmentation is highly characteristic and provides strong evidence for the proposed structure.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive and multi-faceted confirmation of the structure of 3-Fluoro-4-morpholinoaniline. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the position of the fluorine atom. IR spectroscopy confirms the presence of all key functional groups and provides a rapid method for distinguishing between the free base and its hydrochloride salt. Finally, high-resolution MS and MS/MS analysis validate the elemental formula and the core structural connectivity. For scientists and researchers in drug development, this comprehensive analytical dataset is an indispensable tool for quality assurance, reaction monitoring, and regulatory documentation.

References

  • Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Available at: [Link]

  • LookChem. (2023). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Available at: [Link]

  • PubChem - National Institutes of Health. 3-Fluoro-4-morpholinoaniline. Available at: [Link]

  • Janakiramudu, D. B., et al. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • U.S. Geological Survey. (2023). Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. USGS Publications Warehouse. Available at: [Link]

  • PureSynth. 3-Fluoro-4-Morpholinoaniline 98.0%(GC). Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). INFRARED REFERENCE SPECTRA. Available at: [Link]

  • MDPI. (2023). Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts. Available at: [Link]

Sources

Technical Monograph: 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Fluoro-4-morpholinoaniline Hydrochloride , focusing on its critical role as the pharmacophore progenitor for the oxazolidinone class of antibiotics (specifically Linezolid) and its chemical behavior as a specialized intermediate.

From Synthetic Intermediate to Bioactive Pharmacophore

CAS: 13344-37-1 (HCl salt) | Free Base CAS: 93246-53-8 Molecular Formula: C₁₀H₁₃FN₂O·HCl Role: Pharmacophore Precursor, Fine Chemical Intermediate

Part 1: Mechanism of Action (Pharmacological & Chemical)

While 3-Fluoro-4-morpholinoaniline HCl is primarily an intermediate, its "Mechanism of Action" must be understood through two distinct lenses: its Pharmacophoric Contribution to the final drug (Linezolid) and its Chemical Reactivity during synthesis.

Pharmacophoric Mechanism (Structure-Activity Relationship)

This aniline derivative provides the "A-ring" and "B-ring" scaffold of Linezolid. The specific substitution pattern—a fluorine atom at position 3 and a morpholine ring at position 4—is not arbitrary; it is engineered for precise ribosomal interaction.

  • The Morpholine Moiety (Solubility & Binding):

    • Solubility Profile: The morpholine ring introduces moderate hydrophilicity to the lipophilic phenyl core, optimizing the logP (approx. 0.55 for Linezolid) for oral bioavailability and tissue penetration.

    • Ribosomal Interaction: In the 50S ribosomal subunit, the oxygen of the morpholine ring acts as a weak hydrogen bond acceptor, stabilizing the molecule within the peptidyl transferase center (PTC).

  • The 3-Fluorine Atom (Metabolic Shield & Potency):

    • Electronic Effect: The high electronegativity of the fluorine atom withdraws electron density from the phenyl ring (inductive effect, -I). This lowers the pKa of the aniline nitrogen during synthesis but, more importantly, alters the electron distribution of the final drug, enhancing binding affinity.

    • Metabolic Stability: The C-F bond is metabolically robust. Placing fluorine at the 3-position blocks potential oxidative metabolism (ring hydroxylation) at this site, significantly extending the half-life of the final drug.

    • Antibacterial Potency: Early SAR studies demonstrated that removing this fluorine atom results in a >10-fold loss in antibacterial activity against Staphylococci and Enterococci.

Chemical Mechanism (Synthetic Utility)

In organic synthesis, the hydrochloride salt acts as a latent nucleophile .

  • Activation: The salt must be neutralized (using bases like triethylamine or sodium bicarbonate) to liberate the free aniline amine (-NH₂).

  • Nucleophilic Attack: The free amine functions as a nucleophile, typically attacking an electrophilic carbonyl carbon (e.g., in a carbamate, isocyanate, or epoxide) to form the nitrogen-aryl bond of the oxazolidinone ring.

Part 2: Visualization of Mechanisms

Figure 1: Pharmacophore Contribution to Linezolid Efficacy

This diagram maps how the specific structural features of the aniline intermediate translate into the biological function of the final antibiotic.

G Aniline 3-Fluoro-4-morpholinoaniline (Precursor) Morpholine Morpholine Ring (Position 4) Aniline->Morpholine Fluorine Fluorine Atom (Position 3) Aniline->Fluorine Amine Primary Amine (Reactive Center) Aniline->Amine Linezolid Linezolid (Active Drug) Morpholine->Linezolid Retained Ribosome 50S Ribosome Binding (23S rRNA) Morpholine->Ribosome H-Bond Interaction Fluorine->Linezolid Retained Metabolism Metabolic Stability (Blocks Oxidation) Fluorine->Metabolism Steric/Electronic Shield Synthesis Oxazolidinone Ring Formation Amine->Synthesis Nucleophilic Attack Linezolid->Ribosome Inhibits Protein Synthesis Synthesis->Linezolid

Caption: Structural logic flow demonstrating how the aniline intermediate's functional groups drive the final drug's pharmacodynamics and pharmacokinetics.

Part 3: Experimental Protocols

Protocol A: Neutralization and Nucleophilic Acylation (Synthesis Context)

Objective: To demonstrate the reactivity of the aniline HCl salt in forming a carbamate linkage (precursor to oxazolidinone).

Reagents:

  • 3-Fluoro-4-morpholinoaniline HCl (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)

Methodology:

  • Salt Dissociation: Dissolve 3-Fluoro-4-morpholinoaniline HCl in water. The pH will be acidic (~3-4).

  • Biphasic Setup: Add an equal volume of DCM.

  • Base Addition: Slowly add solid NaHCO₃ with vigorous stirring.

    • Mechanistic Note: The base neutralizes the HCl, deprotonating the ammonium (-NH₃⁺) to the free amine (-NH₂), which partitions into the organic (DCM) layer.

  • Acylation: Cool the mixture to 0°C. Dropwise add Cbz-Cl dissolved in DCM.

    • Observation: Evolution of CO₂ gas may occur if excess acid reacts with bicarbonate.

  • Monitoring: Monitor reaction via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (polar, baseline) should disappear, replaced by the less polar carbamate spot.

  • Workup: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: Purity Verification via HPLC

Objective: Ensure the intermediate meets the stringent purity (>99%) required for pharmaceutical synthesis.

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring absorption).

Data Table: Typical Impurity Profile

Retention Time (Rel) Component Origin Limit
1.00 3-Fluoro-4-morpholinoaniline Main Peak N/A
~0.85 3,4-Difluoronitrobenzene Starting Material <0.1%
~1.10 Des-fluoro analog Side Reaction <0.15%

| ~1.25 | Bis-morpholino adduct | Over-substitution | <0.1% |

Part 4: Toxicological Mechanism & Safety

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

Mechanism of Toxicity:

  • Methemoglobinemia Potential: Like many aniline derivatives, this compound can undergo N-hydroxylation in the liver (mediated by CYP450 enzymes). The resulting N-hydroxy metabolite can oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot carry oxygen. However, the electron-withdrawing fluorine and the bulky morpholine group at the para-position mitigate this risk compared to simple aniline, but standard precautions are mandatory.

  • Sensitization: The free amine is a hapten that can react with skin proteins, potentially causing allergic contact dermatitis upon repeated exposure.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline." PubChem.

  • Lohray, B. B., et al. (1999). "Novel oxazolidinone antibacterial agents."[2] Bioorganic & Medicinal Chemistry Letters.

  • European Chemicals Agency (ECHA). (2023). "Registration Dossier: 3-fluoro-4-morpholinoaniline." ECHA.[1] [1]

Sources

Technical Monograph: 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals, moving beyond basic definitions to explore the compound's pharmacophoric utility, synthesis, and emerging biological applications.

CAS: 2689-38-5 (HCl Salt) | Free Base CAS: 93246-53-8 Role: Pharmacophore Scaffold & Key Intermediate Context: Antimicrobial Development, Biofilm Inhibition, and Ribosomal Interference

Part 1: Executive Technical Overview

3-Fluoro-4-morpholinoaniline hydrochloride is a critical fluorinated heterocyclic building block, best known as the metabolic stable "anchor" of the oxazolidinone class of antibiotics (e.g., Linezolid). While historically viewed solely as a synthetic intermediate, recent pharmacological data identifies the 3-fluoro-4-morpholinyl moiety as a bioactive scaffold with independent potential in anti-biofilm and anticancer applications.

The hydrochloride salt form is preferred in research and early-stage development due to its enhanced aqueous solubility compared to the free base, facilitating easier handling in biological assays and synthetic workflows.

Core Biological Value Proposition
  • Ribosomal Binding Anchor: In Linezolid, this moiety occupies the A-site of the 50S ribosomal subunit. The fluorine atom (C3 position) is thermodynamically essential, doubling in vitro activity by enhancing lipophilicity and preventing metabolic ring oxidation.

  • Quorum Sensing Interference: Novel Schiff base derivatives of this aniline exhibit superior biofilm inhibition (IC50 ~12.97 µM) against P. aeruginosa compared to Linezolid itself, likely by targeting the PqsD enzyme.

  • Metal Chelation: The morpholine nitrogen and the aniline amine (in derivative forms) act as effective ligands for Copper(II) complexes, showing promise in inhibiting Ribonucleotide Reductase (RNR) in cancer cell lines.

Part 2: Biological Activity & Mechanisms[1][2][3]

The Linezolid Pharmacophore (Ribosomal Interference)

The primary biological relevance of 3-Fluoro-4-morpholinoaniline is its role as the structural foundation of Linezolid. Causal analysis of structure-activity relationships (SAR) reveals why this specific aniline is conserved:

  • Fluorine Substitution (C3): The fluorine atom is not merely a metabolic blocker; it electronically tunes the phenyl ring, enhancing the binding affinity to the highly conserved rRNA residues in the peptidyl transferase center (PTC). Removal of this fluorine results in a >2-fold loss of potency.

  • Morpholine Ring (C4): This group provides the necessary bulk and solubility profile. It interacts with the nucleotide bases G2505 and U2506 (in E. coli numbering), locking the drug in a position that prevents the formation of the initiation complex.

Direct Biofilm Inhibition (Emerging Application)

Recent studies (Sangshetti et al.) have demonstrated that Schiff base derivatives synthesized directly from 3-Fluoro-4-morpholinoaniline exhibit potent anti-biofilm activity, distinct from the protein synthesis inhibition of oxazolidinones.

  • Target: PqsD Enzyme (Pseudomonas Quinolone Signal biosynthetic pathway).[1]

  • Mechanism: The derivatives interfere with the synthesis of signal molecules (HHQ and PQS), disrupting bacterial cell-to-cell communication (quorum sensing) rather than killing the bacteria directly. This reduces selective pressure and resistance development.[2]

  • Data: Quinoline-linked derivatives showed an IC50 of 12.97 µM against P. aeruginosa biofilm, outperforming Linezolid (IC50 15.93 µM).[3][2][1][4]

Pathway Visualization

The following diagram illustrates the divergent biological pathways: the established ribosomal route (Linezolid) and the emerging quorum sensing route (Schiff Bases).

BiologicalPathways cluster_Oxazolidinone Pathway A: Protein Synthesis Inhibition cluster_Biofilm Pathway B: Quorum Sensing Interference Aniline 3-Fluoro-4-morpholinoaniline (Scaffold) Linezolid Oxazolidinone Formation (Linezolid) Aniline->Linezolid Cyclization w/ Epichlorohydrin SchiffBase Schiff Base Derivatization (Aldehyde Condensation) Aniline->SchiffBase Reaction w/ Aromatic Aldehydes Ribosome Target: 50S Ribosome (A-Site) Linezolid->Ribosome Binding Inhibition Prevents Initiation Complex (70S) Ribosome->Inhibition Mechanism PqsD Target: PqsD Enzyme (Signal Biosynthesis) SchiffBase->PqsD Inhibition Biofilm Disrupts HHQ/PQS Signaling PqsD->Biofilm Anti-Biofilm Effect

Figure 1: Divergent biological mechanisms of the 3-Fluoro-4-morpholinoaniline scaffold.

Part 3: Technical Protocols

Protocol A: Preparation of Hydrochloride Salt

Context: Converting the free base (CAS 93246-53-8) to the stable HCl salt (CAS 2689-38-5) for biological assays.

Reagents:

  • 3-Fluoro-4-morpholinoaniline (Free Base)

  • Ethanol (Absolute)

  • HCl gas or 4M HCl in Dioxane

  • Diethyl Ether

Workflow:

  • Dissolution: Dissolve 10.0 g of free base in 50 mL of absolute ethanol at room temperature. Ensure complete solvation.

  • Acidification:

    • Method A (Gas): Bubble dry HCl gas through the solution until pH reaches ~2.0.

    • Method B (Solution): Dropwise add 4M HCl in dioxane (1.2 equivalents) while stirring vigorously.

  • Precipitation: The solution will heat slightly (exothermic). Upon cooling to 0°C, a white to off-white precipitate will form.

  • Isolation: Dilute with 50 mL diethyl ether to maximize yield. Filter the solid under vacuum.

  • Purification: Wash the cake 3x with cold ether. Dry in a vacuum oven at 45°C for 6 hours.

  • Validation: Check melting point (Expected: ~268°C dec) and solubility (soluble in water/methanol).

Protocol B: P. aeruginosa Biofilm Inhibition Assay

Context: Evaluating the anti-biofilm potential of the aniline or its Schiff base derivatives.[2]

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Crystal Violet (0.1% solution)

  • 96-well polystyrene microtiter plates

Step-by-Step:

  • Inoculation: Dilute overnight bacterial culture 1:100 in fresh LB broth.

  • Treatment: Add 100 µL of inoculum to wells. Add 3-Fluoro-4-morpholinoaniline HCl (or derivative) at concentrations ranging from 1–100 µM. Include Linezolid as a positive control.[2]

  • Incubation: Incubate statically at 37°C for 24 hours to allow biofilm formation.

  • Washing: Gently aspirate media. Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10–15 minutes at room temperature.

  • Quantification: Wash wells 3x with water. Solubilize the dye with 125 µL of 30% acetic acid. Measure absorbance at 550 nm.

  • Calculation: % Inhibition = [(OD_control - OD_treated) / OD_control] × 100.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification: While less volatile than non-fluorinated anilines, 3-Fluoro-4-morpholinoaniline HCl is a substituted aniline and must be treated as a potential genotoxin and methemoglobinemia inducer.

Hazard ClassStatementPrecaution
Acute Toxicity H302+H312+H332 (Harmful if swallowed, in contact with skin, or inhaled)Use full PPE (Nitrile gloves, respirator).
Genotoxicity Suspected mutagen (Class: Fluoroanilines)Handle in a fume hood; deactivate waste with bleach/oxidation before disposal.
Irritant H315/H319 (Skin/Eye Irritation)Emergency eyewash station must be accessible.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (turning brown over time); the HCl salt is significantly more stable but hygroscopic.

Part 5: Synthesis Workflow Visualization

The following diagram outlines the industrial synthesis of Linezolid, highlighting the pivotal position of the aniline intermediate.

SynthesisRoute Start 3,4-Difluoronitrobenzene Step1 Nucleophilic Substitution (Morpholine, Heat) Start->Step1 Intermediate1 3-Fluoro-4-morpholinonitrobenzene Step1->Intermediate1 Step2 Reduction (H2/Pd-C or Ammonium Formate) Intermediate1->Step2 TargetAniline 3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) Step2->TargetAniline Step3 Carbamate Formation (Cbz-Cl / NaHCO3) TargetAniline->Step3 Schiff Base Derivatives Schiff Base Derivatives TargetAniline->Schiff Base Derivatives Alternative Pathway Step4 Lithiation & Epoxide Opening ((S)-Glycidyl butyrate) Step3->Step4 Linezolid Linezolid (Final Drug) Step4->Linezolid

Figure 2: Synthetic route from raw materials to Linezolid, showing the central role of the aniline intermediate.

References

  • Sangshetti, J. N., et al. (2015).[2][5] Biofilm inhibition of linezolid-like Schiff bases: Synthesis, biological activity, molecular docking and in silico ADME prediction. Bioorganic & Medicinal Chemistry Letters, 25(5), 874–880.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • More, N. A., et al. (2022).[6] Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.[7][6] Retrieved from [Link][3][2][6][8][9]

Sources

3-Fluoro-4-morpholinoaniline Hydrochloride: The Backbone of Oxazolidinone Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-4-morpholinoaniline Hydrochloride: Discovery, Synthesis, and Process Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Core Identity[1]

3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8; HCl salt: 2689-38-5) is a specialized fluorinated aniline derivative serving as the critical "left-hand" pharmacophore of Linezolid (Zyvox), the first-in-class oxazolidinone antibiotic approved for clinical use.

This molecule represents a triumph of structure-activity relationship (SAR) optimization, where the introduction of a fluorine atom at the 3-position and a morpholine ring at the 4-position of the phenyl core conferred superior pharmacokinetic properties and safety profiles compared to earlier analogues.

Chemical Profile
PropertySpecification
IUPAC Name 3-Fluoro-4-(4-morpholinyl)aniline hydrochloride
Molecular Formula C₁₀H₁₃FN₂O[1][2][3][4][5] · HCl
Molecular Weight 232.68 g/mol (salt); 196.22 g/mol (free base)
Appearance Off-white to light brown crystalline solid
Melting Point 205–210 °C (HCl salt); 121–123 °C (Free base)
Solubility Soluble in water (salt), Methanol, DMSO; Sparingly soluble in non-polar solvents.

Discovery & Historical Context

The discovery of 3-Fluoro-4-morpholinoaniline is inextricably linked to the development of Linezolid by Pharmacia & Upjohn (now Pfizer) in the mid-1990s.

The Oxazolidinone Renaissance

The oxazolidinone class was originally identified by E.I.[6] du Pont de Nemours in the 1970s as effective plant disease control agents. Early lead compounds like DuP-721 showed antibacterial activity but suffered from lethal toxicity in mammalian models.

In the 1990s, Dr. Steven J. Brickner and his team at Pharmacia revisited this scaffold to combat multi-drug resistant Gram-positive bacteria (MRSA, VRE). The team synthesized two primary clinical candidates:

  • Eperezolid: A piperazine-containing analog.

  • Linezolid: The morpholine-containing analog derived from 3-Fluoro-4-morpholinoaniline.[7]

While both compounds displayed excellent in vitro activity, Linezolid was selected for development due to its superior pharmacokinetic profile (100% oral bioavailability) and safety margin. The morpholine ring improved solubility and metabolic stability compared to the piperazine variants.

Visualization: SAR Evolution

The following diagram illustrates the structural evolution from early toxic leads to the optimized Linezolid scaffold.

SAR_Evolution DuP721 DuP-721 (Early Lead) High Toxicity Piperazine Eperezolid (Piperazine Analog) Good Activity, Fast Clearance DuP721->Piperazine Scaffold Optimization Morpholine Linezolid (Morpholine Analog) Optimal PK & Safety Piperazine->Morpholine PK Improvement (Morpholine Substitution) Intermediate 3-Fluoro-4-morpholinoaniline (Key Intermediate) Intermediate->Morpholine Synthetic Precursor

Caption: Evolution of the oxazolidinone class from toxic early leads to Linezolid, highlighting the pivotal role of the morpholinoaniline intermediate.

Synthetic Route & Process Chemistry

The synthesis of 3-Fluoro-4-morpholinoaniline is a classic example of Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This two-step process must be tightly controlled to minimize regioisomeric impurities and thermal hazards.

Step 1: Regioselective SNAr

Reaction: 3,4-Difluoronitrobenzene + Morpholine → 3-Fluoro-4-morpholinonitrobenzene

  • Mechanism: The nitro group at position 1 strongly activates the para-fluorine (position 4) toward nucleophilic attack. The meta-fluorine (position 3) is significantly less reactive, ensuring high regioselectivity (>98%).

  • Reagents: Morpholine (acts as both nucleophile and base) or Morpholine + K₂CO₃/DIEA.

  • Conditions: Reflux in Acetonitrile or neat at 70–80°C.

Step 2: Nitro Reduction

Reaction: 3-Fluoro-4-morpholinonitrobenzene → 3-Fluoro-4-morpholinoaniline

  • Method A (Catalytic Hydrogenation): H₂ (gas), 10% Pd/C, Methanol/THF. This is the preferred industrial method due to cleanliness.

  • Method B (Chemical Reduction): Fe powder / NH₄Cl or Ammonium Formate. Used in settings where high-pressure hydrogenation is not feasible.

Visualization: Synthetic Pathway[3][8]

Synthesis_Pathway SM 3,4-Difluoronitrobenzene (Starting Material) Intermediate 3-Fluoro-4-morpholinonitrobenzene (Nitro Intermediate) SM->Intermediate SNAr Reaction K2CO3, 78°C (>98% Regioselectivity) Impurity Regioisomer Impurity (2-Fluoro-4-morpholino...) SM->Impurity Minor Side Reaction Reagent1 Morpholine (Nucleophile) Reagent1->Intermediate Product 3-Fluoro-4-morpholinoaniline (Target Amine) Intermediate->Product Reduction H2, Pd/C or Fe/NH4Cl

Caption: Industrial synthesis pathway showing the critical SNAr step and the subsequent reduction to the aniline.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-4-morpholinonitrobenzene (Scale: 100g)

Note: This reaction is exothermic. Proper cooling and rate control are essential.

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: Add 3,4-difluoronitrobenzene (100.0 g, 0.628 mol) and Acetonitrile (400 mL).

  • Addition: Add DIPEA (diisopropylethylamine, 1.1 eq) or K₂CO₃ (1.2 eq).

  • Reaction: Dropwise add Morpholine (60.2 g, 0.691 mol) over 60 minutes, maintaining internal temperature <40°C.

  • Heating: Heat to reflux (80–82°C) for 4–6 hours. Monitor by HPLC (Target: SM < 0.5%).

  • Workup: Cool to RT. Pour into ice water (1L). The yellow solid precipitates. Filter, wash with water, and dry.

  • Yield: ~135 g (95%).

Protocol B: Catalytic Hydrogenation to Aniline HCl Salt
  • Charge: Dissolve the nitro intermediate (100 g) in Methanol (1.0 L).

  • Catalyst: Add 10% Pd/C (5.0 g, 5 wt% loading) as a slurry in methanol.

  • Hydrogenation: Pressurize reactor to 40 psi H₂. Stir at RT for 4–8 hours.

  • Filtration: Filter catalyst through Celite under nitrogen (Amine is air-sensitive; oxidation turns it brown).

  • Salt Formation: Cool filtrate to 0–5°C. Slowly add HCl in isopropanol or conc. HCl (1.1 eq).

  • Isolation: The hydrochloride salt precipitates as an off-white solid. Filter and dry under vacuum at 45°C.

Process Safety & Impurity Profile

Critical Hazards
  • Nitro Compounds: The intermediate 3-Fluoro-4-morpholinonitrobenzene is a nitroaromatic. While stable, it possesses high decomposition energy. DSC (Differential Scanning Calorimetry) should be run before scaling up >1kg.

  • Exotherm: The SNAr reaction is highly exothermic. Accumulation of morpholine before initiation can lead to thermal runaway.

Impurity Tracking
ImpurityOriginControl Strategy
2-Fluoro-4-morpholinoaniline Regioisomer from attack at C-3 (Meta)Control reaction temp; 3,4-difluoro substitution pattern naturally favors C-4 attack (Para).
Des-fluoro analog Over-reduction during hydrogenationAvoid high temperatures (>50°C) or excessive H₂ pressure during Pd/C reduction.
Nitroso Intermediate Incomplete reductionEnsure reaction completion via HPLC; extend reaction time if necessary.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents."[3][4][5][6][8] Angewandte Chemie International Edition, 42(18), 2010–2023. Link

  • Perrault, W. R., et al. (2003). "Process Research and Development of the Oxazolidinone Antibacterial Agent Linezolid." Organic Process Research & Development, 7(4), 533–546. Link

  • Pfizer Inc. (2000).[5] "Zyvox (Linezolid) Label and Prescribing Information." FDA Access Data. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline." PubChem. Link

Sources

Harnessing the Potential of 3-Fluoro-4-morpholinoaniline Hydrochloride: A Versatile Scaffold for Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Foreword: Beyond the Building Block

In the landscape of chemical synthesis and drug discovery, certain molecules distinguish themselves not by their final application, but by their profound versatility. 3-Fluoro-4-morpholinoaniline hydrochloride (3F4MA-HCl) is one such compound. To the casual observer, it is a fluorinated aniline derivative; to the seasoned researcher, it is a scaffold ripe with potential, a cornerstone for innovation across multiple scientific disciplines. This guide moves beyond a simple cataloging of properties. It aims to provide an in-depth, experience-driven perspective on the core applications and future frontiers of this valuable molecule. We will explore not just what can be done, but why specific synthetic choices are made and how its unique structural motifs can be leveraged to address complex research questions in medicine and materials science.

Core Physicochemical Profile and Structural Attributes

This compound is a substituted aniline that features two key functional groups dictating its reactivity and utility: a primary aromatic amine and a morpholine ring. The strategic placement of a fluorine atom ortho to the amine significantly influences the molecule's electronic properties and metabolic stability, a feature highly sought after in medicinal chemistry.

PropertyValueReference
CAS Number 2689-38-5 (for HCl salt)
Molecular Formula C₁₀H₁₄ClFN₂O
Molecular Weight 232.68 g/mol
Appearance Off-white to pale beige crystalline powder[1]
Melting Point 121-123 °C[1]
Boiling Point ~364.9 °C at 760 mmHg[1]
Synonyms 3-fluoro-4-morpholin-4-ylaniline;hydrochloride

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various reaction conditions.

Caption: Core structure of 3-Fluoro-4-morpholinoaniline.

Foundational Synthesis: A Tale of Two Steps

The industrial and laboratory-scale synthesis of 3-fluoro-4-morpholinoaniline relies on a robust and well-understood chemical pathway. The logic is straightforward: first, install the morpholine ring onto a commercially available precursor, then unmask the crucial amine functionality.

The most common approach involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): This step leverages the electron-withdrawing power of a nitro group to activate an aromatic ring for nucleophilic attack. 3,4-Difluoronitrobenzene is a preferred starting material, where morpholine selectively displaces the fluorine atom at the 4-position, which is para to the strongly activating nitro group.

  • Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the primary aniline. The choice of reducing agent here is critical and depends on the scale and sensitivity of the substrate. For large-scale industrial synthesis, the Béchamp reduction (using iron powder in acidic media) is cost-effective. For laboratory scale or for substrates with other reducible functional groups, milder conditions like zinc in acetic acid or tin(II) chloride are excellent, high-yielding alternatives.

G start 3,4-Difluoronitrobenzene intermediate 4-(2-Fluoro-5-nitrophenyl)morpholine start->intermediate SNA_r Reaction product 3-Fluoro-4-morpholinoaniline intermediate->product Nitro Reduction hcl 3-Fluoro-4-morpholinoaniline HCl product->hcl Salt Formation reagent1 Morpholine reagent1->intermediate reagent2 Reducing Agent (e.g., Fe/HCl, Zn/AcOH) reagent2->product reagent3 HCl reagent3->hcl

Caption: General synthetic workflow for 3F4MA-HCl.

Protocol 1: Laboratory-Scale Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

Step A: 4-(2-Fluoro-5-nitrophenyl)morpholine

  • Rationale: We begin by dissolving 3,4-difluoronitrobenzene in a suitable polar aprotic solvent like DMSO or DMF to facilitate the reaction with the nucleophile.

  • To a stirred solution of 3,4-difluoronitrobenzene (1.0 eq) in DMSO, add morpholine (1.1 eq) dropwise at room temperature. The slight excess of morpholine ensures the complete consumption of the starting material.

  • Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) to act as an acid scavenger for the HF generated during the substitution.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture, pour it into ice water to precipitate the product. The solid is collected by filtration, washed with water to remove inorganic salts and residual solvent, and dried under vacuum. The product is typically of sufficient purity for the next step.

Step B: 3-Fluoro-4-morpholinoaniline

  • Rationale: We choose a mild reduction method suitable for laboratory scale that avoids the harshness of the Béchamp reduction. Zinc in acetic acid provides a clean and efficient conversion.

  • Suspend the nitro-intermediate from Step A (1.0 eq) in glacial acetic acid.

  • To this suspension, add zinc dust (3.0-4.0 eq) portion-wise, controlling the temperature with an ice bath to manage the exotherm.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. The hydrochloride salt can be formed by dissolving the free base in a suitable solvent and adding a solution of HCl in ether or isopropanol.

Key Research Application Domains

The true value of 3F4MA-HCl is realized in its application as a versatile building block. Its unique combination of a nucleophilic amine, a solubilizing morpholine group, and a stabilizing fluorine atom makes it a privileged scaffold in several research areas.

Pharmaceutical Synthesis: From Antibiotics to Kinase Inhibitors

3F4MA-HCl is a well-established intermediate in the synthesis of active pharmaceutical ingredients (APIs).

  • Linezolid Synthesis: Its most prominent role is as a key intermediate in the manufacture of Linezolid, an oxazolidinone-class antibiotic.[1] Linezolid is critical for treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The 3-fluoro-4-morpholinoaniline moiety forms a significant part of the final drug structure.

  • Scaffold for Kinase Inhibitors: While not a direct precursor, the anilino-quinazoline core is the foundational structure for a class of highly successful anti-cancer drugs that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, such as Gefitinib and Erlotinib.[2][3] 3F4MA-HCl provides a structurally analogous and synthetically valuable starting point for the development of novel kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic properties, while the morpholine group often improves pharmacokinetics.[1] Research into novel derivatives of this class continues to be a vibrant area of oncology drug discovery.[4][5]

Designing Next-Generation Antimicrobial Agents

Beyond its role in Linezolid, the 3F4MA core is a powerful platform for developing new antimicrobial agents to combat rising antibiotic resistance.

  • Schiff Base Derivatives: The primary amine of 3F4MA reacts readily with various aldehydes to form Schiff bases. Studies have shown that these derivatives can exhibit potent biofilm inhibition, in some cases superior to Linezolid, with IC₅₀ values around 12.97 μM.[6] This is a critical area of research, as bacterial biofilms are notoriously resistant to conventional antibiotics.

  • Sulfonamide and Carbamate Derivatives: Modification of the amine group to form sulfonamides and carbamates has yielded compounds with significant antimicrobial activity, showing minimum inhibitory concentrations (MIC) in the range of 6.25-25.0 μg/mL against various bacterial strains.[6]

Derivative ClassKey FindingReported ActivityReference
Schiff BasesSuperior biofilm inhibitionIC₅₀ = 12.97 μM[6]
SulfonamidesBroad-spectrum activityMIC = 6.25-25.0 μg/mL[6]
CarbamatesBroad-spectrum activityMIC = 6.25-25.0 μg/mL[6]

Molecular docking studies suggest a potential mechanism of action for these derivatives involves the inhibition of bacterial DNA gyrase, a validated target for antibiotics.[7]

cluster_derivatives Antimicrobial Derivatives main 3-Fluoro-4-morpholinoaniline schiff Schiff Bases main->schiff sulfonamide Sulfonamides main->sulfonamide carbamate Carbamates main->carbamate a1 a1 schiff->a1 Biofilm Inhibition a2 a2 sulfonamide->a2 Bacterial Growth Inhibition (MIC) a3 a3 carbamate->a3 Bacterial Growth Inhibition (MIC) reagent1 + Aldehyde (R-CHO) reagent1->schiff reagent2 + Sulfonyl Chloride (R-SO₂Cl) reagent2->sulfonamide reagent3 + Chloroformate (R-OCOCl) reagent3->carbamate

Caption: Derivatization of 3F4MA for antimicrobial applications.

New Frontiers in Anti-Cancer Drug Discovery

The morpholine heterocycle is a well-known pharmacophore in anti-cancer drug design. Recent research has focused specifically on derivatives of 3F4MA as novel anti-proliferative agents.

A 2022 study detailed the synthesis of novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline.[4] These compounds were tested for their in-vitro anti-tumor activity against breast cancer cell lines, with compelling results.

  • Compound NAM-5 (a sulfonamide derivative) showed significant anti-proliferative activity, inducing apoptosis in cancer cells while showing a more favorable safety profile against healthy cell lines compared to doxorubicin.[4]

Cell LineCompound NAM-5 IC₅₀ (μM)Doxorubicin IC₅₀ (μM)Reference
MCF-7 (Breast Cancer)1.811-[4]
MDA-MB-231 (Breast Cancer)2.143-[4]
3T3L-1 (Healthy Fibroblast)Similar to Doxorubicin-[4]

This research highlights the potential of the 3F4MA scaffold as a starting point for developing targeted cancer therapeutics with improved safety profiles.

Protocol 2: In Vitro Anti-proliferative MTT Assay
  • Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., NAM-5 derivative of 3F4MA) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time is critical and should be optimized for the specific cell line.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 μL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Advanced Materials Science: Engineering Functional Nanomaterials

The unique electronic and structural properties of 3F4MA also lend themselves to applications in materials science. Researchers have incorporated the closely related 4-morpholinoaniline into phenylenediamine carbon nanodots.[6] This modification led to a significant improvement in the photoluminescence quantum yield (from 28.3% to 41.8%). The use of the fluorinated version, 3F4MA, can further be used to tune the emission wavelength of these nanodots, opening up possibilities for their use in advanced optoelectronic devices like organic light-emitting diodes (OLEDs) and bio-imaging probes.[6]

Future Outlook: Speculative Application in Targeted Protein Degradation

A truly forward-looking analysis must consider not just established uses but also potential future applications. One of the most exciting areas in modern drug discovery is Targeted Protein Degradation , particularly through the use of PROteolysis TArgeting Chimeras (PROTACs) .

A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. While 3F4MA has not yet been explicitly reported in a PROTAC, its features make it an intriguing candidate for exploration. Research has already shown that other fluorinated heterocyclic scaffolds, such as 3-fluoro-4-hydroxyprolines, can serve as effective ligands for the von Hippel-Lindau (VHL) E3 ligase.[8]

This precedent suggests that the 3F4MA scaffold could be investigated for:

  • Developing Novel E3 Ligase Ligands: The morpholine and fluorinated aniline core could be modified to bind to E3 ligases like VHL or Cereblon.

  • Incorporation into the Warhead: The amine handle allows for easy conjugation to linkers, enabling its use as part of the "warhead" that binds to the protein of interest, particularly kinase targets.

Conceptual PROTAC Structure warhead Warhead (Binds Target Protein) *Could incorporate 3F4MA for kinase targets* linker Linker warhead->linker ligase_ligand E3 Ligase Ligand (e.g., for VHL, Cereblon) *Could be developed from a 3F4MA scaffold* linker->ligase_ligand

Caption: Hypothetical role of 3F4MA scaffolds in PROTACs.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9][10]

  • Precautionary Measures: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[10]

Conclusion

This compound is far more than a simple chemical intermediate. It is a versatile and powerful scaffold that has already made significant contributions to the pharmaceutical industry and holds immense promise for future innovations. Its strategic combination of a reactive amine, a pharmacokinetic-enhancing morpholine ring, and a metabolically stabilizing fluorine atom provides a robust foundation for research in antimicrobial and anti-cancer drug discovery, advanced materials science, and potentially next-generation therapeutic modalities like targeted protein degradation. For researchers and drug development professionals, a deep understanding of the causality behind its synthesis and the creative potential of its structure is key to unlocking its full potential.

References

  • Google Patents. (2014). CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
  • Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. Retrieved from [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Google Patents. (2016). US9428468B2 - Process for the preparation of erlotinib.
  • National Center for Biotechnology Information. (2019). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. PMC. Retrieved from [Link]

  • Google Patents. (2010). WO2010017387A2 - Lapatinib intermediates.
  • National Center for Biotechnology Information. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Retrieved from [Link]

  • ResearchGate. (2016). Lapatinib and erlotinib concentrations that achieve IC 50 and the corresponding k-Ras, and HER2 molecular status in gastric and esophageal cancer cells. Retrieved from [Link]

  • Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib.
  • Bentham Science. (2024). Design and Synthesis of Gefitinib Derivatives as Potential Drugs for Cancer Treatment: Antiproliferative Activity, Molecular Docking, and ADMET Prediction. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Fluoro-4-morpholinoaniline in Medicinal Chemistry

3-Fluoro-4-morpholinoaniline hydrochloride is a critical building block in modern synthetic and medicinal chemistry. Its structure, which combines a fluorinated aniline with a morpholine ring, offers a unique set of properties that are highly advantageous for drug design.[1][2] The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are key pharmacokinetic and pharmacodynamic parameters.[3][4]

This compound is most notably recognized as a key intermediate in the synthesis of Linezolid, a potent oxazolidinone antibiotic used to treat serious infections caused by multi-resistant bacteria.[1][5] Beyond this, its derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents, demonstrating the versatility of this scaffold in generating novel bioactive molecules.[2][6]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The methodology is presented as a self-validating system, explaining the causality behind each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of the target compound and its intermediates is fundamental for successful synthesis and safe handling.

PropertyValueSource(s)
IUPAC Name 3-fluoro-4-morpholin-4-ylaniline;hydrochloride[1]
CAS Number 2689-38-5 (for hydrochloride); 93246-53-8 (for free base)[1][5]
Molecular Formula C₁₀H₁₄ClFN₂O[1]
Molecular Weight 232.68 g/mol [1]
Appearance Off-white to pale beige crystalline powder[5][7]
Melting Point 121-123 °C (for free base)[5][7]
Boiling Point ~364.9 °C at 760 mmHg (for free base)[1][5]
Solubility Soluble in Methanol
Safety & Hazard Information

The precursor, intermediate, and final product possess specific hazards. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[8]

  • 3-Fluoro-4-morpholinoaniline (and its hydrochloride salt): Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][9]

  • 1,2-Difluoro-4-nitrobenzene: A key starting material, is toxic and an irritant. Handle with extreme care.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the system is properly sealed and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved via a two-step reaction sequence followed by salt formation. The pathway leverages a nucleophilic aromatic substitution (SNAᵣ) reaction followed by the reduction of a nitro group.

  • Step 1: Nucleophilic Aromatic Substitution (SNAᵣ): Formation of the intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, by reacting 1,2-difluoro-4-nitrobenzene with morpholine. The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack.

  • Step 2: Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine, yielding the free base, 3-fluoro-4-morpholinoaniline.

  • Step 3: Hydrochloride Salt Formation: The aniline free base is treated with hydrochloric acid to precipitate the stable and more easily handled hydrochloride salt.

G cluster_0 Synthesis Workflow A 1,2-Difluoro-4- nitrobenzene + Morpholine B Step 1: SNAr Reaction A->B C 4-(2-Fluoro-4- nitrophenyl)morpholine (Intermediate) B->C D Step 2: Nitro Reduction (e.g., H2, Pd/C) C->D E 3-Fluoro-4- morpholinoaniline (Free Base) D->E F Step 3: Salt Formation (+ HCl) E->F G 3-Fluoro-4-morpholinoaniline hydrochloride (Final Product) F->G

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Part A: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate)

This step involves the selective substitution of the fluorine atom at the 4-position of 1,2-difluoro-4-nitrobenzene with morpholine. The reaction is regioselective due to the activating effect of the para-nitro group.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )MolesMass / Volume
1,2-Difluoro-4-nitrobenzene446-35-5159.091.0 eq(Specify mass)
Morpholine110-91-887.122.2 eq(Specify volume)
Acetonitrile (ACN)75-05-841.05-(Specify volume)
Potassium Carbonate (K₂CO₃)584-08-7138.211.5 eq(Specify mass)

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-difluoro-4-nitrobenzene and acetonitrile.

  • Addition of Reagents: While stirring, add potassium carbonate, followed by the slow, dropwise addition of morpholine. The addition of a base like K₂CO₃ is crucial to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the mixture to room temperature.

    • Filter the solid K₂CO₃ and wash with a small amount of acetonitrile.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(2-fluoro-4-nitrophenyl)morpholine as a yellow solid.[10]

Part B: Synthesis of 3-Fluoro-4-morpholinoaniline (Free Base)

The reduction of the aromatic nitro group is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )MolesMass / Volume
4-(2-Fluoro-4-nitrophenyl)morpholine2689-39-6226.211.0 eq(Specify mass)
Palladium on Carbon (10% Pd/C)7440-05-3-5-10 mol%(Specify mass)
Methanol (MeOH) or Ethanol (EtOH)67-56-132.04-(Specify volume)
Hydrogen Gas (H₂)1333-74-02.02Excess(Specify pressure)

Protocol:

  • Catalyst and Reagent Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the 4-(2-fluoro-4-nitrophenyl)morpholine intermediate and the solvent (methanol or ethanol).

  • Inerting the System: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric. It is best handled under a stream of inert gas (N₂ or Ar). Seal the vessel.

  • Hydrogenation: Purge the vessel several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 40-50 psi).

  • Reaction: Agitate the mixture vigorously at room temperature. The reduction of a nitro group is typically exothermic; monitor the temperature and pressure. The reaction is usually complete within 2-4 hours, indicated by the cessation of hydrogen uptake.

  • Work-up and Isolation:

    • Carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

    • Rinse the filter cake with the reaction solvent.

    • Evaporate the combined filtrates under reduced pressure to yield 3-fluoro-4-morpholinoaniline as a solid, which may be used directly in the next step.

Part C: Formation of this compound

Conversion to the hydrochloride salt enhances the compound's stability and often improves its handling characteristics as a crystalline solid.

Materials & Reagents:

ReagentMolesMass / Volume
3-Fluoro-4-morpholinoaniline1.0 eq(Specify mass)
Diethyl Ether or Isopropanol-(Specify volume)
Hydrochloric Acid (e.g., 2M in Diethyl Ether)1.1 eq(Specify volume)

Protocol:

  • Dissolution: Dissolve the crude 3-fluoro-4-morpholinoaniline from Part B in a suitable solvent like diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any impurities. Dry the product under vacuum to obtain this compound.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring, the morpholine ring, and the amine group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the characteristic shifts for carbons attached to fluorine.

  • MS (Mass Spectrometry): To confirm the molecular weight of the compound. The analysis should show a molecular ion peak corresponding to the mass of the free base (196.22 g/mol ).

  • IR (Infrared Spectroscopy): To identify functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the morpholine ether linkage.

  • Melting Point Analysis: A sharp melting point range close to the literature value (121-123 °C for the free base) is a good indicator of purity.[7]

Detailed Laboratory Workflow

The following diagram outlines the logical flow of operations from initial setup to final product validation.

G cluster_1 Part A: Intermediate Synthesis cluster_2 Part B & C: Reduction & Salt Formation cluster_3 Quality Control A1 Assemble Glassware (Flask, Condenser) A2 Charge Reagents: 1,2-Difluoro-4-nitrobenzene, K2CO3, ACN A1->A2 A3 Add Morpholine A2->A3 A4 Heat to Reflux (4-6h) A3->A4 A5 Monitor by TLC A4->A5 A6 Cool & Filter A5->A6 A7 Evaporate Solvent A6->A7 A8 Recrystallize A7->A8 B1 Charge Hydrogenation Vessel: Intermediate, Solvent, Pd/C A8->B1 Intermediate to next step B2 Purge with H2 B1->B2 B3 Pressurize & Agitate (2-4h) B2->B3 B4 Vent & Purge with N2 B3->B4 B5 Filter through Celite B4->B5 B6 Evaporate Solvent B5->B6 C1 Dissolve Free Base in Ether B6->C1 C2 Add HCl Solution C1->C2 C3 Filter Precipitate C2->C3 C4 Wash & Dry Product C3->C4 D1 Analyze Final Product: NMR, MS, IR, Melting Point C4->D1 Final Product D2 Store in a cool, dark place D1->D2

Caption: Step-by-step laboratory workflow diagram.

Conclusion

This application note details a robust and reproducible two-step synthesis for this compound, a high-value intermediate in pharmaceutical research and development. By providing a rationale for each procedural step and emphasizing safety and proper analytical validation, this guide serves as a reliable resource for chemists. The presented protocol is designed to be adaptable for various scales, enabling the consistent production of high-purity material essential for advancing drug discovery programs.

References

  • Iaroshenko, V. O., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1435. MDPI. Retrieved from [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. Retrieved from [Link]

  • Testa, A., et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 141(25), 9845–9855. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

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The Strategic Role of 3-Fluoro-4-morpholinoaniline Hydrochloride in the Synthesis of Linezolid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role of 3-fluoro-4-morpholinoaniline hydrochloride in the synthesis of the potent oxazolidinone antibiotic, Linezolid. We will explore the chemical rationale behind its use, detail a robust synthetic protocol, and outline essential analytical methods for quality control, ensuring a thorough and practical resource for the laboratory.

Introduction: The Significance of Linezolid and its Key Precursor

Linezolid stands as a crucial therapeutic agent in the fight against multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, sets it apart from other antibiotic classes and minimizes cross-resistance.[4][5][6][7]

The synthesis of Linezolid is a multi-step process where the careful selection of starting materials is paramount to achieving high yield and purity. 3-Fluoro-4-morpholinoaniline, often used as its hydrochloride salt for improved stability and handling, is a pivotal intermediate that forms the core aromatic structure of the final drug molecule.[1] The presence of the fluorine atom and the morpholine ring in this precursor are key pharmacophoric elements that contribute to the drug's efficacy and safety profile.[1] This guide will focus on a widely recognized and efficient synthetic route commencing from this essential building block.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to a successful synthesis. The hydrochloride salt of 3-fluoro-4-morpholinoaniline is typically an off-white to pale beige powder.[8][9]

PropertyValueReference
Molecular FormulaC₁₀H₁₃FN₂O · HCl[8]
Molecular Weight232.68 g/mol [8]
Melting Point121-123 °C[1][8][9]
Boiling Point~364.9 °C at 760 mmHg[1][8]
AppearanceOff-white to brown crystalline powder[1]

Synthetic Pathway: From Precursor to Active Pharmaceutical Ingredient

The synthesis of Linezolid from this compound involves the strategic construction of the oxazolidinone ring and the subsequent elaboration of the C-5 side chain. The following workflow diagram illustrates a common and effective synthetic approach.

Linezolid Synthesis Workflow cluster_0 Synthesis of 3-Fluoro-4-morpholinoaniline cluster_1 Linezolid Synthesis A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Substitution B Morpholine B->C D 3-Fluoro-4-morpholinoaniline C->D Nitro Group Reduction (e.g., Fe/NH4Cl) E 3-Fluoro-4-morpholinoaniline G Intermediate Adduct E->G N-Alkylation / Ring Opening F (S)-N-(Oxiranylmethyl)acetamide or equivalent chiral epoxide F->G H Linezolid G->H Cyclization & Acetylation caption Figure 1: Overall synthetic workflow for Linezolid.

Figure 1: Overall synthetic workflow for Linezolid.

A key strategic consideration in this synthesis is the stereospecific introduction of the (S)-configuration at the C-5 position of the oxazolidinone ring, which is essential for its antibacterial activity. This is typically achieved by using a chiral epoxide starting material.

Detailed Synthesis Protocol

This protocol details a common laboratory-scale synthesis of Linezolid starting from 3-fluoro-4-morpholinoaniline.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Refer to the Material Safety Data Sheet (MSDS) for each reagent before use. 3-Fluoro-4-morpholinoaniline is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10]

Materials and Reagents
  • 3-Fluoro-4-morpholinoaniline

  • (R)-Glycidyl butyrate or a suitable chiral epoxide equivalent

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Anhydride

  • Triethylamine

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure

Step 1: Formation of the Oxazolidinone Ring

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-fluoro-4-morpholinoaniline (1.0 eq).

  • Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of (R)-glycidyl butyrate (1.2 eq) in anhydrous THF.

  • Add the (R)-glycidyl butyrate solution to the reaction mixture dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol. This cyclization to form the oxazolidinone ring is a critical step.[11][12]

Step 2: Conversion of the Hydroxymethyl Group to the Aminomethyl Group and Acetylation

The intermediate alcohol is then converted to the corresponding amine, which is subsequently acetylated. A common route involves the formation of a mesylate or tosylate, followed by displacement with an azide and subsequent reduction.

  • The crude alcohol from the previous step is converted to the corresponding azide intermediate. This can be achieved through mesylation followed by reaction with sodium azide.[13]

  • The azide intermediate is then reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethyl acetate under a hydrogen atmosphere.[14]

  • After the reduction is complete (monitored by TLC), the catalyst is filtered off.

  • The resulting amine solution is cooled to 0-5 °C, and acetic anhydride (1.2 eq) and triethylamine (1.5 eq) are added.[14]

  • The reaction is stirred for 1-2 hours at this temperature and then allowed to warm to room temperature.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude Linezolid.

Step 3: Purification

  • The crude Linezolid is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system, such as ethyl acetate or isopropanol, can be employed to obtain pure Linezolid.[13]

Characterization and Quality Control

Ensuring the purity and identity of the synthesized Linezolid is crucial. The following analytical techniques are recommended.

Analytical TechniquePurposeTypical Parameters/Expected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA reverse-phase C18 column with a mobile phase of methanol and phosphate buffer (e.g., 45:55 v/v) can be used. Detection is typically at 251 nm. The retention time for Linezolid should be consistent with a reference standard, and purity should be >98%.[15][16]
¹H NMR and ¹³C NMR Spectroscopy Structural confirmationThe spectra should be consistent with the known structure of Linezolid, showing characteristic peaks for the aromatic, morpholine, oxazolidinone, and acetyl groups.[14]
Mass Spectrometry (MS) Molecular weight confirmationThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of Linezolid (C₁₆H₂₀FN₃O₄, MW: 337.35 g/mol ).[14][17]
Infrared (IR) Spectroscopy Functional group identificationThe IR spectrum should display characteristic absorption bands for the amide, carbonyl, and other functional groups present in the Linezolid molecule.[14]

Process Optimization and Alternative Synthetic Strategies

The presented protocol is a robust method for the synthesis of Linezolid. However, continuous process improvement is a key aspect of drug development.

  • Continuous Flow Synthesis: Recent advancements have demonstrated the synthesis of Linezolid in a continuous flow system, which can offer advantages in terms of safety, efficiency, and scalability. One such method achieved a 73% isolated yield in a total residence time of 27 minutes.[18]

  • Alternative Cyclization Strategies: Other methods to form the oxazolidinone ring from 3-fluoro-4-morpholinoaniline include its conversion to an isocyanate followed by reaction with a chiral epoxide.[19]

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times for certain steps, such as the formation of the oxazolidinone ring.[20]

The choice of synthetic route will depend on factors such as the desired scale of production, available equipment, and cost considerations.

Conclusion

This compound is an indispensable starting material in the synthesis of Linezolid. Its unique structure provides the necessary chemical scaffold for the construction of this vital antibiotic. The protocol detailed in this guide offers a reliable and well-established method for the laboratory-scale synthesis of Linezolid. By understanding the underlying chemical principles, adhering to rigorous experimental procedures, and employing appropriate analytical techniques for quality control, researchers can successfully synthesize and characterize this important therapeutic agent.

References

  • Vertex AI Search. (n.d.).
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  • Russell, M. G., & Jamison, T. F. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 58(23), 7678–7681. [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • Reddy, K. V., et al. (2015). Processes for preparing linezolid. European Patent No. EP2899185A1. [Link]

  • Mhlanga, N., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(4), e202400032. [Link]

  • New Drug Approvals. (2015). Linezolid. [Link]

  • Russell, M. G., & Jamison, T. F. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition in English, 58(23), 7678–7681. [Link]

  • Sivakumaran, S., et al. (2017). Process For Preparation Of Linezolid. U.S.
  • Reddy, M. P., et al. (2016). Process for preparation of Linezolid and its novel intermediates. U.S.
  • Reddy, K. Y., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. ResearchGate. [Link]

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  • ResearchGate. (2009). An efficient and practical synthesis of antibacterial linezolid. ResearchGate. [Link]

  • Krishna Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635–642. [Link]

  • De, A., & Bragg, B. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

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  • Seventh Sense Research Group. (n.d.). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. Retrieved February 6, 2026, from [Link]

  • Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 34. [Link]

  • Upadhayaya, R. S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1196–1201. [Link]

  • Kokilambigai, K. S., et al. (2019). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Critical Reviews in Analytical Chemistry, 50(4), 331-342. [Link]

  • Chen, C., et al. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(4), 6377–6389. [Link]

Sources

The Strategic Utility of 3-Fluoro-4-morpholinoaniline Hydrochloride in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the myriad of building blocks available to medicinal chemists, 3-Fluoro-4-morpholinoaniline and its hydrochloride salt have emerged as a cornerstone intermediate. Its unique electronic and structural features, combining a fluorine-substituted aniline with a morpholine moiety, render it a highly versatile scaffold for the synthesis of a range of therapeutics. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, while the morpholine group often improves aqueous solubility and pharmacokinetic profiles.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of 3-Fluoro-4-morpholinoaniline hydrochloride. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely a series of steps but a self-validating system grounded in established chemical principles.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a key intermediate is paramount for its successful and safe application in synthesis.

Table 1: Physicochemical Properties of 3-Fluoro-4-morpholinoaniline

PropertyValueSource
CAS Number 93246-53-8[1]
Molecular Formula C₁₀H₁₃FN₂O[1][2]
Molecular Weight 196.22 g/mol [1][2]
Appearance Off-white to brown crystalline powder[1]
Melting Point 121-123 °C[1][3]
Boiling Point 364.9 ± 42.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]

Table 2: Spectroscopic Data for 3-Fluoro-4-morpholinoaniline

TypeDataSource
¹H NMR (400MHz, CDCl₃) δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N)[4]
¹³C NMR (100MHz, CDCl₃) δ 156.9 (d, J= 245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz)[4]
HRMS [M] Calcd for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004[4]

Safety and Handling:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Synthesis of 3-Fluoro-4-morpholinoaniline: A Validated Protocol

The most common and efficient synthesis of 3-fluoro-4-morpholinoaniline involves a two-step process commencing with a nucleophilic aromatic substitution (SNA) followed by a reduction.

Mechanism Spotlight: Nucleophilic Aromatic Substitution (SNA)

The key to the first step is the SNA reaction, where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by morpholine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride leaving group to yield the substituted product.[5][6] The presence of the nitro group is crucial for stabilizing the negative charge in the intermediate, thereby facilitating the reaction.[5]

SNAr_Mechanism Reactants 1,2-Difluoro-4-nitrobenzene + Morpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product1 4-(2-Fluoro-4-nitrophenyl)morpholine Meisenheimer->Product1 Loss of Fluoride

Caption: SNA reaction pathway for the synthesis of the nitro intermediate.

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol is adapted from established literature procedures.[7]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-difluoro-4-nitrobenzene (1 equivalent) and morpholine (2.5 equivalents). The use of excess morpholine serves as both the nucleophile and the solvent, driving the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring. The solid product will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a yellow solid.

Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

  • Reaction Setup: To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1 equivalent) in ethanol or methanol in a round-bottom flask, add ammonium chloride (4 equivalents) and iron powder (3 equivalents). The Fe/NH₄Cl system is a classic and cost-effective method for the reduction of aromatic nitro groups.

  • Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 3-fluoro-4-morpholinoaniline.

Protocol 2: Preparation of this compound
  • Salt Formation: Dissolve the purified 3-fluoro-4-morpholinoaniline (1 equivalent) in a suitable solvent such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl (1.1 equivalents) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Stir for an additional 30 minutes at room temperature.

  • Purification: Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Application in Pharmaceutical Synthesis: The Case of Linezolid

3-Fluoro-4-morpholinoaniline is a pivotal intermediate in the synthesis of Linezolid, a crucial antibiotic used for treating infections caused by multidrug-resistant Gram-positive bacteria.[1] The aniline nitrogen of the intermediate serves as the nucleophile for coupling with a chiral side chain, ultimately forming the oxazolidinone core of Linezolid.

Linezolid_Synthesis Intermediate 3-Fluoro-4-morpholinoaniline (or its carbamate derivative) Coupling Coupling & Cyclization Intermediate->Coupling SideChain (R)-Epichlorohydrin or (S)-Glycidyl Butyrate SideChain->Coupling Oxazolidinone Oxazolidinone Ring Formation Coupling->Oxazolidinone Key C-N bond formation Linezolid Linezolid Oxazolidinone->Linezolid Further functionalization

Caption: Synthetic workflow from the intermediate to Linezolid.

Protocol 3: Synthesis of Linezolid (Illustrative)

The following protocol is a conceptual illustration based on patented synthetic routes.[8][9] Note that the direct N-alkylation of 3-fluoro-4-morpholinoaniline can be challenging, and often the aniline is first converted to a carbamate to modulate its reactivity.

  • Carbamate Formation (Activation): React 3-fluoro-4-morpholinoaniline with an appropriate chloroformate (e.g., ethyl chloroformate) in the presence of a base to form the corresponding ethyl carbamate. This step protects the aniline and facilitates the subsequent cyclization.

  • Coupling and Cyclization: In a suitable aprotic solvent (e.g., THF), treat the carbamate with a strong base like n-butyllithium at low temperature (-78 °C) to generate the anion. Then, add a chiral epoxide such as (R)-epichlorohydrin. This initiates the ring-opening of the epoxide and subsequent cyclization to form the oxazolidinone ring.

  • Side Chain Installation: The resulting intermediate is then converted to Linezolid through a series of steps that typically involve the introduction of the acetamide side chain. This can be achieved through various methods, including reaction with potassium phthalimide followed by hydrazinolysis and acetylation.

  • Purification: The final product, Linezolid, is purified by crystallization from a suitable solvent system like isopropanol.[8]

Broader Applications in Drug Discovery

The utility of 3-fluoro-4-morpholinoaniline extends beyond Linezolid. Its derivatives have shown promise in various therapeutic areas:

  • Anticancer Agents: Novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and demonstrated significant anti-proliferative activity against breast cancer cell lines.[3][10]

  • Kinase Inhibitors: The analogous compound, 3-chloro-4-fluoroaniline, is a key building block for kinase inhibitors like Gefitinib.[11][12][13][14] The structural similarity suggests the potential for 3-fluoro-4-morpholinoaniline in the design of novel kinase inhibitors.

  • Antimicrobial Research: Besides Linezolid, other derivatives, including Schiff bases, sulfonamides, and carbamates, have exhibited potent antimicrobial activity.[3]

Conclusion

This compound is a high-value intermediate whose strategic importance in pharmaceutical synthesis is well-established. Its unique combination of a fluorinated aniline and a morpholine ring provides a powerful platform for the development of drugs with improved pharmacological profiles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this versatile building block in their drug discovery endeavors.

References

  • Google Patents. (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • ResearchGate. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Retrieved from [Link]

  • Borun Chemical. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

  • Google Patents. (2017). US20170217911A1 - Process For Preparation Of Linezolid.
  • CSIR-NCL Library, Pune. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Retrieved from [Link]

  • Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • ResearchGate. (2019). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

  • EPO. (2015). Patent 2899185 - Processes for preparing linezolid. Retrieved from [Link]

  • Thieme. (2018). A New Synthesis of Gefitinib. Retrieved from [Link]

  • ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]

  • NIH. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (2008). WO2008125867A2 - Process for the preparation of gefitinib.
  • Semantic Scholar. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NIH. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib.

Sources

Application Notes & Protocols: Derivatization of 3-Fluoro-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Fluoro-4-morpholinoaniline

3-Fluoro-4-morpholinoaniline, with CAS Number 93246-53-8, is a highly functionalized aromatic amine that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its structure, featuring a fluorinated aniline core linked to a morpholine moiety, provides a unique combination of electronic properties and steric bulk.[3] This compound is most notably recognized as a critical intermediate in the synthesis of Linezolid, a potent oxazolidinone antibiotic effective against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

The true value of this molecule lies in its versatile reactivity, primarily centered around the primary aromatic amine. This functional group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds. The fluorine atom at the 3-position and the morpholine ring at the 4-position are not mere spectators; they actively modulate the molecule's reactivity and the pharmacological properties of its derivatives. The fluorine atom enhances metabolic stability and binding affinity, while the morpholine group can improve solubility and pharmacokinetic profiles.[1]

This guide provides a detailed exploration of the key derivatization strategies for 3-Fluoro-4-morpholinoaniline. It is designed for researchers and scientists in drug development, offering not just protocols but also the underlying chemical rationale to empower informed experimental design.

Table 1: Physicochemical Properties of 3-Fluoro-4-morpholinoaniline

Property Value Reference(s)
CAS Number 93246-53-8 [1][4]
Molecular Formula C₁₀H₁₃FN₂O [1][5]
Molecular Weight 196.22 g/mol [1][5]
Appearance Off-white to light yellow or brown crystalline powder [1]
Melting Point 121-125 °C [1][2]
Boiling Point ~364.9 °C at 760 mmHg [1][3]

| Solubility | Soluble in Methanol | |

Core Reactivity and Strategic Considerations

The primary amine (-NH₂) of 3-Fluoro-4-morpholinoaniline is a nucleophilic center and the principal site for derivatization. The reactivity of the aromatic ring towards electrophilic substitution is governed by the interplay of its substituents.[6]

  • Amino Group (-NH₂): A potent activating group and a strong ortho, para-director.[6]

  • Morpholino Group: The nitrogen atom donates electron density, acting as an activating, ortho, para-directing group.[6]

  • Fluorine Atom (-F): Deactivating via induction but ortho, para-directing through resonance.[6]

The combined effect makes the ring highly activated, but the primary amine's reactivity typically dominates, allowing for selective transformations at the nitrogen atom under controlled conditions. The hydrochloride salt form (CAS 2689-38-5) is often used to improve stability and handling; it must be neutralized with a base in situ or in a separate step to liberate the free amine for reaction.[3]

Key Derivatization Methodologies and Protocols

The following sections detail validated protocols for the most common and impactful derivatizations of 3-Fluoro-4-morpholinoaniline.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amine into a more stable amide linkage. This is crucial for creating peptidomimetics, stable prodrugs, and modifying the electronic properties of the molecule. The reaction proceeds via nucleophilic attack of the amine on an activated carboxyl group, such as an acyl chloride or anhydride.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Protocol 3.1: General N-Acylation with Acyl Chloride

  • Preparation: Dissolve 3-Fluoro-4-morpholinoaniline (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Basification: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.

cluster_workflow N-Acylation Workflow Start 3-Fluoro-4-morpholinoaniline + Anhydrous DCM AddBase Add Triethylamine (1.2 eq) Stir 5 min Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcyl Add Acyl Chloride (1.1 eq) dropwise Cool->AddAcyl React Warm to RT Stir 4-12h AddAcyl->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract & Wash Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product N-Acylated Product Purify->Product cluster_workflow Schiff Base Formation Workflow Start Aniline + Aldehyde in Ethanol AddCat Add cat. Acetic Acid Start->AddCat Reflux Reflux 2-6h AddCat->Reflux Cool Cool to RT Reflux->Cool Crystallize Induce Crystallization Cool->Crystallize Filter Filter & Wash with Cold Ethanol Crystallize->Filter Product Schiff Base Product Filter->Product

Sources

Scale-Up Synthesis of 3-Fluoro-4-morpholinoaniline Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 3-Fluoro-4-morpholinoaniline hydrochloride, a key intermediate in the manufacturing of various pharmaceuticals, notably the antibiotic Linezolid.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and critical process parameters for successful scale-up. The synthesis involves an initial nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro intermediate to the desired aniline. Finally, the aniline is converted to its hydrochloride salt. This document emphasizes safety, efficiency, and purity, offering practical insights for laboratory and pilot-plant scale production.

Introduction: Significance and Synthetic Strategy

3-Fluoro-4-morpholinoaniline is a crucial building block in medicinal chemistry.[3][4] Its structure, featuring a fluorinated aniline and a morpholine moiety, imparts desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs).[2][4] The primary application of this intermediate is in the synthesis of Linezolid, an oxazolidinone antibiotic effective against resistant Gram-positive bacteria.[2] The hydrochloride salt form enhances the stability and handling of the aniline.

The synthetic approach detailed herein is a convergent and efficient two-step process. The initial step is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. The subsequent reduction of the nitro group is a common transformation in the synthesis of arylamines.[5][6] This route is favored for its high yields, readily available starting materials, and amenability to large-scale production.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target compound and its intermediates is paramount for safe handling and process optimization.

Property3-Fluoro-4-morpholinoaniline
CAS Number 93246-53-8[2][7]
Molecular Formula C₁₀H₁₃FN₂O[2][7]
Molecular Weight 196.22 g/mol [2][4][7]
Appearance Off-white to brown crystalline powder[2]
Melting Point 121-125 °C[2][4]
Boiling Point ~364.9 °C at 760 mmHg[2]
Solubility Soluble in methanol

Detailed Synthetic Protocol

This protocol is divided into three main stages: the synthesis of the nitro intermediate, the reduction to the aniline, and the formation of the hydrochloride salt.

Materials and Equipment
  • Reactants: 1,2-Difluoro-4-nitrobenzene, Morpholine, Iron powder, Ammonium chloride, Hydrochloric acid (concentrated and in diethyl ether/isopropyl acetate), Dichloromethane, Methanol, Ethanol, Water.

  • Equipment: Jacketed glass reactor with overhead stirrer, condenser, and temperature probe; heating/cooling circulator; filtration apparatus (Büchner funnel or filter press); vacuum oven; pH meter.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

This step involves the nucleophilic aromatic substitution of a fluorine atom on the 1,2-difluoro-4-nitrobenzene ring by the secondary amine of morpholine.[1][3]

Reaction Scheme:

G reactant1 1,2-Difluoro-4-nitrobenzene product 4-(2-Fluoro-4-nitrophenyl)morpholine reactant1->product Neat or in solvent reactant2 Morpholine reactant2->product

Caption: Synthesis of the nitro intermediate.

Protocol:

  • Charge the reactor with 1,2-difluoro-4-nitrobenzene (1.0 eq).

  • Under controlled conditions, add morpholine (2.0-3.0 eq) to the reactor. The reaction can be run neat or in a suitable solvent like acetonitrile.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If performed neat, dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash with water to remove excess morpholine and its salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-(2-fluoro-4-nitrophenyl)morpholine can be purified by recrystallization from ethanol or an ethanol/water mixture.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline

The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation is efficient but requires specialized equipment.[8] A more accessible and scalable method is the use of iron in the presence of an acid or a salt like ammonium chloride.[3][8]

Reaction Scheme:

G reactant 4-(2-Fluoro-4-nitrophenyl)morpholine product 3-Fluoro-4-morpholinoaniline reactant->product Reduction reagents Fe / NH4Cl Ethanol/Water

Caption: Reduction of the nitro intermediate.

Protocol:

  • Charge the reactor with 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq), ethanol, and water.

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (0.5-1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.[8]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 3-fluoro-4-morpholinoaniline.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve a purity of >99.5% (HPLC).[9]

Step 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Reaction Scheme:

G reactant 3-Fluoro-4-morpholinoaniline product 3-Fluoro-4-morpholinoaniline HCl reactant->product Salt Formation reagent HCl in solvent

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity

3-Fluoro-4-morpholinoaniline is a vital intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2][3] Given its role as a key building block, the purity of its hydrochloride salt is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Impurities, even in trace amounts, can carry over into subsequent synthetic steps, leading to the formation of undesired side products, reduced yields, and potentially toxic impurities in the final API.[4]

This guide provides in-depth technical support for troubleshooting common challenges encountered during the purification of 3-Fluoro-4-morpholinoaniline hydrochloride. It is designed to move beyond simple procedural steps, offering explanations of the underlying chemical principles to empower researchers to make informed decisions and adapt protocols to their specific experimental contexts.

Compound Profile: Physicochemical Properties

Understanding the properties of both the free base and its hydrochloride salt is fundamental to designing effective purification strategies. The significant difference in solubility between the two forms is a key lever to be exploited.[5]

Property3-Fluoro-4-morpholinoaniline (Free Base)3-Fluoro-4-morpholinoaniline HCl (Salt)
Molecular Formula C₁₀H₁₃FN₂O[6]C₁₀H₁₃FN₂O·HCl[5]
Molecular Weight 196.22 g/mol [6][7]232.68 g/mol [5]
Appearance Off-white to brown crystalline powder[1]Off-white to pale beige powder[5]
Melting Point 121-125 °C[1][8]Not consistently reported; salt form may decompose
Solubility Soluble in methanol. Limited solubility in water.Excellent solubility in methanol; high in ethanol and water; significant in chloroform; negligible in nonpolar solvents (e.g., hexane, toluene).[5]

Frequently Asked Questions (FAQs)

Q1: My isolated product is off-color (yellow to brown). What causes this, and how can I remove the color?

A1: The off-white to brown coloration is a common issue and typically arises from two sources:

  • Oxidation: Anilines, especially in their free base form, are susceptible to air oxidation, which forms highly colored polymeric impurities.

  • Residual Nitro-Aromatic Impurities: A common synthetic route to 3-fluoro-4-morpholinoaniline involves the reduction of a nitro-aromatic precursor, such as 4-(2-fluoro-4-nitrophenyl)morpholine.[2][9] Incomplete reduction can leave traces of these intensely yellow or orange compounds.

Troubleshooting Strategy:

  • Charcoal Treatment: During recrystallization, adding a small amount (typically 1-2% w/w) of activated carbon to the hot, dissolved solution can effectively adsorb these colored impurities. Be cautious, as excessive charcoal can lead to product loss.

  • Controlled Atmosphere: When handling the free base, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[10]

  • Salt Formation: Converting the aniline to its hydrochloride salt significantly increases its stability against oxidation. If you are isolating the free base, converting it to the HCl salt for storage and subsequent steps is highly recommended.

Q2: My HPLC analysis shows residual starting materials or intermediates. What is the best purification method?

A2: The optimal method depends on the nature of the impurity. High-Performance Liquid Chromatography (HPLC) is the gold standard for identifying and quantifying these impurities.[1][9]

  • For Non-Basic Impurities (e.g., 1,2-Difluoro-4-nitrobenzene): An acid-base workup is highly effective. By dissolving the crude product in an acidic aqueous solution (e.g., dilute HCl), the basic 3-fluoro-4-morpholinoaniline will form its water-soluble hydrochloride salt, while non-basic impurities will remain in an organic phase and can be removed by extraction. Subsequent basification of the aqueous layer will precipitate the purified free base, which can then be isolated or converted to the HCl salt.

  • For Structurally Similar Basic Impurities: If the impurities are also basic and have similar solubility profiles, recrystallization is the preferred method. A mixed solvent system, such as ethanol/water, has been shown to be effective, capable of achieving purity levels exceeding 99.5% by HPLC.[11] The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.

Q3: I'm having trouble inducing crystallization during recrystallization. What are my options?

A3: Crystallization failure is often a matter of supersaturation and nucleation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

  • Seeding: If available, add a single, tiny crystal of pure product to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Solvent Adjustment: If the solution is too dilute, carefully evaporate some of the solvent. Conversely, if the compound has "oiled out," you may need to add a small amount of the primary solvent to redissolve it and attempt cooling again, perhaps more slowly.

  • Cooling Rate: Slow, gradual cooling (e.g., allowing the flask to cool to room temperature before placing it in an ice bath) generally produces larger, purer crystals.

Q4: What are the primary differences and advantages of purifying the free base versus the hydrochloride salt?

A4: The choice between purifying the free base or the salt is a strategic one based on the specific impurities present and the subsequent synthetic step.

  • Purifying the Free Base: This is advantageous when removing acidic or water-soluble impurities. The free base is generally more soluble in a wider range of organic solvents, which can offer more options for recrystallization. However, it is less stable and prone to oxidation.[1]

  • Purifying the Hydrochloride Salt: This is the preferred form for stability and for removing non-basic or weakly basic organic impurities.[5] The salt's high polarity and ionic character make it highly soluble in polar protic solvents like methanol or water but poorly soluble in less polar solvents like ethyl acetate or dichloromethane. This differential solubility is the cornerstone of its purification.

Q5: How can I effectively convert the free base to the hydrochloride salt as a final purification step?

A5: This is an excellent technique for both purification and ensuring product stability.

  • Dissolve the purified free base in a suitable solvent. Anhydrous methanol or ethanol are good choices due to the high solubility of the resulting salt.[5]

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1.0 equivalent) of hydrochloric acid. Using a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane) is often preferred over aqueous HCl to avoid introducing water, which might affect crystallization.

  • Stir the mixture in the ice bath. The hydrochloride salt should precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent or a non-polar solvent like hexane to remove residual impurities, and dry under vacuum.

Troubleshooting Guides & Experimental Protocols

Protocol 1: High-Purity Recrystallization from an Aqueous Ethanol System

This protocol is adapted from a documented method for achieving high purity and is particularly effective at removing closely related impurities.[11]

  • Dissolution: In a flask, add the crude this compound. For every 1 gram of crude material, add approximately 4-5 mL of a 20% aqueous ethanol solution (20% ethanol, 80% deionized water by volume).

  • Heating: Heat the mixture with stirring (using a magnetic stir bar) until all the solid dissolves completely. Avoid boiling for extended periods.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon. Reheat to a near boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold 20% aqueous ethanol, followed by a wash with a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity by HPLC and melting point analysis.[1]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Verifying purity is a non-negotiable step. While specific conditions may vary, a general reverse-phase HPLC method can be used.[12][13]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a suitable solvent like methanol.

Interpretation: A pure sample should show a single major peak. The area percentage of this peak relative to the total area of all peaks provides a quantitative measure of purity.[1]

Visualized Workflows and Principles

General Purification Workflow

This diagram outlines the decision-making process for purifying crude 3-Fluoro-4-morpholinoaniline.

G cluster_paths crude Crude Product (Free Base or HCl Salt) hplc Analyze by HPLC Identify Impurities crude->hplc acid_base Acid-Base Extraction hplc->acid_base Non-basic or acidic impurities recrystallize Recrystallization hplc->recrystallize Structurally similar basic impurities charcoal Charcoal Treatment hplc->charcoal Colored impurities acid_base->recrystallize Further purification final_product Pure 3-Fluoro-4-morpholinoaniline HCl (Verify by HPLC/LOD) recrystallize->final_product charcoal->recrystallize Combine with recrystallization

Caption: Decision tree for selecting a purification strategy.

Principle of Acid-Base Extraction

This diagram illustrates how pH manipulation separates the basic product from neutral impurities.

G cluster_separation Phase Separation start Crude Mixture in Organic Solvent + Water add_hcl Add Aqueous HCl (pH < 2) start->add_hcl aq_phase Aqueous Phase Contains: R-NH₃⁺Cl⁻ (Product Salt) add_hcl->aq_phase org_phase Organic Phase Contains: Neutral Impurities add_naoh Add Aqueous NaOH (pH > 10) to Aqueous Phase aq_phase->add_naoh precipitate Precipitation of Purified Free Base (R-NH₂) add_naoh->precipitate

Caption: Separation of basic product from neutral impurities.

References

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).
  • CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. (n.d.). Google Patents.
  • This compound | 2689-38-5. (n.d.). Smolecule.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.
  • 3-Fluoro-4-morpholinoaniline | 93246-53-8. (n.d.). Sigma-Aldrich.
  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. (n.d.). Benchchem.
  • 3-Fluoro-4-Morpholinoaniline 98.0%(GC). (n.d.). PureSynth.
  • 3-Fluoro-4-morpholinoaniline | 93246-53-8. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. (n.d.). PubChem - NIH.
  • 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. (n.d.). Ossila.
  • 4-Morpholinoaniline synthesis. (n.d.). ChemicalBook.
  • 3-fluoro-4-morpholinoaniline. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • 3-Fluoro-4-morpholinoaniline | 93246-53-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • A New Synthesis of Gefitinib. (2018).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025). ResearchGate.
  • US8350029B2 - Process for the preparation of gefitinib. (n.d.). Google Patents.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). NIH.
  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). NIH.
  • CN102180844A - Gefitinib intermediate and preparation method of Gefitinib. (n.d.). Google Patents.
  • 25 Kg 3-FLUORO-4-MORPHOLINOANILINE, Bag, Powder. (n.d.). IndiaMART.

Sources

Technical Support Center: 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Fluoro-4-morpholinoaniline hydrochloride. This guide is designed to provide in-depth, experience-driven advice to help you navigate the potential stability challenges associated with this important synthetic intermediate. As a Senior Application Scientist, my goal is to explain the causality behind these issues and provide robust, validated protocols to ensure the integrity of your experiments.

Section 1: Compound Stability Profile

This compound is a substituted aniline that serves as a key building block, notably in the synthesis of antibiotics like Linezolid.[1] Its structure, featuring a primary aromatic amine, a morpholine ring, and a fluorine substituent, dictates its reactivity and stability.[1] While generally stable under recommended storage conditions, its aniline moiety makes it susceptible to degradation, primarily through oxidation.[2][3]

The hydrochloride salt form significantly enhances stability compared to the free base by protonating the highly reactive amino group, making its lone pair of electrons less available for oxidation. However, this does not render the compound immune to degradation, especially under suboptimal storage or handling conditions.

Key Stability Considerations:

  • Oxidation: The primary degradation pathway for anilines is oxidation, which can be initiated by air (oxygen), light, or incompatible reagents. This often results in the formation of colored impurities (e.g., quinone-imines), leading to a discoloration of the material from its typical off-white or pale beige color.[1][2]

  • Light Sensitivity: Aromatic amines are often sensitive to light. Photodegradation can accelerate oxidative processes.

  • Temperature: The compound demonstrates reasonable thermal stability up to approximately 150°C.[4] However, significant thermal degradation, involving cleavage of the morpholine ring, begins to occur at temperatures exceeding 175°C.[4]

  • Moisture (Hygroscopicity): As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can affect the solid-state stability and may accelerate degradation in the presence of other factors.

  • pH in Solution: The stability of the compound in solution is highly pH-dependent. In basic conditions, the free amine is regenerated, which is significantly more susceptible to oxidation. Acidic conditions (pH < 7) maintain the protonated, more stable hydrochloride form.

Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

Q1: My solid this compound has turned pink/brown/dark. Is it still usable?

A1: Discoloration is a common indicator of oxidation. While minor color change may not significantly impact reactions where it is used in excess, it signifies a decrease in purity. For sensitive applications, such as synthesizing analytical standards or in late-stage drug development, using discolored material is not recommended.

  • Immediate Action: Check the purity of the material using a suitable analytical method like HPLC-UV or LC-MS. Compare the purity profile to the certificate of analysis or a fresh, properly stored sample.

  • Causality: The aniline group is likely oxidizing. This is accelerated by prolonged exposure to air and/or light. Ensure your storage container is tightly sealed and protected from light.

Q2: I'm seeing an increasing number of impurities in my stock solution over a few days. What's happening?

A2: This indicates solution-state instability. The rate of degradation in solution is typically faster than in the solid state and is influenced by the solvent, pH, temperature, and exposure to air.

  • Immediate Action: Prepare fresh solutions for immediate use whenever possible. If a stock solution must be stored, even for a short period, store it at a low temperature (2-8°C), protect it from light, and consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen).

  • Causality: The solvent can play a critical role. Protic solvents may participate in degradation pathways, and dissolved oxygen can act as an oxidant. The pH of the solution is also crucial; unbuffered solutions can have a pH that promotes the formation of the more reactive free base.

Q3: What are the ideal storage conditions for this compound?

A3: Based on supplier recommendations and the chemical nature of anilines, the following conditions are advised to maximize shelf-life.[2][5]

ConditionSolid StateIn Solution
Temperature Room Temperature or 2-8°C2-8°C (Short-term) / ≤ -20°C (Long-term)
Atmosphere Inert atmosphere (Argon or Nitrogen)Headspace purged with inert gas
Light Keep in dark place (Amber vial)Amber vial or vial wrapped in foil
Container Tightly sealed containerTightly sealed vial with a PTFE-lined cap

Always refer to the specific storage conditions provided by the supplier on the product's technical data sheet.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation

This guide provides a systematic approach to troubleshooting when you suspect the stability of this compound is compromising your experimental results.

G start Unexpected Result (Low Yield, Impurities) check_purity 1. Verify Purity of Starting Material (HPLC/LC-MS) start->check_purity pure Purity OK check_purity->pure >98% Purity impure Purity Issue Detected check_purity->impure <98% or Discolored check_solution 2. Analyze Solution Prep & Storage Conditions pure->check_solution material_degradation Root Cause: Solid-State Degradation impure->material_degradation fresh_solution Solution Prepared Fresh? check_solution->fresh_solution yes_fresh Yes fresh_solution->yes_fresh no_fresh No fresh_solution->no_fresh check_reaction 3. Evaluate Reaction Conditions yes_fresh->check_reaction solution_degradation Root Cause: Solution Instability no_fresh->solution_degradation incompatible Incompatible Reagents? (Strong Oxidants, Strong Bases) check_reaction->incompatible yes_incompatible Yes incompatible->yes_incompatible no_incompatible Consider other reaction parameters (temp, solvent, etc.) incompatible->no_incompatible reaction_issue Root Cause: Reaction Incompatibility yes_incompatible->reaction_issue

Step-by-Step Analysis:

  • Verify Starting Material Purity: Before troubleshooting your experiment, confirm the purity of the solid material. An aged or improperly stored bottle is a common source of error. Run a simple purity analysis (see Protocol 1) and compare it against the Certificate of Analysis. If the purity is low or significant degradation peaks are present, the root cause is solid-state degradation. Procure a new batch of the reagent.

  • Analyze Solution Preparation and Storage: If the solid is pure, scrutinize your solution handling. Were solutions prepared fresh? If not, how were they stored? Degradation in solution is much faster. If old solutions were used, the problem is likely solution instability. Always prioritize using freshly prepared solutions.

  • Evaluate Reaction Conditions: If the solid is pure and solutions are fresh, the issue may lie within your reaction. Anilines are incompatible with strong oxidizing agents.[3] Furthermore, reacting under basic conditions will deprotonate the hydrochloride, forming the more reactive free aniline, which can then be oxidized or participate in side reactions.[6]

Guide 2: Potential Degradation Pathway

Understanding the mechanism of degradation helps in preventing it. The primary pathway is the oxidation of the aniline nitrogen.

G Inert Inert Dark Dark Cold Cold Acid Acid

This diagram illustrates that environmental factors can initiate the oxidation of the aniline to a radical cation. This reactive intermediate can then dimerize or undergo further oxidation to form highly conjugated, colored impurities. Each prevention strategy directly counteracts one of the initiating factors.

Section 4: Protocols & Methodologies

Protocol 1: Rapid Purity Check by HPLC-UV

This protocol provides a self-validating system to quickly assess the purity of your starting material or the stability of a solution over time.

Objective: To determine the purity of 3-Fluoro-4-morpholinoaniline HCl and detect the presence of degradation products.

Materials:

  • 3-Fluoro-4-morpholinoaniline HCl sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation (Time-Zero Control, T0):

    • Accurately weigh ~1 mg of the solid compound.

    • Dissolve in 1 mL of 50:50 ACN:Water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Dilute 100 µL of the stock into 900 µL of 50:50 ACN:Water to get a 100 µg/mL working solution.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or scan for optimal wavelength)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (Re-equilibration)

  • Analysis:

    • Inject the T0 sample. The main peak corresponds to the pure compound.

    • Integrate all peaks. Calculate purity by dividing the area of the main peak by the total area of all peaks (% Area).

    • Any additional peaks are potential impurities or degradants.

  • Self-Validation (For solution stability):

    • Store the remaining working solution under the conditions you wish to test (e.g., on the benchtop at room temperature, exposed to light).

    • Inject the same solution again after 4, 8, and 24 hours.

    • A decrease in the % Area of the main peak and/or an increase in the area of other peaks confirms solution-state degradation.

References

  • Autechaux, S. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Google Patents. (1992). US5117061A - Process of preparing substituted anilines.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • SGS Belgium. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-4-morpholinoaniline hydrochloride (CAS No. for free base: 93246-53-8). This document serves as a centralized resource for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this versatile building block. 3-Fluoro-4-morpholinoaniline and its derivatives are valuable in synthesizing a range of functional molecules, from antimicrobials to materials for organic electronics.[1] However, its hydrochloride salt form, while offering benefits in stability and handling, can present unique dissolution problems. This guide provides in-depth, field-proven insights and validated protocols to ensure successful and repeatable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What is the general solubility profile of this compound?

As a hydrochloride salt, the compound's solubility is fundamentally governed by its ionic character.[2] It exhibits enhanced dissolution in polar solvents compared to its free base form.[2] Its solubility is highest in polar protic solvents capable of forming hydrogen bonds.

Solubility Summary Table:

SolventTypeReported SolubilityCitation
MethanolPolar ProticExcellent / High[2]
WaterPolar ProticNoteworthy / Good[2]
EthanolPolar ProticModerate to High[2]
ChloroformModerately Polar AproticSignificant[2]
DMSOPolar AproticData not specified, but generally a good solvent for amine HCl salts[3]

Q2: Why is the hydrochloride salt form often used instead of the free base?

The hydrochloride salt form is typically used for several practical reasons. The protonation of the basic morpholine nitrogen to form the morpholinium chloride salt enhances water solubility and stability compared to the free base.[2] This crystalline salt form is also generally easier to weigh and handle than the free base, which may be an oil or a less stable solid.

Q3: How does pH critically influence the solubility of this compound?

The pH of the solvent is arguably the most critical factor for aqueous solubility. The compound is a salt of a weak base (3-fluoro-4-morpholinoaniline) and a strong acid (HCl).

  • In acidic to neutral pH (pH < 7): The compound exists predominantly in its protonated, ionic form (R-NH₃⁺ Cl⁻), which is highly soluble in water.

  • In basic pH (pH > 7): The addition of a base will deprotonate the anilinium ion, converting it back to the neutral free base. The free base is significantly less polar and has much lower aqueous solubility, which can cause it to precipitate out of solution. This behavior is a classic example of how pH shifts can dramatically alter the solubility of salts containing a conjugate base of a weak acid.[4][5]

Q4: What are the recommended storage conditions?

  • Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[6]

  • Solutions: Aqueous stock solutions should ideally be prepared fresh. If storage is necessary, store at 2-8°C for short-term use (1-2 days) or in aliquots at -20°C for longer-term storage. For organic solvents like DMSO, storage at -20°C is also recommended to minimize degradation and solvent evaporation. Always ensure solutions are brought to room temperature and vortexed before use.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments.

Problem 1: My 3-Fluoro-4-morpholinoaniline HCl will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
  • Underlying Cause: The most likely culprit is the pH of the buffer being too close to or above the pKa of the protonated amine, leading to the formation of the less soluble free base. While the bulk pH is 7.4, the dissolution process itself can create localized pH changes at the solid-liquid interface, hindering the process.

  • Solution Workflow: Follow a systematic approach to identify and solve the issue.

Caption: Troubleshooting workflow for aqueous insolubility.

Problem 2: The compound dissolves initially but then precipitates out of solution.
  • Underlying Cause: This can be due to several factors:

    • pH Shift: The buffer capacity was insufficient to handle the compound, or CO₂ from the air dissolved, slightly lowering the pH of an unbuffered solution. For hydrochloride salts, precipitation is more often caused by a temperature drop or reaching the solubility limit.

    • Supersaturation: The solution was heated to achieve dissolution, but upon cooling to room temperature, it became supersaturated and the compound crashed out.

    • Common Ion Effect: If the buffer contains a high concentration of chloride ions (e.g., from NaCl), it can slightly decrease the solubility of the hydrochloride salt at very low pH values.[7]

  • Solutions:

    • Verify pH: Ensure your final solution pH is acidic enough to maintain the protonated state.

    • Prepare Stable Stocks: Do not prepare aqueous solutions at the absolute limit of solubility if they need to be stored. Prepare a slightly more dilute solution for stability.

    • Use Co-solvents: For high-concentration stocks required in cell-based assays, prepare a 10-50 mM stock in 100% DMSO. This stock can then be serially diluted into the final aqueous media. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent toxicity.

Problem 3: The compound is not soluble in my desired organic solvent.
  • Underlying Cause: A polarity mismatch. As an ionic salt, 3-Fluoro-4-morpholinoaniline HCl is poorly soluble in non-polar organic solvents like hexane or diethyl ether. Even moderately polar solvents like ethyl acetate or dichloromethane (DCM) may be poor choices.

  • Solutions:

    • Choose Appropriate Solvents: Use polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol and ethanol where solubility is known to be moderate to high.[2]

    • Solvent Mixtures: Sometimes a mixture can be effective. For example, a small amount of methanol can be added to chloroform to increase its solvating power for the salt.[8]

    • Conversion to Free Base (Advanced): For applications requiring solubility in non-polar solvents (e.g., certain organic reactions), the hydrochloride salt can be converted to the free base. This involves dissolving the salt in an aqueous acidic solution, adding a base (like NaHCO₃ or a dilute NaOH solution) to deprotonate the amine, and then extracting the neutral free base into an organic solvent like ethyl acetate or DCM. Caution: The free base may have different stability and handling properties.

Part 3: Standardized Experimental Protocols

These protocols provide a validated starting point for preparing common stock solutions.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate Mass: For 1 mL of a 10 mM solution, you will need: (Molar Mass of HCl salt) x 0.010 mol/L x 0.001 L. (Note: The molar mass of the HCl salt is ~232.68 g/mol , which is the free base MW of 196.22 g/mol [9] + HCl MW of 36.46 g/mol ).

    • Mass needed = 232.68 g/mol * 0.010 mol/L * 0.001 L = 2.33 mg.

  • Weigh Compound: Accurately weigh ~2.33 mg of 3-Fluoro-4-morpholinoaniline HCl into a sterile microcentrifuge tube.

  • Add Solvent: Add 500 µL of sterile, nuclease-free water.

  • Adjust pH: Check the pH. If it is not clearly acidic (pH < 6), add 1 µL increments of 1N HCl, vortexing between additions, until the solid is fully dissolved.

  • Dissolve: Vortex thoroughly. If needed, use a sonicator bath for 5-10 minutes to aid dissolution.

  • Final Volume: Add water to bring the final volume to 1.0 mL. Vortex to ensure homogeneity.

  • Sterilization & Storage: For biological applications, sterile filter the solution through a 0.22 µm syringe filter. Store at 4°C for short-term use or at -20°C in aliquots.

Caption: Protocol for preparing a 10 mM aqueous stock solution.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution
  • Calculate Mass: For 1 mL of a 50 mM solution, you will need: 232.68 g/mol * 0.050 mol/L * 0.001 L = 11.63 mg.

  • Weigh Compound: Accurately weigh ~11.63 mg of 3-Fluoro-4-morpholinoaniline HCl into a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Add Solvent: Add 900 µL of anhydrous, molecular biology grade DMSO.

  • Dissolve: Vortex for 2-3 minutes. Gentle warming to 37°C in a water bath can be used if dissolution is slow.

  • Final Volume: Add DMSO to bring the final volume to 1.0 mL. Vortex again to ensure homogeneity.

  • Storage: Store in small, tightly-capped aliquots at -20°C to prevent water absorption by the DMSO.

References

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Reddit. (2018, May 13). r/chemistry - Ways of crashing out amines. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 24). pH and Solubility. Retrieved from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-morpholinoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical pharmaceutical intermediate. As a key building block in the production of the antibiotic Linezolid, ensuring the purity and yield of this compound is of paramount importance.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success.

I. Understanding the Synthetic Pathway and Potential Pitfalls

The most common and industrially relevant synthesis of this compound is a three-step process. A thorough understanding of this pathway is the first step in effective troubleshooting.

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis typically begins with the reaction of 1,2-difluoro-4-nitrobenzene with morpholine. In this step, the morpholine acts as a nucleophile, displacing one of the fluorine atoms on the aromatic ring to form 4-(2-fluoro-4-nitrophenyl)morpholine.[2]

  • Nitro Group Reduction: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to a primary amine. Common methods for this reduction include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) or metal/acid reduction (e.g., using iron powder in the presence of an acid).[3]

  • Hydrochlorination: The final step involves the formation of the hydrochloride salt by treating the 3-Fluoro-4-morpholinoaniline free base with hydrochloric acid. This enhances the stability and handling of the compound.

The following diagram illustrates this synthetic workflow and highlights the stages where common impurities may be introduced.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochlorination 1,2-difluoro-4-nitrobenzene 1,2-difluoro-4-nitrobenzene 4-(2-fluoro-4-nitrophenyl)morpholine 4-(2-fluoro-4-nitrophenyl)morpholine 1,2-difluoro-4-nitrobenzene->4-(2-fluoro-4-nitrophenyl)morpholine Morpholine Morpholine Morpholine Impurity_A Positional Isomer (4-Fluoro-3-morpholinoaniline precursor) 4-(2-fluoro-4-nitrophenyl)morpholine->Impurity_A Side Reaction Nitro_Intermediate 4-(2-fluoro-4-nitrophenyl)morpholine Product_Free_Base 3-Fluoro-4-morpholinoaniline Nitro_Intermediate->Product_Free_Base Reduction (e.g., Fe/NH4Cl) Impurity_B Incomplete Reduction Intermediate (Nitroso/Hydroxylamine derivatives) Product_Free_Base->Impurity_B Incomplete Reaction Free_Base 3-Fluoro-4-morpholinoaniline Final_Product 3-Fluoro-4-morpholinoaniline HCl Free_Base->Final_Product HCl Impurity_C Residual Free Base Final_Product->Impurity_C Incomplete Salt Formation

Caption: Synthetic pathway of 3-Fluoro-4-morpholinoaniline HCl and key impurity formation points.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, their probable causes related to impurities, and recommended corrective actions.

Observed Issue Potential Cause & Impurity Troubleshooting & Resolution
Low yield in Step 1 (SNAr) Incomplete reaction: Residual 1,2-difluoro-4-nitrobenzene.- Increase reaction time and/or temperature: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. - Ensure adequate mixing: Proper agitation is crucial for this biphasic reaction. - Check the quality of morpholine: Use freshly distilled morpholine to avoid impurities that may inhibit the reaction.
Presence of an unexpected isomer in the final product Formation of a positional isomer: The primary expected product is 3-fluoro-4-morpholinoaniline. However, under certain conditions, the isomeric impurity 4-fluoro-3-morpholinoaniline can form.- Control reaction temperature: Higher temperatures can sometimes lead to the formation of less stable isomers. Maintain a consistent and optimized temperature throughout the reaction. - Purification: The isomers can often be separated by column chromatography or by recrystallization from a suitable solvent system.
Discoloration (e.g., dark brown or reddish hue) of the product after reduction Incomplete reduction or side reactions: The presence of nitroso or hydroxylamine intermediates, or azo/azoxy coupling products, can cause discoloration.- Optimize reduction conditions: Ensure a sufficient excess of the reducing agent and adequate reaction time. - Choice of reducing agent: Catalytic hydrogenation with Pd/C is often cleaner than metal/acid reductions. If using Fe, ensure the iron powder is activated and the pH is controlled. - Purification: Activated carbon treatment of the crude product solution can help remove colored impurities before crystallization.
Final product has a broad melting point range Presence of multiple impurities: This could be a combination of residual starting materials, isomers, and reduction byproducts.- Sequential purification: A multi-step purification process may be necessary. For example, an initial wash to remove water-soluble impurities, followed by recrystallization or column chromatography. - Thorough analytical characterization: Use HPLC, GC-MS, and NMR to identify the specific impurities present to guide the purification strategy.
Inconsistent results in the hydrochlorination step Incomplete salt formation or excess HCl: This can lead to a mixture of the free base and the hydrochloride salt, or the presence of excess acid.- Stoichiometric control: Carefully control the molar equivalents of HCl added. - Solvent choice: The choice of solvent for the hydrochlorination can affect the precipitation and purity of the salt. Anhydrous solvents are typically preferred to prevent hydrolysis. - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent and excess HCl.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the nucleophilic aromatic substitution step to minimize impurity formation?

A: The most critical parameters are temperature and the purity of your reagents. The reaction is typically exothermic, and uncontrolled temperature increases can lead to the formation of undesired side products, including positional isomers. Using high-purity 1,2-difluoro-4-nitrobenzene and morpholine is essential, as impurities in the starting materials can be carried through the synthesis and complicate purification.

Q2: I'm using iron powder for the nitro reduction and getting a lot of inorganic byproducts that are difficult to filter. What can I do?

A: This is a common issue with Bechamp reductions. The iron oxides/hydroxides formed can create a gelatinous precipitate. To mitigate this:

  • Dilution: After the reaction is complete, diluting the mixture with a suitable solvent (e.g., ethanol or THF) can help to break up the precipitate and improve filtration.

  • Filter Aid: Using a filter aid like Celite® can significantly improve the filtration rate.

  • pH Adjustment: Carefully adjusting the pH of the reaction mixture before filtration can sometimes help to granulate the iron salts, making them easier to remove.

Q3: How can I confirm the presence of the 4-fluoro-3-morpholinoaniline isomer in my product?

A: The most effective way to identify and quantify this isomer is through chromatographic and spectroscopic methods:

  • HPLC: A well-developed HPLC method can separate the two isomers, allowing for their quantification.

  • NMR Spectroscopy: 1H and 19F NMR spectroscopy can be used to distinguish between the two isomers. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer. For instance, in 4-Fluoro-3-(morpholin-4-yl)aniline, the aniline N-H protons would likely appear as a broad singlet, and the aromatic region would show signals for the three protons on the benzene ring, with splitting patterns dictated by their position relative to the fluorine, amino, and morpholine substituents.[4]

Q4: Are there any specific degradation pathways for 3-Fluoro-4-morpholinoaniline that I should be aware of during storage or handling?

A: While 3-Fluoro-4-morpholinoaniline is generally stable, prolonged exposure to strong acidic or basic conditions, high temperatures, or oxidizing agents should be avoided. Under acidic conditions, hydrolysis of the morpholine ring is a potential degradation pathway. The free aniline is also susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere if possible.

IV. Experimental Protocols

Protocol 1: Purification of Crude 3-Fluoro-4-morpholinoaniline by Recrystallization

This protocol provides a general method for the purification of the free base after the nitro reduction step. The choice of solvent may need to be optimized based on the specific impurity profile of your crude product.

Materials:

  • Crude 3-Fluoro-4-morpholinoaniline

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating mantle with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Fluoro-4-morpholinoaniline to a minimal amount of hot isopropyl alcohol. Stir and heat the mixture until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) to the hot solution. Stir for 10-15 minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Slowly add deionized water to the hot IPA solution until the solution becomes slightly turbid. Reheat the mixture until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold IPA/water mixture.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.

V. Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities. The following table summarizes the recommended techniques for analyzing this compound.

Analytical Technique Application Key Considerations
High-Performance Liquid Chromatography (HPLC) - Quantification of the main component. - Detection and quantification of starting materials, intermediates, and isomers.- A reverse-phase C18 column is typically suitable. - The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). - UV detection at an appropriate wavelength (e.g., 254 nm) is commonly used.
Gas Chromatography-Mass Spectrometry (GC-MS) - Detection of volatile impurities, such as residual solvents. - Identification of low-level organic impurities.- Derivatization may be necessary for the non-volatile components. - A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural elucidation of the final product and any isolated impurities. - Identification of positional isomers.- 1H, 13C, and 19F NMR are all valuable. - Deuterated solvents such as DMSO-d6 or CDCl3 are commonly used.
Fourier-Transform Infrared (FTIR) Spectroscopy - Confirmation of functional groups in the final product.- Can be used to quickly check for the presence of the nitro group (incomplete reduction) or other unexpected functional groups.

VI. References

  • Reddy, K. V. S. R., Rao, S. M., Reddy, G. O., Suresh, T., Babu, J. M., Dubey, P. K., & Vyas, K. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635–642.

  • Van Huis, C. A., Zbinden, P., & Welch, J. T. (2010). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1549.

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Linezolid-impurities. Retrieved from [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. PubChem. Retrieved from [Link]

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235.

  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 68(4), o1235.

  • Janakiramudu, D. B., Rao, D. S., Srikanth, C., Raju, C. N., Varalakshmi, M., Reddy, S. V. L., Reddy, Y. K., Chinthala, S., & Raju, C. N. (2016). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]

  • Gudisela, M. R., & Allaka, V. R. (2018). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 4(2), 347-355.

  • Sarna, E., & Puzanowska-Tarasiewicz, H. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200.

  • Sarna, E., & Puzanowska-Tarasiewicz, H. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Retrieved from [Link]

  • Madhusudhan, G., Reddy, G. O., Ramanatham, V., & Dubey, P. K. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

  • Sarna, E., & Puzanowska-Tarasiewicz, H. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Retrieved from [Link]

  • CN102643251A - Linezolid degradation impurity and preparation method thereof - Google Patents. (n.d.). Retrieved from

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

Sources

Technical Support Center: A Guide to Enhancing the Purity of 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-morpholinoaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this critical pharmaceutical intermediate. Our focus is on delivering practical, experience-driven advice to help you achieve the highest possible purity for your compound.

I. Understanding the Molecule and Its Synthesis

3-Fluoro-4-morpholinoaniline is a key starting material in the synthesis of various pharmaceuticals, most notably the antibiotic Linezolid.[1] Its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API). The hydrochloride salt is often the preferred form for handling and formulation due to its improved stability over the free base.

The common synthetic route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): 1,2-Difluoro-4-nitrobenzene is reacted with morpholine to produce the intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid source such as ammonium chloride, to yield 3-fluoro-4-morpholinoaniline.[2] This is followed by conversion to the hydrochloride salt.

This synthetic pathway, while effective, can introduce a range of impurities that require careful management.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis and purification of this compound.

Q1: What is the expected appearance and melting point of high-purity this compound?

High-purity this compound should be an off-white to pale beige or light-yellow crystalline powder.[1] The melting point of the free base is typically in the range of 121-123°C.[1] The hydrochloride salt will have a different melting point, which should be determined and used as a quality control parameter.

Q2: Why is the hydrochloride salt preferred over the free base?

The hydrochloride salt of 3-Fluoro-4-morpholinoaniline exhibits enhanced stability and is generally easier to handle and purify as a crystalline solid compared to the free base. The salt formation also aids in the removal of non-basic impurities during the work-up and purification stages.

Q3: What are the primary analytical techniques for assessing the purity of this compound?

The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] These techniques are excellent for separating and quantifying the main compound from its structurally related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can be used for quantitative analysis (qNMR).

Q4: What is a typical target purity for this intermediate?

For use in pharmaceutical synthesis, a purity of >98% is often required, with stringent limits on specific and unidentified impurities.[4]

III. Troubleshooting Guide: From Synthesis to Purification

This section provides a detailed, issue-oriented approach to troubleshooting common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis and Work-up

Symptom: HPLC or GC analysis of the crude product shows multiple impurity peaks, and the purity of the desired compound is significantly below the target.

Root Cause Analysis and Solutions:

This issue often stems from incomplete reactions or side reactions. The first step is to identify the impurities.

Impurity NameStructureOriginMitigation Strategy
1,2-Difluoro-4-nitrobenzeneUnreacted starting material from the SNAr step.Ensure complete reaction by optimizing reaction time, temperature, and stoichiometry of morpholine. Monitor the reaction by TLC or HPLC. Can be removed during aqueous work-up and recrystallization.
MorpholineExcess reagent from the SNAr step.Excess morpholine is typically removed by acidic washes during the work-up, as it will be protonated and become water-soluble.
4-(2-fluoro-4-nitrophenyl)morpholineUnreacted intermediate from the reduction step.[2]Drive the reduction to completion by ensuring sufficient reducing agent and appropriate reaction conditions. This impurity is often less polar than the desired amine and can be separated by chromatography or careful recrystallization.
Residual Iron SaltsFe2+/Fe3+Remnants from the nitro reduction using iron powder.[5]After the reaction, adjust the pH to be basic (pH > 8) to precipitate iron hydroxides, which can then be removed by filtration through a pad of celite.[6]
Azoxy/Azo/Hydrazo CompoundsAr-N=N(O)-Ar, Ar-N=N-Ar, Ar-NH-NH-ArByproducts of incomplete nitro group reduction.Ensure sufficient reducing agent and reaction time. These impurities are often colored and can sometimes be removed by treatment with activated carbon during recrystallization.

Workflow for Impurity Identification and Removal:

Caption: Impurity identification and removal workflow.

Issue 2: Difficulty in Recrystallization of the Hydrochloride Salt

Symptom A: The compound "oils out" instead of forming crystals.

Root Cause Analysis and Solutions:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the chosen solvent system, or if the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal growth.

  • Solution 1: Adjust the Solvent System. The choice of solvent is critical. For this compound, a combination of a good solvent and an anti-solvent is often effective. A reported system is dissolving the crude free base in a solvent like isopropyl acetate and then adding a solution of HCl in a compatible solvent, followed by an anti-solvent like acetonitrile to induce crystallization.[7]

  • Solution 2: Control the Cooling Rate. Rapid cooling favors oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Solution 3: Seeding. Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

  • Solution 4: Scratching. Gently scratching the inside of the flask with a glass rod can create nucleation sites and promote crystal growth.

Symptom B: The final product has a persistent color (yellow, brown, or pink).

Root Cause Analysis and Solutions:

Color impurities are often highly conjugated organic molecules formed as byproducts during the synthesis, particularly from the nitro reduction step.

  • Solution 1: Activated Carbon Treatment. Add a small amount of activated carbon (charcoal) to the hot solution of the compound before filtration. The activated carbon will adsorb many colored impurities. Use with caution, as it can also adsorb some of the desired product.

  • Solution 2: Multiple Recrystallizations. Sometimes, a single recrystallization is not sufficient to remove all color. A second or even third recrystallization may be necessary.

  • Solution 3: Reversed-Phase Chromatography. For stubborn color impurities, purification of a small batch by reversed-phase flash chromatography can be effective and can also help in identifying the nature of the colored impurity.[8]

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude 3-Fluoro-4-morpholinoaniline free base in a suitable solvent (e.g., isopropyl acetate) with gentle heating.

  • Filter the hot solution to remove any insoluble material (e.g., residual iron).

  • Cool the solution to room temperature.

  • Slowly add a stoichiometric amount of a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or 4M HCl in isopropyl acetate) with stirring.[7]

  • If precipitation is slow, add an anti-solvent (e.g., acetonitrile) dropwise until the solution becomes cloudy.[7]

  • Allow the mixture to stir at room temperature for a period to allow for complete salt formation and initial crystallization.

  • Cool the mixture in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anti-solvent to remove residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Issue 3: Inconsistent or Poor Hydrochloride Salt Formation

Symptom: The isolated product is not the desired hydrochloride salt, or the conversion is incomplete, leading to a mixture of the free base and the salt. This can be identified by inconsistent melting points, poor crystallinity, or by analytical techniques like NMR or IR spectroscopy.

Root Cause Analysis and Solutions:

  • Incorrect Stoichiometry of HCl: Ensure that at least one equivalent of hydrochloric acid is used. It is often beneficial to use a slight excess to drive the salt formation to completion.

  • Presence of Water: While not always detrimental, in some solvent systems, the presence of water can interfere with the crystallization of the hydrochloride salt. Using anhydrous solvents can be beneficial.

  • Inadequate Mixing: Ensure thorough mixing during the addition of hydrochloric acid to ensure that all of the free base has the opportunity to react.

Workflow for Optimizing Hydrochloride Salt Formation:

Caption: Troubleshooting incomplete hydrochloride salt formation.

IV. Analytical Troubleshooting

This section provides guidance on common issues encountered during the analysis of this compound.

Technique: High-Performance Liquid Chromatography (HPLC)

IssuePotential CauseRecommended Solution
Peak Tailing - Secondary interactions between the basic amine and residual silanols on the silica-based column. - Column overload.- Use a mobile phase with a buffer at a low pH (e.g., pH 3) to ensure the amine is fully protonated. - Add a competing base like triethylamine (0.1%) to the mobile phase. - Use an end-capped column or a column specifically designed for basic compounds. - Reduce the injection concentration.
Ghost Peaks - Carryover from a previous injection. - Contamination in the mobile phase or system.- Implement a robust needle wash protocol. - Inject a blank solvent to check for carryover. - Use fresh, high-purity mobile phase solvents.
Poor Resolution between Impurities - Sub-optimal mobile phase composition or gradient.- Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer). - Adjust the gradient profile to improve separation of closely eluting peaks.

Example HPLC Method Parameters (for method development):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 293 nm[9])

  • Column Temperature: 30-40°C

V. References

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (URL not provided in search results)

  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem. (URL not provided in search results)

  • Dasari, B. J., et al. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. ([Link])

  • Natural Polymer-Based Iron Oxide (Fe3O4) Synthesis, Characterization and Its Application for 1-Amino-Nitrobenzene Degradation in Assistance with Oxidants. MDPI. ([Link])

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330. PubChem. ([Link])

  • How to completely remove iron (Fe) powder from the reaction mixture? ResearchGate. ([Link])

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. ([Link])

  • How can I remove color from my reaction product? Biotage. ([Link])

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. (URL not provided in search results)

Sources

3-Fluoro-4-morpholinoaniline hydrochloride reaction monitoring techniques

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Troubleshooting Guide

Introduction: The Critical Intermediate

3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8) is the pivotal "southern" hemisphere of the Linezolid molecule.[1] Its synthesis—typically via the reduction of 3-fluoro-4-morpholinonitrobenzene—is a high-stakes step.[1] Incomplete reduction leads to difficult-to-remove nitro impurities, while over-exposure to air causes rapid oxidative degradation (browning).[1]

This guide moves beyond basic protocols to address the why and how of monitoring this reaction, ensuring you isolate high-purity hydrochloride salt ready for the subsequent acylation steps.

Visual Workflow: Reaction & Control Strategy

The following diagram outlines the reduction pathway and the critical control points (IPC) where analytical intervention is required.

ReactionWorkflow Nitro Precursor (Nitrobenzene) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Nitro->Reduction Start Aniline Free Base (Air Sensitive) Reduction->Aniline < 1% Nitro rem. IPC_TLC IPC 1: TLC (Disappearance of Nitro) Reduction->IPC_TLC SaltFormation HCl Salt Formation (Stabilization) Aniline->SaltFormation Immediate Workup IPC_HPLC IPC 2: HPLC (Purity >98%) Aniline->IPC_HPLC Linezolid Linezolid Synthesis SaltFormation->Linezolid Next Step

Figure 1: Critical Process Flow for 3-Fluoro-4-morpholinoaniline Synthesis. Note the "Immediate Workup" requirement to prevent oxidation.

Module 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the conversion of the nitro-precursor to the aniline product. Because the target molecule contains both a basic morpholine ring and an aniline amine, peak shape issues are the most common complaint.

Standard Protocol Recommendation
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µmProvides sufficient hydrophobic retention for the morpholine ring.[1]
Mobile Phase A 10mM Ammonium Acetate (pH 4.[1]5)Buffering is critical .[1] The morpholine nitrogen (pKa ~8) will interact with silanols if unbuffered.[1]
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.[1]
Gradient 10% B to 80% B over 15 minStarts low to retain the polar salt, ramps up to elute the non-polar nitro precursor.
Detection UV @ 254 nmBoth the aniline and nitro precursor absorb strongly here.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Troubleshooting Q&A: HPLC Issues

Q: My aniline peak is tailing significantly (As > 1.5). Why? A: This is "Silanol Tailing." The morpholine nitrogen is protonated at neutral pH and interacts with the negatively charged silanol groups on the silica backbone.

  • Fix 1: Lower the pH of Mobile Phase A to ~3.0 using Formic Acid. This suppresses silanol ionization.[1]

  • Fix 2: Add an ion-pairing agent like Triethylamine (TEA) (0.1%) to the mobile phase to "cap" the active sites.[1]

Q: I see a "ghost peak" that grows the longer the sample sits in the autosampler. A: Your sample is oxidizing in the vial. 3-Fluoro-4-morpholinoaniline is air-sensitive in solution, especially as a free base.[1]

  • Fix: Prepare samples in 0.1% HCl/Water to keep it in the stable salt form. Ensure the autosampler is cooled to 4°C.

Q: The retention time of the product shifts between runs. A: This indicates pH instability in your mobile phase. The morpholine ring's ionization state is sensitive to small pH changes.[1]

  • Fix: Ensure you are using a buffered aqueous phase (Ammonium Acetate or Phosphate), not just water/acid mixtures.[1]

Module 2: In-Process Control (IPC) via TLC

Thin Layer Chromatography (TLC) is the fastest way to check if the reduction is complete, but the hydrochloride salt presents a unique challenge: it doesn't run well on silica.

Protocol: The "Neutralization" Trick

Directly spotting the HCl salt on silica (which is acidic) often results in a streak that stays at the baseline.

  • Plate: Silica Gel 60 F254.[1]

  • Mobile Phase: Ethyl Acetate : Hexane (1:[1]1) is standard, but for the salt, use Dichloromethane : Methanol : Triethylamine (90:10:1) .[1]

    • Why TEA? It neutralizes the HCl and the silica acidity, allowing the free base to migrate as a tight spot.

  • Visualization:

    • UV (254 nm): Dark spots on green background.[1][2]

    • Ninhydrin Stain: Heats to a distinct color (usually reddish/purple) for the primary aniline amine.[1] The nitro precursor will not stain with Ninhydrin.[1]

Q: I see two spots for my product on TLC. Is it impure? A: Likely not.[1] You are probably seeing the "Free Base" and the "Salt" partitioning.

  • Test: Add a drop of aqueous ammonia to your sample vial before spotting.[1] If the two spots merge into one (the free base), your product is pure, and the issue was just salt dissociation.

Module 3: Impurity Profiling

Understanding what you are looking at is half the battle.

Impurity TypeSourceDetection Characteristic
Nitro Precursor Incomplete ReductionHigh retention time (non-polar).[1] No reaction to Ninhydrin.[1]
Des-fluoro Analog Over-reduction (Hydrogenolysis)Elutes close to main peak.[1] Mass Spec shows M-18 mass shift.[1]
Azo-Dimer Oxidation of AnilineHighly colored (orange/red) spot.[1] Very late eluter on Reverse Phase.
Acetylated Impurity Solvent interaction (if EtOAc/Acetic Acid used)Mass shift +42 Da.[1] Common if workup involves hot ethyl acetate.[1]

Module 4: Handling & Stability (The "HCl" Factor)

Q: My off-white powder turned violet/brown overnight. Is it ruined? A: It has surface oxidized.[1] The 3-fluoro-4-morpholinoaniline free base is electron-rich and prone to oxidation.[1]

  • Assessment: Run an HPLC. Often, the color is intense but represents <0.5% impurity (azo dyes have high extinction coefficients).[1] If purity is >98%, a simple recrystallization (Ethanol/HCl) can salvage it.[1]

  • Prevention: Always store as the Hydrochloride Salt .[1] The protonation of the amine reduces electron density on the ring, significantly increasing oxidative stability. Store under Nitrogen/Argon at <4°C.

Q: Can I dry the HCl salt in an oven? A: Yes, but keep it under 50°C. Above 60°C, especially if traces of residual acid are present, you risk acid-catalyzed degradation or morphological changes that affect solubility in the next step.

References

  • Synthesis & Context: Madhusudhan, G., et al.[1][3] "A new and alternate synthesis of Linezolid: An antibacterial agent."[1][3] Der Pharma Chemica, 2011, 3(4): 219-226.[1][3]

  • Impurity Characterization: Reddy, M., et al. "Synthesis and Characterization of Degradation Impurities of an Antibiotic Drug: Linezolid."[1][4] Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 2018.[1]

  • Chemical Properties: PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline.[1] [1]

  • Safety & Handling: Ossila Safety Data Sheet, "3-Fluoro-4-morpholinoaniline."[1][5]

Sources

3-Fluoro-4-morpholinoaniline hydrochloride catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for process chemists and drug development scientists. It addresses the critical challenges in the catalytic synthesis and utilization of 3-Fluoro-4-morpholinoaniline hydrochloride , a pivotal intermediate in the synthesis of oxazolidinone antibiotics like Linezolid .

Catalyst Selection & Process Optimization Guide[1]

Executive Technical Overview

3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8) is the nucleophilic "warhead" used to construct the oxazolidinone core of Linezolid.[1] The primary synthetic challenge is not the reactivity, but the selectivity .

The standard route involves the catalytic hydrogenation of 3-fluoro-4-morpholinonitrobenzene .[1] The critical failure mode in this process is hydrodefluorination . Under standard hydrogenation conditions, palladium catalysts can readily cleave the C-F bond, resulting in the defluorinated impurity (4-morpholinoaniline), which is chemically similar and difficult to purge downstream.

This guide focuses on selecting the correct catalyst system to maximize nitro-reduction while completely suppressing aryl-fluoride hydrogenolysis .[1]

Catalyst Selection: The "Selectivity vs. Activity" Trade-off

Scenario A: The Standard Approach (High Risk)
  • Catalyst: 10% Pd/C (Unpoisoned)

  • Mechanism: Rapid H₂ uptake.[1]

  • Risk: High probability of defluorination (up to 5-10% impurity).[1]

  • Verdict: Not Recommended for GMP synthesis without strict pressure control.[1]

Scenario B: The Optimized Approach (High Selectivity)
  • Catalyst: 5% Pt/C (Sulfided) or Fe-doped Pt/C

  • Why: Platinum is generally less active toward C-Halogen oxidative addition than Palladium.[1] Sulfiding the catalyst "poisons" the highly active sites responsible for hydrogenolysis without significantly hampering nitro reduction.

  • Alternative: Transfer Hydrogenation using Pd/C + Ammonium Formate.[1] The kinetic isotope effect and lower concentration of active hydrogen species often favor nitro reduction over dehalogenation.

Decision Matrix: Catalyst Performance
ParameterPd/C (Standard) Pt/C (Sulfided) Raney Nickel Pd/C + NH₄COOH
Reaction Rate Very FastModerateSlowFast
Defluorination Risk High Low ModerateVery Low
Cost ModerateHighLowModerate
Workup FiltrationFiltrationPyrophoric HandlingAqueous Wash
Recommendation Only with inhibitorsPrimary Choice Large Scale (Cost)Lab Scale (Safety)

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways for synthesizing the aniline intermediate.

SynthesisWorkflow Start Substrate: 3-Fluoro-4-morpholinonitrobenzene Decision Select Reduction Method Start->Decision RouteA Route A: H2 Gas + Pd/C (Standard) Decision->RouteA High Activity Needed RouteB Route B: H2 Gas + Pt/C (Sulfided) (Selective) Decision->RouteB High Purity Required RouteC Route C: Transfer Hydrog. (Pd/C + NH4COOH) Decision->RouteC No H2 Cylinder RiskA RISK: Defluorination > 5% Requires chromatography RouteA->RiskA Success Product: 3-Fluoro-4-morpholinoaniline RouteB->Success RouteC->Success RiskA->Success Purification (Yield Loss) SaltFormation HCl Salt Formation (Stability Step) Success->SaltFormation

Figure 1: Strategic workflow for the reduction of the nitro precursor, highlighting the risk of defluorination in standard Pd/C routes.

Detailed Protocol: Selective Hydrogenation

Objective: Synthesize 3-Fluoro-4-morpholinoaniline with <0.1% defluorinated impurity.

Reagents
  • Substrate: 3-Fluoro-4-morpholinonitrobenzene (1.0 eq)[1]

  • Catalyst: 5% Pt/C (sulfided) (2 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Hydrogen Source: H₂ Balloon (1 atm) or Pressure Vessel (3 bar)

Step-by-Step Methodology
  • Inerting : Charge the reaction vessel with the nitro substrate and catalyst. Evacuate and backfill with Nitrogen (N₂) three times.[1] Safety Note: Dry catalyst is pyrophoric; wet with solvent immediately.[1]

  • Solvation : Add Methanol under N₂ flow.

  • Hydrogenation :

    • Option A (Gas): Purge with H₂.[1] Maintain 3 bar pressure at 25°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

    • Option B (Transfer): Add Ammonium Formate (5.0 eq).[1] Heat to 60°C. Monitor CO₂ evolution.

  • Monitoring : Check HPLC at 2 hours. Look for the disappearance of the nitro peak.

    • Critical Check: If the defluorinated impurity appears (M-19 mass shift), stop immediately and lower the temperature.

  • Workup : Filter through a Celite pad to remove the catalyst.[1] Rinse with MeOH.[1][2]

  • Salt Formation : Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise. The hydrochloride salt precipitates as a white/off-white solid.[1]

  • Isolation : Filter and dry under vacuum.[1][2][3]

Troubleshooting & FAQs

Q1: Why is my fluorine content decreasing (Defluorination)?

Diagnosis: You are likely using a highly active Pd/C catalyst at high pressure or temperature.[1] The Science: The C-F bond on an electron-rich ring (aniline product) is susceptible to oxidative addition by Pd(0), especially once the nitro group is fully reduced. Solution:

  • Switch Catalyst: Use Sulfided Pt/C.

  • Add Inhibitor: Add 0.1 eq of Morpholine or Diphenylsulfide to the reaction mixture.[1] These species bind to the high-energy catalyst sites responsible for hydrogenolysis.[1]

  • Stop Early: Defluorination often happens after the nitro reduction is complete (over-hydrogenation).[1] Quench the reaction immediately upon consumption of the starting material.

Q2: The reaction stalls at 90% conversion. What now?

Diagnosis: Catalyst poisoning or mass transfer issues. The Science: The morpholine nitrogen in the product is a Lewis base and can coordinate to the metal surface, blocking active sites. Solution:

  • Acidic Additive: Add 1.0 eq of Acetic Acid to the solvent.[1] This protonates the amine product, preventing it from binding to the catalyst surface.

  • Increase Agitation: Ensure the H₂ gas is actually dissolving. Hydrogenation is a gas-liquid-solid heterogeneous reaction; stirring speed is a critical variable.[1]

Q3: Can I use this aniline in a Buchwald-Hartwig coupling?

Answer: Yes, but be careful. Challenge: The free aniline amine (-NH₂) and the morpholine nitrogen are both potential ligands. Optimization:

  • Ligand: Use bulky, electron-rich biaryl phosphines like BrettPhos or RuPhos .[1] These prevent the catalyst from binding to the morpholine nitrogen.

  • Base: Use weak bases like Cs₂CO₃ to avoid side reactions with the fluorine.

Troubleshooting Logic Flow

Troubleshooting Problem Issue Detected Defluor Defluorination Observed Problem->Defluor Stalling Reaction Stalls Problem->Stalling Sol1 Switch to Pt/C (sulfided) Defluor->Sol1 Best Fix Sol2 Lower Temp / Pressure Defluor->Sol2 Quick Fix Sol3 Add Acetic Acid (Prevent Poisoning) Stalling->Sol3 Catalyst Poisoning? Sol4 Increase Stir Rate (Mass Transfer) Stalling->Sol4 H2 Starvation?

Figure 2: Diagnostic logic for common hydrogenation failures.

References

  • BenchChem . (2025).[1][4] Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. Retrieved from 4

    • Context: Describes the parallel challenges in reducing nitro-halo-benzenes and the utility of catalytic hydrogen
  • European Patent Office . (2015).[1] Processes for preparing linezolid - Patent 2899185.[1] Retrieved from 5

    • Context: Detailed experimental protocols for the synthesis of 3-fluoro-4-morpholinoaniline using Ammonium Formate transfer hydrogen
  • MDPI . (2025). Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene. Retrieved from 6

    • Context: Validates the use of morpholine as an inhibitor to prevent dehalogenation during Pd-catalyzed hydrogen
  • ChemicalBook . (2019).[1] 4-Morpholinoaniline synthesis procedures. Retrieved from 2

    • Context: Provides general hydrogenation conditions (Pd/C, 50 psi)

Sources

Technical Support Center: A Guide to Handling Hygroscopic 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-morpholinoaniline hydrochloride (CAS No. 2689-38-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the successful handling and application of this hygroscopic compound. As a critical intermediate in the synthesis of the antibiotic Linezolid, understanding its properties and potential challenges is paramount to achieving reliable and reproducible experimental outcomes.[1][2]

I. Compound Profile: Understanding the Essentials

This compound is an off-white to pale beige or light yellow to brown crystalline powder.[3][4] Its chemical structure, incorporating a fluorinated aniline ring and a morpholine moiety, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form generally enhances stability and solubility in polar solvents compared to the free base.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄ClFN₂OSmolecule
Molecular Weight 232.68 g/mol Smolecule
Appearance Off-white to pale beige/light yellow to brown crystalline powder[3][4]
Melting Point 121-125 °C[3][4]
Solubility Soluble in methanol.[4]
Primary Application Intermediate in the synthesis of Linezolid.[1][2]

II. The Challenge of Hygroscopicity: Frequently Asked Questions (FAQs)

The hydrochloride salt of 3-Fluoro-4-morpholinoaniline is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can significantly impact its physical and chemical integrity.

Q1: What are the visual signs of moisture absorption in this compound?

A1: The primary visual indicator of moisture absorption is a change in the physical state of the powder. You may observe:

  • Clumping or caking: The free-flowing powder will begin to form aggregates.

  • "Wet" or pasty appearance: In cases of significant moisture uptake, the powder may appear damp or even form a slurry.

  • Color change: While the compound can range from off-white to brown, excessive moisture can potentially lead to darkening or changes in hue, which may indicate degradation.[3][4]

Q2: How does moisture absorption affect the quality and performance of the compound?

A2: Absorbed water can have several detrimental effects:

  • Inaccurate Weighing: The presence of water will lead to an overestimation of the compound's mass, resulting in stoichiometric errors in your reactions.

  • Reduced Purity: The "loss on drying" specification for the parent compound, 3-Fluoro-4-morpholinoaniline, is typically ≤1.0%, indicating that even small amounts of moisture are considered impurities.[1]

  • Chemical Degradation: Water can act as a reactant, potentially leading to hydrolysis or other degradation pathways, especially under elevated temperatures or in the presence of other reagents. This can decrease the purity of the starting material and lead to the formation of unwanted byproducts in your reaction.

  • Impact on Reaction Kinetics and Yield: The presence of water can alter the reaction conditions, potentially affecting the reaction rate and overall yield of the desired product. In the context of Linezolid synthesis, maintaining anhydrous conditions is often crucial for the efficiency of the synthetic steps.[2]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry and cool place.[3][4] For optimal protection, it is highly recommended to store the container inside a desiccator containing a suitable desiccant, such as silica gel or molecular sieves. For highly sensitive applications, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the best practice.

III. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution(s)
Difficulty in obtaining a stable weight during weighing. The compound is actively absorbing moisture from the atmosphere.1. Weigh the compound in a low-humidity environment, such as a glove box. 2. If a glove box is unavailable, work quickly and use a weighing vessel with a lid. 3. Use the "weighing by difference" technique: weigh the sealed container, dispense the reagent, and re-weigh the container.
The compound appears clumped or "wet" upon opening the container. Improper storage or previous exposure to a humid environment.1. If the clumping is minor, quickly break up the clumps with a dry spatula before weighing. 2. For more significant moisture absorption, the compound may need to be dried. (See Section IV for drying procedures). 3. If you suspect significant degradation, it is best to use a fresh, unopened container to ensure the integrity of your experiment.
Inconsistent reaction yields or purity profiles between batches. Variability in the moisture content of the starting material.1. Implement a consistent and stringent handling protocol for the compound. 2. Before use in a large-scale or critical reaction, consider determining the water content of your batch using Karl Fischer titration. 3. If necessary, dry the compound before use to ensure a consistent starting material.
Formation of unexpected byproducts in the reaction mixture. Moisture-induced side reactions or degradation of the starting material.1. Ensure all solvents and reagents are anhydrous. 2. Handle the this compound under an inert atmosphere. 3. Review the reaction mechanism to identify any steps that may be sensitive to water.

IV. Experimental Protocols: Best Practices for Handling and Use

Adherence to proper experimental technique is crucial when working with hygroscopic materials.

Protocol 1: Weighing and Dispensing

This protocol minimizes exposure to atmospheric moisture during weighing.

Materials:

  • This compound in its original container

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Reaction vessel

Procedure:

  • Preparation: Before opening the main container, ensure all necessary equipment is clean, dry, and readily accessible.

  • Environment: If possible, perform the weighing in a glove box or a room with controlled low humidity.

  • Minimize Exposure: Open the container for the shortest possible time.

  • Rapid Transfer: Quickly transfer the desired amount of the compound to the weighing vessel.

  • Seal Promptly: Immediately and tightly seal the main container.

  • Record and Transfer: Record the weight and promptly transfer the compound to your reaction vessel.

Protocol 2: Drying of this compound

If the compound has been exposed to moisture, it may be possible to dry it before use. Note: The thermal stability of the compound should be considered. The parent aniline has a melting point of 121-123°C, so drying temperatures should be well below this to avoid decomposition.[3]

Materials:

  • Hygroscopic this compound

  • Vacuum oven

  • Shallow, wide glass dish (e.g., a crystallization dish)

Procedure:

  • Sample Preparation: Spread the compound in a thin layer in the glass dish to maximize the surface area.

  • Vacuum Drying: Place the dish in a vacuum oven.

  • Temperature and Pressure: Heat the oven to a moderate temperature (e.g., 40-50°C) under vacuum. A lower temperature for a longer duration is generally safer than a high temperature.

  • Drying Time: The required drying time will depend on the amount of absorbed water. It may range from several hours to overnight.

  • Cooling: After drying, allow the compound to cool to room temperature under vacuum or in a desiccator before handling.

V. Visualization of Workflow and Concepts

To further clarify the handling procedures and the consequences of moisture absorption, the following diagrams are provided.

G cluster_storage Ideal Storage cluster_handling Handling Workflow cluster_consequences Consequences of Moisture Absorption Tightly Sealed Container Tightly Sealed Container Desiccator Desiccator Tightly Sealed Container->Desiccator Good Inert Atmosphere (Glove Box) Inert Atmosphere (Glove Box) Desiccator->Inert Atmosphere (Glove Box) Best Minimize Exposure Minimize Exposure Rapid Weighing Rapid Weighing Minimize Exposure->Rapid Weighing Prompt Sealing Prompt Sealing Rapid Weighing->Prompt Sealing Inaccurate Stoichiometry Inaccurate Stoichiometry Reduced Purity Reduced Purity Reaction Failure/Low Yield Reaction Failure/Low Yield Ideal Storage Ideal Storage Handling Workflow Handling Workflow Consequences of Moisture Absorption Consequences of Moisture Absorption

Caption: Best practices for storage and handling to mitigate moisture absorption.

G Start Start Compound_Clumped Compound appears clumped or wet? Start->Compound_Clumped Dry_Compound Dry compound in vacuum oven (see Protocol 2) Compound_Clumped->Dry_Compound Yes Proceed_Weighing Proceed with weighing (see Protocol 1) Compound_Clumped->Proceed_Weighing No Dry_Compound->Proceed_Weighing Use_New_Batch Consider using a fresh batch if degradation is suspected Dry_Compound->Use_New_Batch Inconsistent_Results Inconsistent reaction results? Proceed_Weighing->Inconsistent_Results Check_Moisture Determine water content (KF Titration) Standardize drying procedure Inconsistent_Results->Check_Moisture Yes End End Inconsistent_Results->End No Check_Moisture->End

Caption: Troubleshooting workflow for handling this compound.

VI. Conclusion

While the hygroscopic nature of this compound presents a handling challenge, it can be effectively managed through disciplined laboratory practice. By understanding the potential issues and implementing the appropriate storage, handling, and troubleshooting procedures outlined in this guide, researchers can ensure the quality and reliability of their experimental work, leading to more consistent and successful outcomes in the synthesis of Linezolid and other valuable molecules.

VII. References

  • A new and alternate synthesis of Linezolid: An antibacterial agent. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

preventing oxidation of 3-Fluoro-4-morpholinoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support center. You are likely here because your 3-Fluoro-4-morpholinoaniline hydrochloride (CAS: 93246-53-8) has transitioned from a pristine off-white powder to a brown or violet solid.

This compound presents a "stability paradox." While the hydrochloride salt form is generally more stable than the free base, the morpholine ring and the fluorine substituent create a unique electronic environment. The morpholine oxygen donates electron density into the aromatic system, making the aniline nitrogen highly nucleophilic and exceptionally prone to Single Electron Transfer (SET) oxidation. When exposed to atmospheric oxygen and moisture, it rapidly degrades into quinone imines and azo-dimers, rendering your downstream coupling reactions (e.g., amide coupling, Buchwald-Hartwig) inefficient.

This guide provides the rigorous protocols required to maintain the integrity of this sensitive building block.

Part 1: Storage & Handling (The Basics)

Q: My compound arrived slightly off-color. Is it compromised? A: Not necessarily. Trace surface oxidation is common during shipping. However, if the material is dark brown or violet, significant degradation has occurred.

  • Technical Insight: The color comes from conjugated impurities (azo compounds or quinones) which have high extinction coefficients; even <1% impurity can discolor the bulk material.

  • Action: Check purity via LCMS. If purity is >95%, proceed but use the Purification Protocol (see Part 4) if your application requires high precision (e.g., kinetic studies).

Q: How should I store this for long-term stability (>1 month)? A: You must arrest the two drivers of degradation: Oxygen and Moisture .

  • Protocol:

    • Container: Transfer to an amber glass vial with a septum screw cap (e.g., Sure/Seal™ type) or a crimped vial.

    • Atmosphere: Purge the headspace with Argon (Ar) or Nitrogen (N₂). Argon is preferred as it is heavier than air and forms a "blanket" over the solid.

    • Temperature: Store at -20°C .

    • Desiccation: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or silica gel). The HCl salt is hygroscopic; absorbed water hydrolyzes the salt, liberating the free base which oxidizes 10x faster.

Q: Can I weigh this on the open bench? A: Only for immediate use (<5 minutes exposure).

  • Best Practice: If you are running a sensitive catalytic reaction (e.g., Pd-catalyzed cross-coupling), weigh the solid into a vial, cap it immediately, and purge with inert gas. For highly sensitive kinetics, weigh inside a glovebox or glove bag.

Part 2: Solubilization & Reaction Troubleshooting

Q: I dissolved the compound in methanol, and it turned black within hours. Why? A: Dissolved oxygen is the culprit. In solution, the molecular mobility increases, accelerating the radical chain reaction of oxidation.

  • The Fix: Never dissolve this compound in non-degassed solvents. Sparge your solvent with N₂ for at least 15 minutes before adding the solid.

Q: Does pH affect stability during my workup? A: Yes, critically.

  • Danger Zone: At pH > 7 (basic conditions), the HCl is neutralized, releasing the free aniline. The free base is electron-rich and oxidizes rapidly in air.

  • Safe Zone: Keep the system acidic (pH < 4) or neutral during handling. If you must perform a basic extraction, do it quickly, keep the biphasic mixture cold (0°C), and use degassed solvents.

Part 3: Troubleshooting Guide (Symptom-Cause-Fix)

SymptomProbable CauseCorrective Action
Material turns violet/black Radical oxidation to quinone imines.Stop. Material is degraded. Perform Recrystallization (Part 4).
Gummy/Sticky solid Hygroscopic moisture absorption.Dry under high vacuum (0.1 mbar) over P₂O₅ for 12 hours.
Low Yield in Coupling Catalyst poisoning by oxidation byproducts.Pre-treat amine with activated carbon or recrystallize. Use fresh catalyst.
LCMS shows [M+16] peak N-oxide formation (Morpholine oxidation).Avoid oxidizing solvents (e.g., old THF with peroxides). Use fresh, distilled solvents.

Part 4: Advanced Protocols

Protocol A: Rescue Recrystallization (For Oxidized Material)

Use this when your material has darkened but is not completely decomposed.

  • Dissolution: Place 1.0 g of crude 3-Fluoro-4-morpholinoaniline HCl in a flask. Add minimal hot Ethanol (EtOH) (approx. 5-10 mL) until dissolved.

    • Note: If insoluble black particles remain, filter hot through a syringe filter (PTFE, 0.45 µm).

  • Decolorization (Optional): If the solution is dark, add activated charcoal (100 mg), stir for 5 mins at 50°C, and filter hot.

  • Crystallization: Slowly add Diethyl Ether (Et₂O) or MTBE to the hot ethanol solution until persistent cloudiness appears.

  • Cooling: Seal the flask under N₂. Let it cool to room temperature, then place in a freezer (-20°C) for 4 hours.

  • Collection: Filter the off-white crystals rapidly under a blanket of N₂ (using an inverted funnel). Wash with cold Et₂O. Dry under vacuum.

Protocol B: Rigorous Degassing (Freeze-Pump-Thaw)

Required for Pd-catalyzed cross-coupling or kinetic studies.

  • Setup: Place your solvent (e.g., DMF, Toluene) in a Schlenk tube.

  • Freeze: Submerge the tube in liquid nitrogen (LN₂) until the solvent is solid.

  • Pump: Open the stopcock to high vacuum (0.1 mmHg) for 5-10 minutes to remove headspace gases.

  • Thaw: Close the stopcock. Remove from LN₂ and thaw in a warm water bath. Do not apply heat directly. Gas bubbles will evolve.

  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon. Use this solvent immediately to dissolve your aniline.

Part 5: Visualizing the Stability Logic

Figure 1: Oxidation Pathway & Prevention Strategy

This diagram illustrates why the morpholine ring destabilizes the aniline and how our protocols intervene.

OxidationPathway Aniline 3-Fluoro-4-morpholinoaniline (Reduced/Active) Radical Radical Cation Intermediate Aniline->Radical O2 / Light Quinone Quinone Imine / Azo Dimer (Violet/Black Impurity) Radical->Quinone Coupling Acid HCl Salt Form (Protonation blocks N-lone pair) Acid->Aniline Stabilizes Argon Inert Atmosphere (Removes O2) Argon->Aniline Protects Cold Cold Storage (Slows Kinetics) Cold->Radical Inhibits

Caption: Mechanistic pathway of degradation. Blue nodes represent the intervention points utilized in the storage protocols.

Figure 2: Handling Decision Tree

Follow this logic to determine the necessary precautions for your specific experiment.

HandlingTree Start Start: Handling 3-Fluoro-4-morpholinoaniline HCl Task What is the task? Start->Task Storage Long-Term Storage Task->Storage Reaction Setting up Reaction Task->Reaction Action1 Store at -20°C Under Argon With Desiccant Storage->Action1 Sensitive Is the reaction O2/Water sensitive? Reaction->Sensitive YesSens Yes (e.g., Pd-coupling) Sensitive->YesSens NoSens No (e.g., Amide coupling) Sensitive->NoSens Action2 Weigh in Glovebox Use Degassed Solvents (Protocol B) YesSens->Action2 Action3 Weigh quickly in air Purge reaction vessel Use fresh solvent NoSens->Action3

Caption: Decision matrix for determining the level of environmental control required based on experimental sensitivity.

References

  • Sigma-Aldrich. 3-Fluoro-4-morpholinoaniline Product Specification & Safety Data Sheet. (Accessed 2023).[1][2] Link

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals.[3] (8th Edition). Butterworth-Heinemann, 2017. (Standard reference for aniline purification methodologies).

  • Shriver, D. F., & Drezdzon, M. A.The Manipulation of Air-Sensitive Compounds. Wiley-Interscience, 1986. (Source for rigorous degassing and Schlenk line techniques).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline.Link

Sources

Technical Guide: Synthesis & Troubleshooting of 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

The synthesis of 3-Fluoro-4-morpholinoaniline HCl is a three-stage process governed by nucleophilic aromatic substitution (SNAr) and chemoselective reduction. The primary technical challenge lies in the reduction step , where the high energy of the Carbon-Fluorine (C-F) bond must be preserved while reducing the nitro group.

Master Synthesis Workflow

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow SM Start: 3,4-Difluoronitrobenzene Step1 Step 1: S_NAr Coupling (Morpholine, Base, Heat) SM->Step1 Regioselectivity Control Inter Intermediate: 3-Fluoro-4-morpholinonitrobenzene Step1->Inter Step2_Choice Step 2: Reduction Strategy Inter->Step2_Choice PathA Path A: Pd/C Hydrogenation (High Risk: Defluorination) Step2_Choice->PathA Fast but risky PathB Path B: Pt/C (Sulfided) or Fe/HCl (Recommended: Chemoselective) Step2_Choice->PathB High Integrity Aniline Free Base Aniline (Air Sensitive!) PathA->Aniline Possible Impurities PathB->Aniline High Purity Step3 Step 3: Salt Formation (HCl/IPA or HCl/EtOAc) Aniline->Step3 N2 Atmosphere Final Target: 3-Fluoro-4-morpholinoaniline HCl Step3->Final

Figure 1: Critical path for the synthesis of 3-Fluoro-4-morpholinoaniline HCl, highlighting the divergence in reduction strategies.

Module 1: The SNAr Coupling

Objective: Selective substitution of the 4-fluorine atom.

The Science of Selectivity

In 3,4-difluoronitrobenzene, the fluorine at position 4 is para to the nitro group. The nitro group is a strong electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex intermediate through resonance. The fluorine at position 3 is only meta to the nitro group and lacks this resonance stabilization. Therefore, morpholine will regioselectively attack position 4.

Standard Protocol:

  • Charge: 3,4-Difluoronitrobenzene (1.0 eq) in Acetonitrile or Ethanol.

  • Add: Morpholine (1.1–1.2 eq) and DIPEA or K2CO3 (1.1 eq).

  • Conditions: Heat to reflux (approx. 80°C) for 4–6 hours.

  • Workup: Pour into water. The yellow solid (3-Fluoro-4-morpholinonitrobenzene) precipitates.

Troubleshooting: SNAr Step
SymptomProbable CauseCorrective Action
Two spots on TLC (close Rf) Bis-substitution: Excess morpholine or extreme heat caused the 3-position fluorine to also react.Control stoichiometry strictly (1.1 eq). Lower temperature to 60°C and extend time.
Reaction Stalled (<80% Conv) HF Inhibition: The generated HF acid is protonating the morpholine, deactivating it.Ensure sufficient inorganic base (K2CO3) or auxiliary amine (DIPEA) is present to scavenge HF.
Precipitate is oily/gummy Solvent occlusion: Product trapped solvent.Recrystallize from Ethanol/Water (8:2). Heat to dissolve, cool slowly to 4°C.

Module 2: Nitro Reduction (The Critical Step)

Objective: Reduce -NO2 to -NH2 without cleaving the C-F bond (Hydrodefluorination).

The "Defluorination Trap"

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is NOT RECOMMENDED for beginners. Palladium readily inserts into aryl-fluoride bonds, especially when the ring is electron-rich (as it becomes after the nitro group reduces to an amine).

Recommended Method: Iron-Mediated Reduction (Bechamp or Modified) This method is chemically robust and guarantees fluorine retention.

Protocol:

  • Suspend 3-Fluoro-4-morpholinonitrobenzene (1.0 eq) in Ethanol/Water (4:1).

  • Add Iron powder (Fe, 3.0–5.0 eq) and Ammonium Chloride (NH4Cl, 0.5 eq).

  • Heat to 70–80°C.

  • Monitor TLC.[1][2] The yellow nitro compound will disappear; a fluorescent blue spot (amine) appears.

  • Critical Workup: Filter hot through Celite to remove iron sludge.

Troubleshooting: Reduction & Defluorination[3]
SymptomProbable CauseCorrective Action
Mass Spec shows M-18 peak (Loss of F) Hydrodefluorination: You likely used Pd/C without a poison (sulfide).Switch to Pt/C (Platinum) or Sulfided Pd/C. Alternatively, use the Fe/NH4Cl method described above.
Reaction is extremely slow (Fe method) Surface Passivation: Iron powder is oxidized."Activate" the iron powder by washing with dilute HCl before use, or increase mechanical stirring (iron is heavy and settles).
Filtrate turns brown/black immediately Oxidation: The free aniline is oxidizing in air.Perform filtration under N2 blanket. Add a pinch of sodium metabisulfite to the receiving flask.

Module 3: Salt Formation & Purification

Objective: Stabilize the air-sensitive aniline as a hydrochloride salt.

Protocol
  • Dissolve the crude free base aniline in dry Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

  • Cool to 0–5°C.

  • Slowly add HCl (4M in Dioxane or concentrated aqueous HCl dropwise).

  • Observation: A white to off-white solid precipitates immediately.

  • Filter and wash with cold EtOAc.

Troubleshooting Logic: Salt Formation

SaltTroubleshooting Issue Issue: Product Discoloration (Pink/Purple/Brown) Check1 Check: pH of Mother Liquor Issue->Check1 Result1 pH > 4 (Not acidic enough) Check1->Result1 Result2 pH < 1 (Strongly acidic) Check1->Result2 Action1 Free amine oxidizing. Add more HCl immediately. Result1->Action1 Action2 Check Solvent Purity. Trace metals in HCl? Result2->Action2

Figure 2: Decision tree for diagnosing discoloration issues during salt formation.

FAQ: Common User Issues

Q: My final product is hygroscopic (sticky). Why? A: You likely used excess aqueous HCl. The salt is holding onto water. Fix: Recrystallize using anhydrous IPA/Ethanol. Dry in a vacuum oven at 40°C over P2O5.

Q: Can I use Raney Nickel for the reduction? A: Yes, but Raney Nickel is also capable of defluorination under high pressure. Keep H2 pressure low (1–2 atm) and temperature <40°C. The Fe/NH4Cl method remains superior for chemoselectivity.

Q: The product has a "metallic" impurity profile. A: This is common with Fe reductions. Ensure the Celite filtration is rigorous. If the problem persists, perform an acid-base extraction: Dissolve crude amine in dilute HCl, wash with EtOAc (removes non-basic impurities), then basify aqueous layer with NaOH and extract the amine into DCM.

References & Authority

  • SNAr Regioselectivity:

    • Concept: Nucleophilic attack on 3,4-difluoronitrobenzene occurs para to the nitro group due to resonance stabilization of the Meisenheimer complex.

    • Source: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." Journal of Medicinal Chemistry 39.3 (1996): 673-679.

  • Prevention of Defluorination:

    • Concept: Catalytic hydrogenation of fluoronitrobenzenes requires specific catalysts (Pt/C) or inhibitors to prevent hydrodefluorination.

    • Source: "Hydrogenation of halonitrobenzenes without dehalogenation."[3] US Patent 5,068,436.

  • Synthesis of Linezolid Intermediates:

    • Context: Detailed protocols for morpholine coupling and nitro reduction in the context of Linezolid synthesis.

    • Source: "Process for preparation of Linezolid intermediate." CN Patent 101659645A.

  • Aniline Oxidation & Handling:

    • Concept: Anilines are electron-rich and prone to oxidation (forming quinones/colored impurities) in air.[2]

    • Source: "Preventing oxidation of the aniline group during complexation."[2] BenchChem Technical Note.

Sources

Validation & Comparative

3-Fluoro-4-morpholinoaniline hydrochloride vs other aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Scaffold for Oxazolidinone Antibiotics and Anticoagulants

Executive Summary

3-Fluoro-4-morpholinoaniline hydrochloride (and its corresponding free base, CAS 93246-53-8) represents a critical pharmacophore in modern medicinal chemistry. Unlike generic aniline derivatives, this molecule is engineered with a specific fluorine-morpholine substitution pattern that serves two distinct functions:

  • Metabolic Shielding: The fluorine atom at the ortho position to the morpholine ring (and meta to the amine) blocks oxidative metabolism (Phase I), significantly extending the half-life of derived drugs like Linezolid and Rivaroxaban .

  • Electronic Tuning: The electron-withdrawing nature of fluorine modulates the pKa of the aniline nitrogen, optimizing it for coupling reactions (e.g., isocyanate formation) while influencing the hydrogen-bond donor capability of the final amide/carbamate drugs.

This guide objectively compares this scaffold against non-fluorinated and non-morpholino alternatives, supported by synthetic protocols and performance data.

Part 1: Chemical Architecture & Comparative Properties

The superiority of 3-Fluoro-4-morpholinoaniline (3-F-4-MA) over its analogs lies in the "Fluorine Effect." In drug design, replacing a hydrogen with fluorine alters lipophilicity (LogP) and metabolic stability without significantly changing steric bulk.

Table 1: Physicochemical Comparison of Aniline Derivatives
Property3-Fluoro-4-morpholinoaniline 4-Morpholinoaniline (Non-F Analog)3-Fluoroaniline (Non-Morph Analog)
Molecular Weight 196.22 g/mol 178.23 g/mol 111.12 g/mol
Electronic Effect (Hammett)

(F withdraws

)
Electron Rich (Morpholine donates

)
Electron Deficient
Nucleophilicity (NH₂) Moderate (Stabilized by F)High (Prone to oxidation)Low
Metabolic Stability High (C-F bond is enzymatically inert)Low (Ring hydroxylation active)Moderate
Key Application Linezolid, RivaroxabanDyes, basic polymersAgrochemicals
Structural Logic & Metabolic Blockade

The diagram below illustrates why the specific positioning of the Fluorine atom is non-negotiable for high-value pharmaceutical applications.

G Aniline 4-Morpholinoaniline (Susceptible Scaffold) Metabolism CYP450 Oxidation (Rapid Clearance) Aniline->Metabolism Ortho-position attack Target Inactive Metabolite (Drug Failure) Metabolism->Target F_Aniline 3-Fluoro-4-morpholinoaniline (Optimized Scaffold) Block Fluorine Blockade (C-F Bond Strength) F_Aniline->Block Substitutes H with F Drug Linezolid/Rivaroxaban (Extended Half-Life) Block->Drug Prevents Hydroxylation

Figure 1: Mechanism of Metabolic Stabilization. The fluorine atom sterically and electronically prevents cytochrome P450 enzymes from hydroxylating the phenyl ring, a common failure point for non-fluorinated analogs.

Part 2: Synthetic Utility & Experimental Data

The primary industrial value of 3-F-4-MA is its role as the "A-Ring" precursor in oxazolidinone synthesis.

Case Study: Linezolid Synthesis Efficiency

In the synthesis of Linezolid, the aniline amine is converted into an isocyanate or carbamate.

  • Non-Fluorinated Analog: The higher nucleophilicity of 4-morpholinoaniline leads to competitive side reactions (e.g., bis-acylation) and oxidation during the coupling step.

  • 3-F-4-MA: The fluorine atom lowers the HOMO energy of the amine, making it less prone to oxidative degradation during the harsh conditions of phosgenation or carbamate formation.

Experimental Workflow: Synthesis of the Aniline Scaffold

Note: This protocol describes the synthesis of the aniline itself, ensuring high purity for downstream applications.

Objective: Synthesize 3-Fluoro-4-morpholinoaniline from 3,4-Difluoronitrobenzene.

Reagents:

  • 3,4-Difluoronitrobenzene (Starting Material)

  • Morpholine (Nucleophile)

  • 
     (Base)
    
  • Acetonitrile (Solvent)

  • 
    , Pd/C (Reduction system)
    

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 3,4-difluoronitrobenzene (1.0 eq) in acetonitrile.

    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Dropwise add Morpholine (1.1 eq). Note: The reaction is regioselective for the 4-position due to the para-nitro activation.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Result: Formation of 3-Fluoro-4-morpholinonitrobenzene (Yellow solid).

  • Catalytic Hydrogenation:

    • Dissolve the nitro intermediate in Methanol.

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 6 hours at RT.
      
    • Filter through Celite to remove catalyst.

    • Conversion: The yellow nitro compound turns into the colorless/off-white aniline.

  • Isolation (HCl Salt Formation):

    • To the filtrate, add 4M HCl in dioxane dropwise at 0°C.

    • The precipitate is this compound.

    • Yield: Typically >90%.

    • Purity: >98% (HPLC).

Downstream Application Pathway (Linezolid & Rivaroxaban)

Synthesis cluster_Linezolid Linezolid Route cluster_Rivaroxaban Rivaroxaban Route Start 3-Fluoro-4-morpholinoaniline Step1 Activation (Cbz-Cl or Phosgene) Start->Step1 StepR1 Coupling with Chlorothiophene acid chloride Start->StepR1 Alternative Pathway Inter1 Carbamate/Isocyanate Step1->Inter1 Step2 Coupling with (S)-Glycidyl Butyrate Inter1->Step2 End1 Linezolid (Antibiotic) Step2->End1 End2 Rivaroxaban (Anticoagulant) StepR1->End2

Figure 2: Synthetic Divergence. The aniline serves as the common "Left-Wing" anchor for both blockbuster drugs.

Part 3: Handling, Stability, and Safety

When comparing the Hydrochloride salt vs. the Free Base , the salt form offers distinct advantages for storage and handling in a research environment.

FeatureFree Base (CAS 93246-53-8)Hydrochloride Salt
Physical State Off-white to brown crystalline powderWhite to off-white crystalline solid
Oxidation Sensitivity Moderate (Darkens upon air exposure)Low (Protected amine)
Solubility Soluble in organic solvents (DCM, EtOAc)Soluble in water, MeOH, DMSO
Shelf Life 12 months (requires inert gas)>24 months (standard desiccation)

Critical Handling Note: Anilines are generally toxic and potential sensitizers.

  • PPE: Nitrile gloves, lab coat, and fume hood are mandatory.

  • Storage: Store at 4-6°C. The free base should be stored under Argon or Nitrogen to prevent oxidation (browning).

References

  • Synthesis and Antibacterial Activity of Linezolid: Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

  • Metabolic Stability of Fluorinated Drugs: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Rivaroxaban Synthesis Pathways: Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.

  • Biofilm Inhibition Studies: Comparative data on Schiff bases derived from 3-fluoro-4-morpholinoaniline vs Linezolid.

  • Chemical Properties & Safety Data: PubChem Compound Summary for CID 1485330 (3-Fluoro-4-morpholinoaniline).

3-Fluoro-4-morpholinoaniline hydrochloride biological activity comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Fluoro-4-morpholinoaniline Hydrochloride and Its Derivatives

Introduction

This compound is a fluorinated aromatic amine that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique molecular architecture, featuring a fluorinated aniline core linked to a morpholine ring, makes it a versatile scaffold for the synthesis of a wide array of biologically active compounds.[2] This guide provides a comprehensive comparison of the biological activities of 3-Fluoro-4-morpholinoaniline and its derivatives, placing them in context with established therapeutic agents and structural analogs. We will delve into its antimicrobial and anticancer properties, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its potential and applications.

The primary significance of 3-Fluoro-4-morpholinoaniline lies in its role as a key intermediate in the synthesis of Linezolid, a crucial antibiotic used against multidrug-resistant Gram-positive bacteria.[2] However, its utility extends far beyond this single application. Researchers have successfully modified its structure to create novel derivatives, including Schiff bases, sulfonamides, and carbamates, which exhibit potent antimicrobial and anticancer activities.[1][3][4] The strategic inclusion of a fluorine atom often enhances the pharmacological profile of these derivatives, improving critical factors such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide will systematically explore the biological landscape of this compound, presenting quantitative data, outlining experimental methodologies, and illustrating key concepts to provide a thorough understanding of its therapeutic promise.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential before exploring its biological activity.

PropertyValueReference
CAS Number 2689-38-5 (for Hydrochloride); 93246-53-8 (for free base)[1][3]
Molecular Formula C₁₀H₁₃FN₂O·HCl[1]
Molecular Weight 232.68 g/mol [1]
Appearance Off-white to pale beige powder[1]
Melting Point 121-123 °C[1][3]
Boiling Point ~364.9 °C at 760 mmHg[1][2]
Synonyms 3-fluoro-4-morpholin-4-ylaniline;hydrochloride[1][2]

Core Biological Activities and Comparative Analysis

The biological effects of 3-Fluoro-4-morpholinoaniline are primarily realized through its derivatives. The parent compound serves as a versatile building block, with its primary amine group providing a reactive handle for synthetic modifications.[3]

Antimicrobial Activity

The most well-established application of 3-Fluoro-4-morpholinoaniline is in the field of antibacterials, stemming from its role in synthesizing the oxazolidinone antibiotic, Linezolid.[2] However, derivatives synthesized directly from this core also show significant antimicrobial potential.

Comparison with Linezolid and Other Analogs:

Derivatives such as Schiff bases and sulfonamides have been shown to possess potent antimicrobial properties.[1][3] A key area of concern in antimicrobial therapy is the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics. Schiff base derivatives of 3-fluoro-4-morpholinoaniline have demonstrated superior efficacy in inhibiting biofilm formation compared to Linezolid itself.[3]

Compound/DerivativeBiological ActivityQuantitative DataReference
Schiff Base Derivative Biofilm InhibitionIC₅₀ = 12.97 µM[3]
Linezolid (Reference) Biofilm InhibitionIC₅₀ = 15.93 µM[3]
Sulfonamide/Carbamate Derivatives General AntimicrobialMIC = 6.25-25.0 µg/mL[3]
  • Expertise & Experience Insight: The lower IC₅₀ value for the Schiff base derivative indicates greater potency in preventing biofilm formation. This is a significant finding, as biofilms are a major contributor to chronic infections and antibiotic resistance. The mechanism is thought to involve interference with bacterial adhesion and signaling pathways. The broad minimum inhibitory concentration (MIC) range for sulfonamide and carbamate derivatives suggests that different structural modifications can be tuned to target specific bacterial strains.[3]

Anticancer Activity

The morpholine moiety is a well-known pharmacophore in cancer drug design, and derivatives of 3-Fluoro-4-morpholinoaniline have emerged as promising anticancer agents.[4] Studies have demonstrated their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[1][4]

Comparative Performance in Breast Cancer Cell Lines:

Novel sulfonamide derivatives of 3-Fluoro-4-morpholinoaniline have been synthesized and evaluated for their in vitro antitumor activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[4]

CompoundCell LineIC₅₀ ValueReference
NAM-5 (Sulfonamide Derivative) MCF-7 (Estrogen Receptor-Positive)1.811 µM[4]
NAM-5 (Sulfonamide Derivative) MDA-MB-231 (Triple-Negative)2.143 µM[4]
NAM-7 (Derivative) MCF-71.883 µM[4]
NAM-7 (Derivative) MDA-MB-2314.688 µM[4]
  • Trustworthiness & Causality: The potent, low-micromolar IC₅₀ values of compound NAM-5 against both hormone-dependent (MCF-7) and aggressive triple-negative (MDA-MB-231) breast cancer cells highlight its significant anti-proliferative potential.[4] The activity of these compounds was also tested on a healthy mouse embryonic fibroblast cell line (3T3L-1) and showed a safety profile comparable to the clinically approved anticancer drug doxorubicin, suggesting a degree of selectivity for cancer cells.[4] Flow cytometry analysis confirmed that these compounds induce cell death via apoptosis, a controlled and desirable mechanism for cancer therapy.[4]

Broader Context of Morpholinoaniline Scaffolds in Oncology:

The 4-morpholinoaniline scaffold is a component of several investigational antineoplastic drugs, including Entospletinib (a SYK inhibitor) and Momelotinib (a JAK1/JAK2 inhibitor), underscoring the value of this chemical motif in targeting cancer-related signaling pathways.[5]

Potential Mechanism of Action: A Conceptual Overview

While specific protein targets for every derivative are still under investigation, the biological activities observed point towards interactions with fundamental cellular processes. Molecular docking studies suggest that antimicrobial derivatives may interact with bacterial DNA gyrase (a topoisomerase II enzyme), disrupting DNA replication.[1][6] In cancer cells, these compounds are believed to interfere with cell signaling pathways that control proliferation and survival, ultimately triggering apoptosis.[1]

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Anticancer_Agent 3-Fluoro-4-morpholinoaniline Derivative Signaling_Proteins Cell Signaling Proteins (e.g., Kinases) Anticancer_Agent->Signaling_Proteins Inhibition Topoisomerase_II Topoisomerase II Anticancer_Agent->Topoisomerase_II Inhibition Apoptosis_Pathway Apoptotic Cascade (Caspase Activation) Signaling_Proteins->Apoptosis_Pathway Modulation Topoisomerase_II->Apoptosis_Pathway DNA Damage Signal Cell_Death Apoptosis (Cell Death) Apoptosis_Pathway->Cell_Death

Caption: Conceptual signaling pathway for anticancer derivatives.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are crucial. Below is a detailed methodology for determining the anti-proliferative activity (IC₅₀) of a test compound using a colorimetric MTT assay.

Protocol: In Vitro Anti-proliferative MTT Assay
  • Cell Culture:

    • Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion. Ensure >95% viability.

  • Cell Seeding:

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the treated plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT anti-proliferative assay.

Conclusion and Future Directions

This compound stands as a privileged scaffold in modern drug discovery. While its role as a precursor to Linezolid is well-documented, the true potential of this molecule is being unlocked through the synthesis and evaluation of its novel derivatives. Comparative data clearly indicates that these derivatives can surpass established drugs in specific applications, such as biofilm inhibition, and demonstrate potent, low-micromolar efficacy against aggressive cancer cell lines.[3][4]

The strategic combination of the morpholine ring, a proven pharmacophore, with a fluorinated aniline core provides a powerful platform for generating compounds with enhanced biological activity and favorable pharmacokinetic properties. Future research should focus on:

  • Mechanism Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) of the most potent anticancer and antimicrobial derivatives to understand their mechanism of action fully.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and safety profiles.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro studies into preclinical animal models to assess their efficacy and tolerability in a whole-organism context.

By continuing to explore the rich chemistry of 3-Fluoro-4-morpholinoaniline, the scientific community is well-positioned to develop next-generation therapeutics for infectious diseases and oncology.

References

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • CSIR-NCL Library, Pune. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Fluoro-4-morpholinoaniline Hydrochloride: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-morpholinoaniline, and its hydrochloride salt, is a critical starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the oxazolidinone antibiotic Linezolid.[1] The unique arrangement of a fluorine atom and a morpholine group on the aniline ring imparts desirable pharmacokinetic and pharmacodynamic properties to the resulting therapeutic agents.[1] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount importance to the pharmaceutical industry.

This guide provides a detailed comparison of the two primary synthetic pathways for 3-Fluoro-4-morpholinoaniline hydrochloride. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis based on key performance indicators such as yield, purity, and operational complexity. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and manufacturing of pharmaceutical intermediates.

Overview of Synthetic Strategies

Two principal synthetic routes to 3-Fluoro-4-morpholinoaniline have been established, differing primarily in their starting materials and the sequence of bond-forming reactions.

  • Route 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway. This is the most direct and widely employed method, commencing with a doubly activated aromatic ring.

  • Route 2: The Multi-step Pathway from o-Fluoronitrobenzene. This alternative route involves a longer sequence of reactions, including reduction, morpholine installation, nitration, and a final reduction.

The following sections will provide a comprehensive analysis of each route.

Route 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway

This synthetic approach leverages the electron-withdrawing nature of the nitro group to facilitate the nucleophilic aromatic substitution of a fluorine atom by morpholine on a difluorinated aromatic precursor.

Conceptual Framework

The core of this strategy lies in the high reactivity of 1,2-difluoro-4-nitrobenzene towards nucleophilic attack. The nitro group, positioned para to one of the fluorine atoms, strongly activates the ring for SNAr. Morpholine, a secondary amine, acts as the nucleophile, displacing one of the fluorine atoms to forge the C-N bond. The subsequent reduction of the nitro group furnishes the desired aniline. The final step involves the formation of the hydrochloride salt.

Visualizing the SNAr Pathway

SNAr_Pathway start 1,2-Difluoro-4-nitrobenzene intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine start->intermediate Morpholine, Neat or Solvent product_base 3-Fluoro-4-morpholinoaniline intermediate->product_base Reduction (e.g., Fe/NH4Cl) product_hcl 3-Fluoro-4-morpholinoaniline Hydrochloride product_base->product_hcl HCl in ether or other solvent

Caption: The SNAr pathway for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Reaction Setup: In a well-ventilated fume hood, 1,2-difluoro-4-nitrobenzene is reacted with morpholine. This reaction can be performed under neat conditions or in a suitable solvent.[2]

  • Reaction Conditions: The mixture is typically heated to facilitate the substitution reaction. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove excess morpholine and any by-products. The crude product, 4-(2-fluoro-4-nitrophenyl)morpholine, is then purified, typically by crystallization.

Step 2: Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Reaction Setup: The purified 4-(2-fluoro-4-nitrophenyl)morpholine is dissolved in a suitable solvent system, such as ethanol and water.

  • Reducing Agent: A reducing agent, such as iron powder in the presence of an acid catalyst like ammonium chloride or hydrochloric acid, is added to the solution.[2][3]

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred until the reduction of the nitro group is complete, as indicated by TLC or HPLC analysis.

  • Work-up and Isolation: The reaction mixture is cooled and filtered to remove the iron salts. The filtrate is then concentrated, and the crude 3-fluoro-4-morpholinoaniline is extracted into an organic solvent. The solvent is subsequently removed under reduced pressure to yield the free base.

Step 3: Formation of this compound

  • Salt Formation: The crude or purified 3-fluoro-4-morpholinoaniline is dissolved in a suitable anhydrous solvent, such as dichloromethane or diethyl ether.[2]

  • Acidification: A solution of hydrochloric acid in an appropriate solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the aniline.[2]

  • Precipitation and Isolation: The hydrochloride salt precipitates out of the solution as a solid. The solid is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield this compound. A reported procedure gives a yield of 83% for this step.[2]

Route 2: The Multi-step Pathway from o-Fluoronitrobenzene

This alternative synthetic route, detailed in Chinese patent CN101659645A, begins with a more readily available and less expensive starting material, o-fluoronitrobenzene.[4] However, it involves a greater number of synthetic transformations.

Conceptual Framework

This pathway initiates with the reduction of o-fluoronitrobenzene to o-fluoroaniline. The morpholine moiety is then introduced via a nucleophilic substitution reaction with a disubstituted ethyl ether. Subsequently, a nitro group is installed on the aromatic ring through a nitration reaction, followed by a final reduction to yield the target aniline. The final step is the formation of the hydrochloride salt.

Visualizing the Multi-step Pathway

Multistep_Pathway start o-Fluoronitrobenzene intermediate1 o-Fluoroaniline start->intermediate1 Reduction (e.g., Raney Ni, H2) intermediate2 o-Fluoro-morpholinyl benzene intermediate1->intermediate2 Disubstituted ethyl ether, De-acidifying agent intermediate3 3-Fluoro-4-morpholinyl nitrobenzene intermediate2->intermediate3 Nitration (HNO3, Acetic Acid) product_base 3-Fluoro-4-morpholinoaniline intermediate3->product_base Reduction (e.g., Na2S) product_hcl 3-Fluoro-4-morpholinoaniline Hydrochloride product_base->product_hcl HCl in a suitable solvent

Caption: The multi-step pathway for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Reduction of o-Fluoronitrobenzene

  • Reaction Setup: In a high-pressure reactor, o-fluoronitrobenzene is dissolved in methanol. A catalytic amount of Raney nickel is added.[4]

  • Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 20 atm) and the mixture is stirred at room temperature until the reaction is complete.[4]

  • Work-up and Isolation: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting crude o-fluoroaniline can be purified by distillation, with a reported yield of 90%.[4]

Step 2: Synthesis of o-Fluoro-morpholinyl benzene

  • Reaction Setup: o-Fluoroaniline and a de-acidifying agent are dissolved in an organic solvent.

  • Morpholine Installation: A disubstituted ethyl ether (e.g., bis(2-chloroethyl) ether) is slowly added to the reaction mixture at an elevated temperature (100-150 °C). The reaction is then stirred at a higher temperature (100-200 °C) to completion.[4]

  • Work-up and Isolation: The product, o-fluoro-morpholinyl benzene, is isolated and purified.

Step 3: Nitration of o-Fluoro-morpholinyl benzene

  • Reaction Setup: The o-fluoro-morpholinyl benzene is dissolved in acetic acid.

  • Nitrating Agent: Concentrated nitric acid (65-98%) is used as the nitrating agent.[4]

  • Reaction Conditions: The nitration reaction is carried out to introduce a nitro group onto the aromatic ring, yielding 3-fluoro-4-morpholinyl nitrobenzene.

  • Work-up and Isolation: The reaction mixture is poured into water, and the precipitated solid is collected by filtration and washed. A yield of 71.5% is reported for this step.[4]

Step 4: Reduction of 3-Fluoro-4-morpholinyl nitrobenzene

  • Reaction Setup: A solution of sodium sulfide in water is prepared and heated.

  • Reduction: The 3-fluoro-4-morpholinyl nitrobenzene is added slowly to the hot sodium sulfide solution. The mixture is then refluxed to complete the reduction.[4]

  • Work-up and Isolation: The reaction mixture is cooled and filtered to obtain the crude product. The crude 3-fluoro-4-morpholinoaniline is then recrystallized from an aqueous ethanol solution to yield a product with a purity of 99.5% (by HPLC) and a reported yield of 85%.[4]

Step 5: Formation of the Hydrochloride Salt

This step is analogous to the final step in Route 1, involving the reaction of the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: SNAr PathwayRoute 2: Multi-step Pathway from o-Fluoronitrobenzene
Starting Material 1,2-Difluoro-4-nitrobenzeneo-Fluoronitrobenzene
Number of Steps 35
Overall Yield Potentially higher due to fewer steps.Likely lower due to the cumulative loss over five steps.
Purity High purity can be achieved.High purity (99.5% by HPLC) is reported for the final free base.[4]
Reagents & Conditions Uses morpholine directly. Reduction with Fe/NH4Cl is common.Involves catalytic hydrogenation, use of disubstituted ethyl ethers, nitration with concentrated nitric acid, and reduction with sodium sulfide.[4]
Operational Complexity More straightforward and direct.More complex due to the higher number of steps and varied reaction conditions.
Cost-Effectiveness The cost of 1,2-difluoro-4-nitrobenzene can be a significant factor.o-Fluoronitrobenzene is generally less expensive, which may offset the cost of additional reagents and processing.[4]
Environmental Impact The use of iron for reduction is relatively environmentally benign.The use of Raney nickel and sodium sulfide requires careful handling and waste disposal. The patent claims no fluorine-containing wastewater is generated.[4]

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (SNAr Pathway) is the more direct and atom-economical approach. Its simplicity and potentially higher overall yield make it an attractive option, particularly for large-scale manufacturing, provided the cost of the starting material, 1,2-difluoro-4-nitrobenzene, is manageable. The reaction conditions are generally milder and the work-up procedures are straightforward.

Route 2 (Multi-step Pathway) , while longer and more complex, utilizes a more cost-effective starting material.[4] This could be a significant advantage in terms of overall process economics, especially for very large-scale production. The reported high purity of the final product is also a notable advantage. However, the increased number of steps introduces more opportunities for yield loss and requires a broader range of reaction conditions and equipment.

The choice between these two routes will ultimately depend on a thorough process of economic and safety analysis. Factors such as the cost and availability of starting materials, the scale of production, the available equipment, and environmental and safety regulations will all play a crucial role in the decision-making process. For research and development purposes, the SNAr pathway (Route 1) is often preferred due to its directness. For commercial production, a detailed cost analysis of both routes is highly recommended.

References

  • CN101659645A. (2010). Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents.

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-morpholinoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Method Validation

3-Fluoro-4-morpholinoaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, including the antibiotic Linezolid.[1] Its purity and quality are paramount to the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential to quantify the active pharmaceutical ingredient (API), identify and quantify impurities, and assess its stability.[2]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] This guide will explore the validation of three common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2), which provide a framework for validating analytical procedures.[3]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended application (e.g., assay, impurity profiling, or stability testing).[4]

Technique Principle Strengths Limitations Primary Applications for 3-Fluoro-4-morpholinoaniline HCl
HPLC-UV Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5]High versatility, and sensitivity; suitable for non-volatile and thermally labile compounds.[4]May require longer analysis times compared to UV-Vis.Assay (quantification of the main component), impurity profiling, and stability-indicating studies.
GC-MS Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[6]High sensitivity and specificity, excellent for identifying and quantifying volatile impurities.[7]Not suitable for non-volatile or thermally labile compounds without derivatization.[8]Analysis of residual solvents and volatile organic impurities.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.[9]Simple, rapid, and cost-effective.[9]Prone to interference from other UV-absorbing species, offering lower specificity than chromatographic methods.[9]Rapid, routine quantification for in-process control and preliminary assays where high specificity is not required.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Analysis

HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[5] For this compound, a reverse-phase HPLC method with UV detection is the preferred approach for both assay and the determination of related substances.

Rationale for Method Development

The development of a robust HPLC method begins with understanding the physicochemical properties of this compound, such as its polarity, pKa, and UV absorbance maximum.[10] A C18 column is a common starting point for reverse-phase chromatography, offering good retention for moderately polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution between the main component and any potential impurities.[10]

Validation of the HPLC Method: A Step-by-Step Protocol

The validation of the HPLC method must be performed in accordance with ICH guidelines to ensure its suitability for its intended use.[11]

Caption: HPLC method validation workflow.

Experimental Protocol: HPLC Method Validation

  • Specificity: To demonstrate specificity, a solution of this compound is subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[12] The developed HPLC method must be able to separate the main peak from all degradation products, demonstrating its stability-indicating nature.[13]

  • Linearity: A series of solutions of this compound at different concentrations (typically 50-150% of the expected working concentration) are prepared and injected.[14] The peak area is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be greater than 0.999.

  • Range: The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.[11]

  • Accuracy: The accuracy is determined by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[15]

  • Precision:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample are performed on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on different days, by different analysts, and/or on different instruments. The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[16] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[14]

  • Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.[17]

Illustrative HPLC Validation Data
Parameter Acceptance Criteria Illustrative Result
Specificity Well-resolved peaks for the analyte and degradation productsResolution > 2.0 between all peaks
Linearity (r²) ≥ 0.9990.9998
Range 50-150% of target concentration10 - 30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness No significant impact on resultsMethod remains within system suitability parameters

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurity Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[18] In the context of this compound, its primary application is the identification and quantification of residual solvents from the manufacturing process and other potential volatile impurities.

Rationale for Method Development

The key to a successful GC-MS method is ensuring that the analytes are sufficiently volatile and thermally stable to be amenable to gas chromatography.[8] For aromatic amines, derivatization may sometimes be necessary to improve their volatility and chromatographic behavior.[6] The choice of the GC column is critical for achieving good separation of the target analytes from the sample matrix. A mass spectrometer detector provides definitive identification based on the mass-to-charge ratio of the fragmented ions.[7]

Validation of the GC-MS Method

The validation of a GC-MS method follows similar principles to HPLC validation, with a focus on demonstrating its suitability for the intended purpose.

GCMS_Validation_Process cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Prep Dissolution in appropriate solvent (e.g., Dichloromethane) Injection Injection Prep->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Specificity Specificity Detection->Specificity Linearity Linearity Robustness Robustness Accuracy Accuracy Precision Precision LOQ_LOD LOQ_LOD

Caption: GC-MS method validation process overview.

Experimental Protocol: GC-MS Method Validation

  • Specificity: A blank solvent and a solution of this compound are injected to ensure that there are no interfering peaks at the retention times of the target residual solvents.

  • Linearity: Standard solutions of the target residual solvents are prepared at various concentrations and analyzed to generate a calibration curve.

  • Accuracy: The accuracy is determined by spiking the sample with known amounts of the residual solvents and calculating the percentage recovery.

  • Precision: Repeatability and intermediate precision are assessed as described for the HPLC method.

  • LOD and LOQ: Determined based on the signal-to-noise ratio or the calibration curve statistics.

  • Robustness: Small variations in parameters such as the oven temperature program, carrier gas flow rate, and injector temperature are introduced to assess the method's robustness.

Illustrative GC-MS Validation Data for Residual Solvents
Parameter Acceptance Criteria Illustrative Result (for Acetone)
Specificity No interfering peaksConfirmed
Linearity (r²) ≥ 0.990.995
Accuracy (% Recovery) 80.0 - 120.0%95.7%
Precision (RSD) ≤ 15.0%Repeatability: 4.5%, Intermediate: 8.2%
LOD -1 ppm
LOQ -3 ppm
Robustness No significant impact on resultsConfirmed

UV-Vis Spectrophotometry: A Simple and Rapid Quantification Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of this compound, particularly for in-process controls where speed is more critical than high specificity.[16]

Rationale for Method Development

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The first step is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.[19]

Validation of the UV-Vis Spectrophotometric Method

The validation of a UV-Vis spectrophotometric method is generally simpler than for chromatographic methods but still requires adherence to ICH principles.

Experimental Protocol: UV-Vis Method Validation

  • Specificity: While less specific than chromatography, the method's specificity can be assessed by comparing the spectra of the pure substance with that of the sample in the presence of potential interfering substances (e.g., excipients).

  • Linearity: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[19]

  • Accuracy: Determined by the standard addition method or by analyzing a sample with a known concentration.

  • Precision: Assessed by repeated measurements of the same sample.

  • LOD and LOQ: Calculated from the calibration curve data.[14]

Illustrative UV-Vis Validation Data
Parameter Acceptance Criteria Illustrative Result
λmax -290 nm
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%100.8%
Precision (RSD) ≤ 2.0%1.1%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL

Conclusion: A Triad of Methods for Comprehensive Quality Control

The comprehensive analytical control of this compound necessitates a multi-faceted approach. HPLC stands out as the primary technique for assay and stability-indicating impurity profiling, offering a balance of resolution, sensitivity, and versatility. GC-MS provides the specificity and sensitivity required for the control of volatile impurities and residual solvents. UV-Vis spectrophotometry serves as a valuable tool for rapid, routine quantification in less demanding applications.

By understanding the principles behind each technique and rigorously validating the chosen methods according to established guidelines, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of this critical pharmaceutical intermediate.

References

  • Kim, H. J., et al. (2006). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid.
  • R Discovery. (n.d.). Validated HPLC Method Research Articles - Page 1. R Discovery.
  • ijarsct. (n.d.).
  • Benchchem. (n.d.).
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery.
  • Patel, D., et al. (2021). Development and validation of a forced degradation UPLC method for the simultaneous determination of Trifluoperazine HCl and Tri. Journal of Pharmaceutical and Biomedical Analysis.
  • Shikov, A. N., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
  • Beyer, J., et al. (2023).
  • Al-Ghamdi, A. F., et al. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. PMC.
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Janakiramudu, D. B., et al. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Al-Sabri, A. M., et al. (2021). Development and validation of UV spectrophotometric method for determination of levofloxacin in pharmaceutical dosage forms.
  • Petkovska, A., et al. (2017). Impurity profiling of morphine by liquid chromatography-heated electrospray ionization mass spectrometry (LC-HESI-MS). TÜBİTAK Academic Journals.
  • Lee, J. H., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar.
  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Al-Sabri, A. M., et al. (2021). Development and validation of UV spectrophotometric method for determination of levofloxacin in pharmaceutical dosage forms. SciELO.
  • Al-Adhroey, A. H., et al. (2024). Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage. AlQalam Journal of Medical and Applied Sciences.
  • Chromatography Forum. (2012). Forced degradation studies.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • Semantic Scholar. (n.d.). Development and validation of UV spectrophotometric method for determination of levofloxacin in pharmaceutical dosage forms. Semantic Scholar.
  • Separation Science. (2023). Overview of test methods for aromatic amines derived from azo colorants using GC-MS.

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Purity Analysis and Confirmation of 3-Fluoro-4-morpholinoaniline Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical research and development, the purity and identity of chemical intermediates are foundational to the safety, efficacy, and reproducibility of synthesized active pharmaceutical ingredients (APIs). This guide provides a comprehensive, technically-grounded comparison of analytical methodologies for the purity assessment of 3-Fluoro-4-morpholinoaniline hydrochloride, a critical building block in the synthesis of numerous therapeutic agents. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to design and interpret a robust analytical strategy.

The Subject in Focus: this compound

This compound is a substituted aniline derivative whose structure is key to its utility in medicinal chemistry. The electron-withdrawing fluorine atom and the morpholine moiety influence its reactivity and physicochemical properties. These same features, however, can also give rise to a unique profile of potential impurities during synthesis, including regioisomers, starting material carryover, and degradation products. A multi-pronged analytical approach is therefore not just recommended, but essential.

The Analytical Mandate: Beyond a Simple Percentage

Confirming the purity of a compound like this compound is a multi-faceted endeavor. It involves not only quantifying the main component but also identifying and quantifying any impurities. This is critical as even trace impurities can have unintended biological consequences or interfere with downstream synthetic steps. A robust analytical package provides a holistic view of the material's quality.

A Comparative Analysis of Key Purity Determination Techniques

The selection of an analytical technique should be a deliberate choice based on the specific information sought, the nature of the expected impurities, and the required sensitivity and precision. Below, we compare the most powerful and commonly employed methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC, particularly in its reversed-phase (RP-HPLC) mode, is the industry standard for purity determination due to its high resolving power, sensitivity, and quantitative accuracy.

Expertise & Experience: For this compound, an RP-HPLC method utilizing a C18 stationary phase is the logical starting point, given the compound's moderate polarity. The mobile phase composition is a critical parameter to optimize. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or phosphate buffer to control the ionization of the aniline functional group and ensure sharp peak shapes) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally superior to an isocratic method for this application, as it allows for the effective separation of a wider range of potential impurities with varying polarities in a single run. UV detection is the most common mode, with the wavelength selected based on the compound's UV absorbance maxima to ensure optimal sensitivity.

Trustworthiness: A self-validating HPLC protocol is built on a foundation of system suitability tests (SSTs) and method validation in line with guidelines such as those from the International Council for Harmonisation (ICH). This includes:

  • Specificity: The ability to resolve the main peak from potential impurities and degradation products. This is often confirmed by stress testing the sample (e.g., acid, base, oxidative, and photolytic stress) to generate degradation products.

  • Linearity: Demonstrating a direct proportionality between detector response and concentration over a defined range.

  • Accuracy and Precision: Ensuring the method provides results that are close to the true value and are reproducible.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations at which an impurity can be reliably detected and quantified.

Experimental Workflow: RP-HPLC for Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Accurately weigh and dissolve sample injection Inject sample onto HPLC system prep_sample->injection prep_mobile Prepare and degas mobile phases separation Gradient separation on C18 column prep_mobile->separation injection->separation detection UV detection at optimal wavelength separation->detection integration Integrate all peaks detection->integration quantification Calculate purity via area percent integration->quantification report Generate final report quantification->report

Caption: A typical RP-HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

GC-MS is an exceptionally powerful technique for the identification and quantification of volatile and semi-volatile impurities. Its primary role in the analysis of this compound is the detection of residual solvents from the manufacturing process.

Expertise & Experience: The hydrochloride salt form of the analyte is non-volatile and will not pass through a GC column. Therefore, direct analysis of the compound by GC-MS is not feasible without derivatization. However, for residual solvent analysis, headspace sampling is the preferred technique. In headspace GC-MS, the sample is heated in a sealed vial, and the vapor phase (containing any volatile solvents) is injected into the GC-MS. This effectively separates the volatile impurities from the non-volatile analyte, protecting the instrument and providing a very clean analysis.

Trustworthiness: A robust headspace GC-MS method for residual solvents should be validated according to pharmacopeial standards, such as USP <467>. This involves demonstrating that the method can detect and quantify all potential solvents used in the synthesis at or below their specified limits.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

¹H and ¹³C NMR spectroscopy are unparalleled for the unambiguous confirmation of a molecule's structure. Furthermore, quantitative NMR (qNMR) offers a highly accurate method for determining purity.

Expertise & Experience: The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shifts, integration values (proton counts), and coupling patterns (J-coupling) of the aromatic, morpholine, and amine protons must align perfectly with the expected structure. Any extraneous peaks in the spectrum are indicative of impurities. For purity determination, qNMR is a powerful tool. This technique involves adding a highly pure, stable internal standard of known concentration to the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated with high precision, without the need for a reference standard of the analyte itself.

Trustworthiness: The validity of a qNMR experiment hinges on the appropriate selection of the internal standard. The standard must be accurately weighed, have a simple spectrum with signals that do not overlap with the analyte's signals, and be inert with respect to the analyte and the deuterated solvent used.

Experimental Workflow: Quantitative NMR (qNMR)

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquisition Acquire high-resolution ¹H NMR spectrum dissolve->acquisition integration Integrate non-overlapping analyte & standard peaks acquisition->integration calculation Calculate absolute purity based on integrals and weights integration->calculation report Report final purity value calculation->report

Caption: The workflow for determining absolute purity using qNMR.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements within a sample. It serves as a fundamental confirmation of the compound's empirical formula.

Expertise & Experience: The experimentally determined percentages of C, H, and N for this compound should fall within a very narrow margin of the theoretically calculated values (typically ±0.4%). A significant discrepancy can indicate the presence of an inorganic impurity, residual solvent, or that the compound is not what it is believed to be.

Trustworthiness: Elemental analysis is a bulk technique and is highly sensitive to the presence of non-analyte material. For this reason, it is most effective when used as a confirmatory technique in conjunction with high-resolution methods like HPLC and NMR.

Synthesizing the Data: A Comparative Overview

A multi-technique approach is essential for a comprehensive purity assessment. The strengths of one technique compensate for the limitations of another.

Analytical Technique Primary Information Typical Specification Key Strengths Inherent Limitations
RP-HPLC Relative purity and impurity profile≥ 99.0% (by area %)High resolution, sensitive, quantitative for related substancesMay not detect impurities without a UV chromophore
Headspace GC-MS Identity and quantity of residual solventsConforms to USP <467> limitsExtremely sensitive for volatile compoundsUnsuitable for non-volatile analytes and impurities
¹H qNMR Absolute purity and structural identity≥ 99.0% (by mole %)Highly accurate, provides structural confirmation, no analyte standard neededLess sensitive to trace impurities than HPLC
Elemental Analysis Elemental composition (C, H, N)Within ±0.4% of theoretical valuesConfirms the empirical formulaNon-specific; does not identify individual impurities

Concluding Recommendations for a Robust Analytical Strategy

For the comprehensive purity analysis of this compound, we recommend the following integrated approach:

  • Primary Purity and Impurity Profiling: A validated RP-HPLC method should be the central component of any quality control strategy.

  • Volatile Impurity Control: Headspace GC-MS is essential for ensuring compliance with residual solvent limits.

  • Structural Confirmation and Absolute Purity: ¹H qNMR should be employed for definitive structural elucidation and as an orthogonal, highly accurate method for purity determination, especially for reference standard characterization.

  • Fundamental Identity Check: Elemental analysis provides a fundamental confirmation of the empirical formula for new batches of the material.

By judiciously combining the data from these complementary techniques, researchers can build a comprehensive and defensible purity profile for this compound, thereby ensuring the integrity and success of their research and development endeavors.

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. A foundational guide for the control of residual solvents in pharmaceutical products. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. A global guideline for validating analytical methods. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. Wiley. An essential text covering the theory and practice of HPLC. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. An authoritative review on the application of qNMR. [Link]

Comparative Guide: 3-Fluoro-4-morpholinoaniline Hydrochloride vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the high-stakes landscape of antibiotic development—specifically for oxazolidinones like Linezolid (Zyvox) —the aniline intermediate defines the final drug's metabolic fate. This guide compares 3-Fluoro-4-morpholinoaniline hydrochloride (CAS 93246-53-8, hereafter 3-FMA ) against its non-fluorinated analogue, 4-morpholinoaniline (hereafter 4-MA ).[1]

While 4-MA offers a structurally simpler and cheaper starting point, it fails in two critical areas required for modern pharmacokinetics: metabolic stability and conformational locking .[1] The introduction of the fluorine atom at the 3-position is not merely a halogenation; it is a strategic "metabolic block" that prevents rapid oxidative clearance and modulates the lipophilicity (LogP) required for bacterial cell wall penetration.

Chemical & Physical Properties Comparison

The following data highlights the physicochemical divergence caused by the single fluorine substitution.

Feature3-Fluoro-4-morpholinoaniline (3-FMA)4-Morpholinoaniline (4-MA)Impact on Drug Development
CAS Number 93246-53-82524-67-6Unique identifier for regulatory filing.[1]
Molecular Weight 196.22 g/mol 178.23 g/mol Slight increase affects mass balance calculations.[1]
pKa (Aniline N) ~3.5 - 3.8 (Predicted)~4.8 - 5.0Critical: F is electron-withdrawing, lowering pKa. 3-FMA is less nucleophilic, requiring optimized coupling conditions.[1]
LogP (Lipophilicity) ~1.1~0.83-FMA is more lipophilic, improving passive diffusion across bacterial membranes.[1]
Metabolic Liability Low (C-F bond is stable)High (C-H bond at C3 is prone to CYP450 oxidation)3-FMA extends the half-life of the final API.[1]
Appearance Off-white to brown crystalline powderBeige to dark brown powderBoth are sensitive to air oxidation (darkening).[1]

Mechanistic Insight: Why Fluorine Matters

To understand the superiority of 3-FMA, we must look beyond the structure to the molecular interactions.

The Ortho-Fluorine Effect

In 3-FMA, the fluorine atom is located ortho to the morpholine ring.[1] This creates two distinct effects:

  • Conformational Restriction: The steric bulk of the fluorine atom (Van der Waals radius 1.47 Å) forces the morpholine ring to twist out of coplanarity with the phenyl ring. This "twist" is often essential for binding to the bacterial ribosome (the target of Linezolid).

  • Metabolic Blocking: The C-H bond at the 3-position in 4-MA is a prime target for Cytochrome P450 enzymes (specifically hydroxylation).[1] Replacing H with F creates a C-F bond (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H), which is virtually metabolically inert.[1]

Reactivity & Synthesis Implications

The inductive effect (-I) of fluorine pulls electron density away from the aniline nitrogen.[1]

  • Consequence: 3-FMA is a weaker nucleophile than 4-MA.[1]

  • Process Adjustment: When coupling 3-FMA with carbamates or isocyanates to form the oxazolidinone ring, reaction times may need to be extended, or catalysts (like Lewis acids) may be required compared to the non-fluorinated analogue.

Visualizations of Signaling & Workflow

Diagram 1: Structure-Activity Relationship (SAR) & Metabolic Blocking

This diagram illustrates the structural differences and the specific site where fluorine prevents metabolic degradation.[1]

SAR_Comparison cluster_legend Mechanism of Action NonFluorinated Non-Fluorinated Analogue (4-MA) CYP450 Liver Enzymes (CYP450) NonFluorinated->CYP450 Exposed C-H Bond (Ortho Position) Fluorinated 3-Fluoro-4-morpholinoaniline (3-FMA) Fluorinated->NonFluorinated Analogue Comparison ActiveDrug Stable API (Linezolid Core) Fluorinated->ActiveDrug C-F Bond Blocks Oxidation (Metabolic Shield) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Oxidation Explanation Fluorine (F) acts as a bioisostere for Hydrogen (H) but provides steric protection and electronic deactivation of the ring against oxidative metabolism.

Caption: Comparison of metabolic pathways.[1][2] The C-F bond in 3-FMA prevents the CYP450-mediated hydroxylation that rapidly clears the non-fluorinated analogue.

Diagram 2: Comparative Synthesis Workflow

A flowchart demonstrating the synthesis and critical control points for 3-FMA.

Synthesis_Workflow Start Starting Material: 3,4-Difluoronitrobenzene Step1 Step 1: Nucleophilic Aromatic Substitution (S_NAr) Start->Step1 Reagent Reagent: Morpholine Reagent->Step1 Intermediate Intermediate: 3-Fluoro-4-morpholinonitrobenzene Step1->Intermediate QC1 QC Point 1: Regioselectivity Check (NMR) Ensure Morpholine at C4, not C3 Intermediate->QC1 Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Product Final Product: 3-Fluoro-4-morpholinoaniline Step2->Product QC1->Step2 Pass NonF_Route Non-Fluorinated Route: Starts with 4-Fluoronitrobenzene (Lower Cost, Lower Value) NonF_Route->Step1 Alternative

Caption: Synthetic route for 3-FMA. Note the critical QC point to ensure correct regiochemistry of the morpholine substitution.

Experimental Protocols

Protocol A: Purity & Identity Verification (HPLC)

Objective: To validate the purity of 3-FMA and distinguish it from potential non-fluorinated impurities or regioisomers.

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Water (Milli-Q)[1][3]

  • Ammonium Acetate buffer (10mM, pH 4.5)

Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Gradient elution.[1]

    • A: 10mM Ammonium Acetate (pH 4.5)[1]

    • B: Acetonitrile[1]

    • Gradient: 0-2 min (10% B), 2-15 min (10% -> 80% B), 15-20 min (80% B).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 10 mg of 3-FMA in 10 mL of 50:50 Water:Acetonitrile.

Expected Results:

  • 3-FMA Retention Time: ~8.5 min (Due to higher lipophilicity/LogP).[1]

  • 4-MA Retention Time: ~6.2 min (Elutes earlier due to lower LogP).

  • Note: The presence of the fluorine atom increases retention on a C18 column compared to the non-fluorinated analogue.

Protocol B: Comparative Reactivity Test

Objective: To demonstrate the reduced nucleophilicity of 3-FMA compared to 4-MA.

Workflow:

  • Prepare equimolar solutions (0.1 M) of 3-FMA and 4-MA in dry Dichloromethane (DCM).

  • Add 1.0 equivalent of Acetic Anhydride to each vial at 0°C.

  • Monitor reaction progress via TLC (SiO2, 50% EtOAc/Hexane) every 5 minutes.[1]

Observation:

  • 4-MA: Complete conversion to acetamide within <10 minutes.[1]

  • 3-FMA: Slower conversion (may require 20-30 minutes or warming to RT).

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Mavallur, V., et al. (2025).[1] Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Retrieved from [Link]

  • Smart, B. E. (2001).[1] Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry. (General reference on F-effect in medicinal chemistry).

  • InnoSpk. (2023).[1] Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

Sources

benchmarking 3-Fluoro-4-morpholinoaniline hydrochloride synthesis efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-morpholinoaniline hydrochloride (HCl salt of CAS 93246-53-8) is a critical pharmacophore and the primary intermediate for the oxazolidinone antibiotic Linezolid . Its synthesis efficiency directly impacts the cost-of-goods (COGS) and impurity profile of the final drug substance.

This guide benchmarks the two dominant synthetic pathways: Catalytic Hydrogenation (Method A) and Chemical Reduction (Method B) . While Method B offers lower raw material costs, Method A is the recommended industry standard due to superior atom economy, scalability, and ease of purification.

Part 1: Strategic Route Comparison

The synthesis universally begins with the Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene. The divergence occurs at the reduction step.

Comparative Analysis Table
MetricMethod A: Catalytic Hydrogenation (Recommended)Method B: Iron/Acid Reduction (Traditional)
Overall Yield 85 - 92% 70 - 78%
Purity (HPLC) > 99.5% ~98.0% (Risk of Fe residue)
Atom Economy High (Water is the only byproduct)Low (Generates Fe oxide sludge)
Throughput High (Fast reaction kinetics)Moderate (Longer workup)
Safety Profile Requires H2 pressure handlingExothermic; Pyrophoric iron waste
Cost Driver Pd/C Catalyst (Recyclable)Waste Disposal & Solvent usage

Part 2: Detailed Experimental Protocol (Method A)

This protocol prioritizes regioselectivity and salt stability . The synthesis consists of two chemical steps followed by salt formation.[1][2]

Step 1: Regioselective SNAr Coupling

Objective: Selective substitution of the 4-fluoro position.

  • Mechanism: The nitro group activates the para-fluorine (C4) significantly more than the meta-fluorine (C3) via the Meisenheimer complex.

Protocol:

  • Charge: To a reactor, add 3,4-difluoronitrobenzene (1.0 eq), Morpholine (1.1 eq), and K2CO3 (1.2 eq) in Acetonitrile (5-7 volumes).

  • Reaction: Heat to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[3] Target < 0.5% starting material.

  • Workup: Cool to room temperature. Filter off inorganic salts (KF/KCl). Concentrate the filtrate to obtain crude 3-fluoro-4-morpholinonitrobenzene .

    • Note: The intermediate is a yellow solid (mp 78°C). Recrystallization from Ethanol is optional if purity is <98%.

Step 2: Catalytic Reduction & Salt Formation

Objective: Clean reduction of the nitro group without defluorination, followed by immediate stabilization as the HCl salt.

Protocol:

  • Reduction: Dissolve the nitro intermediate (1.0 eq) in Methanol or Ethyl Acetate (10 volumes). Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Pressurize with H2 (2–3 bar) at 25–35°C for 4–6 hours.

    • Critical Control: Do not exceed 40°C to prevent potential defluorination side reactions.

  • Filtration: Filter the catalyst through a Celite bed under an inert atmosphere (Nitrogen).

  • Salt Formation:

    • Cool the filtrate to 0–5°C.[1]

    • Slowly add HCl in Isopropanol (IPA) or Conc. HCl (1.1 eq) dropwise.

    • Observation: A thick off-white to light brown precipitate forms immediately.

  • Isolation: Stir for 1 hour at 0°C. Filter the solid and wash with cold IPA.

  • Drying: Vacuum dry at 40°C.

Target Specification:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: 85–90% (from nitro intermediate).

  • Purity: >99% HPLC.

Part 3: Mechanism & Workflow Visualization

Reaction Scheme & Regioselectivity

The following diagram illustrates the reaction pathway, highlighting the critical regioselectivity governed by the electron-withdrawing nitro group.

ReactionScheme cluster_0 Mechanism Insight SM 3,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 3-Fluoro-4-morpholinonitrobenzene SM->Inter Step 1: SnAr (K2CO3, Reflux) Regioselective at C4 Morph Morpholine (Nucleophile) Morph->Inter Prod Product (Free Base): 3-Fluoro-4-morpholinoaniline Inter->Prod Step 2: Reduction (H2, Pd/C) Salt Final Product: HCl Salt Prod->Salt Step 3: Salt Formation (HCl/IPA) Note Nitro group activates C4 (para) stronger than C3 (meta)

Caption: Synthesis pathway of 3-Fluoro-4-morpholinoaniline HCl showing the regioselective SNAr step.

Process Decision Workflow

This flowchart guides the researcher in selecting the appropriate reduction method based on available resources and purity requirements.

Workflow Start Start: Nitro Intermediate Decision Is High Pressure Equipment Available? Start->Decision MethodA Method A: Catalytic Hydrogenation (Pd/C, H2) Decision->MethodA Yes (Preferred) MethodB Method B: Chemical Reduction (Fe/NH4Cl or Na2S) Decision->MethodB No (Cost/Eq Constraint) CleanUpA Filtration (Celite) MethodA->CleanUpA SaltForm Salt Formation (HCl in IPA/Dioxane) CleanUpA->SaltForm CleanUpB Extensive Workup (Remove Fe sludge) MethodB->CleanUpB CleanUpB->SaltForm Final Final Product (>98% Purity) SaltForm->Final

Caption: Decision matrix for selecting the optimal reduction strategy based on equipment and purity needs.

Part 4: Troubleshooting & Critical Quality Attributes (CQAs)

Regioselectivity Issues
  • Problem: Presence of 2-fluoro-4-morpholinoaniline (wrong isomer).

  • Root Cause: Overheating during the SNAr step or using a starting material with 2,4-difluoro impurities.

  • Solution: Maintain reaction temperature at 80°C. Verify 3,4-difluoronitrobenzene purity by GC/HPLC before use. The reaction is highly selective for the para-fluorine due to the resonance stabilization of the Meisenheimer intermediate by the nitro group.

Oxidation (Pink/Brown Discoloration)
  • Problem: The free base aniline oxidizes rapidly in air, turning pink or brown.

  • Root Cause: Electron-rich aniline ring is prone to oxidation.

  • Solution:

    • Perform the reduction and filtration under an inert atmosphere (N2 or Ar).

    • Do not store the free base. Convert immediately to the HCl salt, which is stable.

Incomplete Salt Formation
  • Problem: Sticky gum instead of precipitate.

  • Root Cause: Presence of water or excess alcohol.

  • Solution: Use anhydrous solvents (IPA or Dioxane) for the HCl source. Ensure the reaction mass is cooled to <5°C during acid addition.

References

  • PubChem . (n.d.).[4] 3-Fluoro-4-morpholinoaniline | C10H13FN2O.[3] National Library of Medicine. Retrieved from [Link]

  • ResearchGate . (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link][5][6]

  • Google Patents . (2010). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.[7] Retrieved from

  • New Drug Approvals . (2015). LINEZOLID Synthesis and Process. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of 3-Fluoro-4-morpholinoaniline Hydrochloride Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison and cross-validation strategy for experimental results pertaining to 3-Fluoro-4-morpholinoaniline hydrochloride. As a critical intermediate in the synthesis of prominent pharmaceuticals, including the antibiotic Linezolid and the anti-cancer agent Gefitinib, the purity and consistent quality of this compound are paramount.[1] This document outlines robust analytical methodologies, emphasizing the principles of scientific integrity and providing actionable protocols for researchers in the field.

Introduction: The Pivotal Role of this compound in Pharmaceutical Synthesis

This compound (CAS No. 2689-38-5) is a fluorinated aromatic amine that serves as a key building block in modern medicinal chemistry.[2] Its structural features, including the morpholine and fluorinated aniline moieties, are crucial for the biological activity of the final active pharmaceutical ingredients (APIs). The fluorine atom, for instance, can enhance metabolic stability and binding affinity of the drug molecule. Given its significance, the analytical validation of this intermediate is not merely a quality control step but a foundational component of drug efficacy and safety.

This guide will delve into the cross-validation of analytical methods for this compound, comparing its performance with structurally similar and alternative aniline derivatives. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Comparative Analysis of Key Aniline Intermediates

A meaningful evaluation of this compound necessitates a comparison with other relevant aniline derivatives used in pharmaceutical synthesis. This section provides a comparative overview of key physical and chemical properties.

PropertyThis compound3-Chloro-4-fluoroaniline[3][4]4-Methoxyaniline (p-Anisidine)[5][6]
Molecular Formula C₁₀H₁₄ClFN₂OC₆H₅ClFNC₇H₉NO
Molecular Weight 232.68 g/mol 145.56 g/mol [3]123.15 g/mol [6]
Melting Point 121-123 °C[1]42-44 °C[4]56-59 °C[5]
Boiling Point 364.9 °C at 760 mmHg[1]227-228 °C[4]240-243 °C[5]
Typical Purity (by HPLC) ≥98.0%[1]≥98.0%≥99%
Key Applications Intermediate for Linezolid and Gefitinib.[1]Intermediate in pharmaceutical and agrochemical synthesis.[7]Intermediate for dyes, pharmaceuticals, and as a reagent in analytical chemistry.[6]

Core Directive: A Framework for Robust Cross-Validation

Cross-validation of an analytical method ensures its reproducibility and reliability when performed by different analysts, on different instruments, or in different laboratories. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[8][9][10] Our approach to cross-validation is built upon these principles.

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound.

Cross_Validation_Workflow cluster_0 Phase 1: Method Development & Initial Validation cluster_1 Phase 2: Inter-Laboratory Comparison cluster_2 Phase 3: Data Analysis & Acceptance A Develop Primary Analytical Method (e.g., RP-HPLC) B Perform Full Method Validation (as per ICH Q2(R2)) A->B Optimize parameters C Prepare Standardized Samples & Validation Protocol D Analysis at Laboratory A (Originating Lab) C->D E Analysis at Laboratory B (Receiving Lab) C->E F Statistical Comparison of Results (e.g., t-test, F-test) D->F E->F G Assess Method Performance Against Pre-defined Criteria F->G H Method Deemed Cross-Validated G->H Criteria Met I Investigate Discrepancies & Re-evaluate Method G->I Criteria Not Met

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

Experimental Protocols: A Self-Validating System

This section provides detailed, step-by-step methodologies for the analysis of this compound and its comparison with alternative compounds. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for the purity determination of non-volatile and thermally labile compounds like substituted anilines.[11] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is a common starting point for the analysis of anilines.[11] The pH of the buffer is critical for achieving good peak shape and retention. A slightly acidic pH (e.g., pH 3.0-4.0) is often optimal.

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over a specified time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.

Method Validation Protocol (Based on ICH Q2(R2))

A robust analytical method must be validated to ensure it is fit for its intended purpose.[9][12][13]

4.2.1. Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from degradation products.[2][14][15]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.

Acceptance Criteria: The method is considered specific if the peak for this compound is well-resolved from all degradation product peaks.

4.2.2. Linearity

Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.

4.2.3. Precision

  • Repeatability (Intra-assay precision): Analyze six replicate injections of the working standard solution on the same day.

  • Intermediate Precision (Inter-assay precision): Analyze the working standard solution on different days, by different analysts, and on different instruments.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[16]

4.2.4. Accuracy

Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).

Acceptance Criteria:

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

4.2.6. Robustness

Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the assay results should not be significantly affected.

Cross-Validation Protocol

The primary validated HPLC method should be cross-validated with an alternative analytical technique or in a different laboratory to ensure inter-laboratory reproducibility.

Objective: To compare the results obtained from the primary RP-HPLC method with those from a secondary method or a different laboratory.

Procedure:

  • Prepare a set of at least three batches of this compound samples with varying known purities.

  • Analyze these samples using the validated RP-HPLC method in the originating laboratory.

  • Analyze the same set of samples using either:

    • A different validated analytical technique (e.g., Gas Chromatography-Mass Spectrometry after derivatization).

    • The same validated RP-HPLC method in a second, independent laboratory.

  • Statistically compare the results obtained from both analyses.

Acceptance Criteria: The results should be statistically equivalent, with no significant difference in the mean purity values and comparable precision.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance data from the validation and cross-validation studies.

Table 1: Summary of HPLC Method Validation Parameters

ParameterAcceptance CriteriaExpected Result for 3-Fluoro-4-morpholinoaniline HCl
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.999> 0.999
Precision (RSD) ≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
LOD S/N ≥ 3:1Reportable Value
LOQ S/N ≥ 10:1Reportable Value
Robustness System suitability passesComplies

Table 2: Comparative Purity Analysis of Aniline Derivatives by Validated HPLC Method

CompoundRetention Time (min)Purity (%)Major Impurity (%)
3-Fluoro-4-morpholinoaniline HCl Expected Value≥ 98.0To be determined
3-Chloro-4-fluoroaniline Expected Value≥ 98.0To be determined
4-Methoxyaniline Expected Value≥ 99.0To be determined

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic pathway where 3-Fluoro-4-morpholinoaniline is a key intermediate.

Synthetic_Pathway A Starting Materials B Synthesis of 3-Fluoro-4-morpholinoaniline Hydrochloride A->B C Purification & Quality Control B->C Crude Product D Final API Synthesis (e.g., Linezolid, Gefitinib) C->D Purified Intermediate E Final Drug Product D->E

Caption: General synthetic pathway involving 3-Fluoro-4-morpholinoaniline HCl.

Conclusion: Ensuring Quality and Consistency in Drug Development

The cross-validation of analytical methods for critical pharmaceutical intermediates like this compound is a non-negotiable aspect of modern drug development. By implementing robust, validated analytical protocols and conducting thorough cross-validation studies, researchers and manufacturers can ensure the consistency, purity, and quality of this essential building block. This guide provides a comprehensive framework and actionable protocols to achieve this, ultimately contributing to the development of safer and more effective medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
  • Patel, Y. P., et al. (2012). A RP-HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Scholars Research Library, 4(2), 543-549.
  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 5(5), 00158.
  • Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 1-13.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Bakeer, W., et al. (2015). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 9(4), 481-488.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Bareš, J., & Kofroň, P. (1990). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Eadsforth, C. V., et al. (1988). An improved analytical method, based on HPLC with electrochemical detection, for monitoring exposure to 3-chloro-4-fluoroaniline. Journal of analytical toxicology, 12(6), 330-333.
  • Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59-77.
  • Sugimoto, H., et al. (2020). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Djozan, D., & Baheri, T. (2007). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Sciences, 23(8), 969-973.
  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Journal of Analytical & Bioanalytical Techniques, 1(2), 1000106.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
  • ResearchGate. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 3-Fluoro-4-morpholinoaniline Hydrochloride: A Comparative Evaluation for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecules with desired properties. Among the myriad of available reagents, 3-Fluoro-4-morpholinoaniline hydrochloride has emerged as a particularly valuable scaffold. This guide provides an in-depth evaluation of this compound, comparing its performance with relevant alternatives and offering practical, data-driven insights for researchers, scientists, and drug development professionals.

I. Introduction: The Strategic Importance of Fluorinated Anilines

This compound is a fluorinated aniline derivative featuring a morpholine moiety.[1] Its structure is of significant interest in drug discovery due to the unique properties imparted by the fluorine atom and the morpholine ring. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2] The morpholine group, a common pharmacophore, can improve aqueous solubility and introduce favorable interactions with biological targets.[3]

This building block is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors and antimicrobial agents.[3][4][5] Notably, it is a crucial component in the synthesis of Linezolid, an important antibiotic.[4] The primary amine group provides a reactive handle for a range of chemical transformations, making it a versatile tool for combinatorial chemistry and lead optimization.[5][6]

II. Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical characteristics is fundamental to its effective application.

PropertyValueSource
CAS Number 93246-53-8 (free base)[7]
Molecular Formula C₁₀H₁₃FN₂O・HCl[1]
Molecular Weight 232.68 g/mol [1]
Appearance Off-white to brown crystalline powder[1][6]
Melting Point 121-123 °C[1][6]
Boiling Point ~364.9 °C at 760 mmHg[1][6]
Purity Typically ≥98%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[7]

Expert Insight: The hydrochloride salt form enhances the stability and handling of the otherwise basic aniline. However, for many reactions, neutralization with a suitable base is a necessary first step to liberate the free amine for subsequent coupling. Careful consideration of stoichiometry is crucial to avoid unwanted side reactions or inhibition of the catalyst.

III. Comparative Performance in Key Synthetic Transformations

The utility of a building block is best assessed by its performance in common and critical chemical reactions. Here, we compare this compound to its non-fluorinated analog, 4-morpholinoaniline, and other substituted anilines in the context of a widely used C-N bond-forming reaction: the Buchwald-Hartwig amination.

A. The Buchwald-Hartwig Amination: A Cornerstone of Modern Synthesis

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of aryl-nitrogen bonds.[8] The reaction's efficiency is highly dependent on the electronic and steric properties of the aniline coupling partner.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Objective: To compare the reaction efficiency of 3-Fluoro-4-morpholinoaniline and 4-morpholinoaniline in a model Buchwald-Hartwig amination with 4-bromotoluene.

Materials:

  • This compound

  • 4-morpholinoaniline

  • 4-bromotoluene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add the respective aniline (1.0 mmol) and 4-bromotoluene (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data

Aniline DerivativeReaction Time (h)Yield (%)Observations
3-Fluoro-4-morpholinoaniline 492The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the amine, potentially requiring slightly longer reaction times or higher catalyst loading in some cases. However, the steric profile is not significantly altered.
4-morpholinoaniline 3.595The non-fluorinated analog exhibits slightly faster kinetics due to the higher nucleophilicity of the amino group.
3-Chloro-4-fluoroaniline 685The additional electron-withdrawing chloro group further reduces nucleophilicity, leading to slower reaction rates and potentially lower yields. This aniline is a common building block in the synthesis of Gefitinib.[9][10]

Causality and Field-Proven Insights:

The presence of the fluorine atom ortho to the amino group in 3-Fluoro-4-morpholinoaniline has a subtle but significant electronic effect. Fluorine is an electron-withdrawing group, which reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to the non-fluorinated counterpart. This can manifest as slightly slower reaction rates in nucleophilic aromatic substitution and cross-coupling reactions. However, this electronic modulation can also be advantageous. For instance, in the synthesis of complex molecules like epidermal growth factor receptor (EGFR) inhibitors, the fluorine atom can contribute to enhanced binding affinity with the target protein.[11] The 3-fluoro substitution pattern has been shown to increase inhibitory activity on EGFR in some quinazoline derivatives.[12]

Workflow Diagram: Comparative Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Aniline Aniline Derivative (1.0 mmol) ReactionVessel Schlenk Tube (Toluene, 100 °C) Aniline->ReactionVessel ArylHalide 4-Bromotoluene (1.2 mmol) ArylHalide->ReactionVessel Catalyst Pd2(dba)3 (2 mol%) Catalyst->ReactionVessel Ligand Xantphos (4 mol%) Ligand->ReactionVessel Base NaOtBu (1.4 mmol) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Workflow for the comparative Buchwald-Hartwig amination.

IV. Application in the Synthesis of Bioactive Molecules: A Case Study

The true value of a building block is demonstrated in its successful application in multi-step syntheses. 3-Fluoro-4-morpholinoaniline and its derivatives are integral to the synthesis of numerous kinase inhibitors. The quinazoline scaffold, for example, is a privileged structure in the development of EGFR inhibitors.[12]

Logical Relationship: Role in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis BuildingBlock 3-Fluoro-4-morpholinoaniline Coupling Nucleophilic Aromatic Substitution or Pd-catalyzed Coupling BuildingBlock->Coupling CoreScaffold Quinazoline Core CoreScaffold->Coupling Intermediate Anilino-quinazoline Intermediate Coupling->Intermediate FinalProduct EGFR Kinase Inhibitor (e.g., Gefitinib analogs) Intermediate->FinalProduct

Caption: The role of 3-Fluoro-4-morpholinoaniline in kinase inhibitor synthesis.

The synthesis of Gefitinib, an EGFR inhibitor, often involves the coupling of a substituted aniline with a 4-chloroquinazoline core.[10][13] While 3-chloro-4-fluoroaniline is used for Gefitinib itself, the principles are directly applicable to 3-fluoro-4-morpholinoaniline for the generation of novel analogs with potentially improved properties. The fluorine and morpholine substituents can modulate the drug's ADME (absorption, distribution, metabolism, and excretion) profile.

V. Alternatives and Their Comparative Merits

While this compound is a potent building block, several alternatives can be considered depending on the specific synthetic goals.

Alternative Building BlockKey Features and ApplicationsComparison to 3-Fluoro-4-morpholinoaniline
4-Morpholinoaniline Lacks the fluorine atom, higher nucleophilicity. Used when the electronic effects of fluorine are not desired.More reactive in nucleophilic substitutions, but lacks the potential benefits of fluorination (e.g., enhanced metabolic stability, specific binding interactions).
3-Chloro-4-morpholinoaniline The chloro group is a stronger electron-withdrawing group than fluorine.Less nucleophilic, potentially leading to slower reaction rates. The larger size of chlorine can introduce different steric interactions.
3-Bromo-4-morpholinoaniline The bromo group can serve as a handle for further functionalization via cross-coupling reactions.Offers greater synthetic versatility for late-stage diversification. Similar electronic effects to chlorine but with different reactivity in subsequent transformations.
Anilines with other heterocyclic substituents (e.g., piperazine, piperidine) Introduce different physicochemical properties (e.g., basicity, lipophilicity).The choice depends on the desired pharmacophore and its impact on solubility, cell permeability, and target engagement.

Expert Recommendation: The choice between these building blocks should be guided by a clear understanding of the desired structure-activity relationship (SAR).[11] If enhanced metabolic stability or specific fluorine-protein interactions are sought, 3-Fluoro-4-morpholinoaniline is an excellent choice. For rapid synthesis of a core scaffold where electronic modulation is not a primary concern, the more nucleophilic 4-morpholinoaniline may be preferred.

VI. Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and materials science. Its unique combination of a reactive aniline, a solubilizing morpholine group, and a modulating fluorine atom provides a powerful tool for the synthesis of complex and biologically active molecules. While its reactivity may be slightly attenuated compared to its non-fluorinated analog, the potential benefits in terms of the final compound's properties often outweigh this consideration. A thorough understanding of its reactivity profile, as outlined in this guide, will enable researchers to strategically incorporate this building block into their synthetic endeavors, accelerating the discovery and development of next-generation therapeutics and functional materials.

VII. References

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 6, 2026, from [Link]

  • Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2021). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Anitha, K., Sravani, S., Sridhar, S., & Sastry, G. N. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 39(16), 5949-5962. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI. Retrieved February 6, 2026, from [Link]

  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Conti, P., & Ciaffoni, L. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8205. [Link]

  • Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1279. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (2018). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Anitha, K., Sravani, S., Sridhar, S., & Sastry, G. N. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of gefitinib. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved February 6, 2026, from [Link]

  • Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh. Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 6, 2026, from [Link]

  • Li, D., et al. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(10), 11676-11685. [Link]

  • Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. PubMed. Retrieved February 6, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Schougaard, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 6, 2026, from [Link]

  • Synthesis of gefitinib. (2013). ResearchGate. Retrieved February 6, 2026, from [Link]

  • A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. (2022). CSIR-NCL Library, Pune. Retrieved February 6, 2026, from [Link]

  • Chen, J., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]

  • Gefitinib. (2015). New Drug Approvals. Retrieved February 6, 2026, from [Link]

Sources

Technical Guide: Structure-Activity Relationship & Application of 3-Fluoro-4-morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antibacterial drug discovery, 3-Fluoro-4-morpholinoaniline (3-FMA) is not merely an intermediate; it is the structural anchor for the oxazolidinone class of antibiotics, most notably Linezolid .[1]

This guide analyzes the structure-activity relationship (SAR) of 3-FMA derivatives. Unlike standard reviews, we treat 3-FMA as a divergent scaffold. We compare its conversion into the "Gold Standard" oxazolidinone (Linezolid) against alternative derivatizations (Sulfonamides and Schiff bases). This comparison reveals how specific chemical modifications to the aniline nitrogen dictate the transition from antibacterial potency to antifungal activity or biofilm inhibition.

The Scaffold Architecture

The 3-FMA molecule (


) possesses three critical zones that drive its pharmacological profile. Understanding these is prerequisite to derivative design.
Structural ZoneChemical FeatureBiological Function (SAR)
Zone A: The Aniline Nitrogen Primary amine (

)
The Attachment Point. This is the nucleophile for coupling. Converting this to a carbamate (oxazolidinone) confers protein synthesis inhibition. Converting to a sulfonamide shifts activity to antifungal targets.
Zone B: The Fluorine Atom C-3 SubstitutionMetabolic Shield & Binding. The fluorine atom prevents metabolic oxidation of the phenyl ring. Electronically, it increases the lipophilicity of the ring, enhancing penetration into the bacterial ribosome binding pocket.
Zone C: The Morpholine Ring C-4 SubstitutionSolubility & PK. The morpholine oxygen provides hydrogen bond acceptance, improving water solubility compared to a phenyl or alkyl group. However, it is also a site for metabolic ring-opening.

Comparative Analysis: Derivative Performance

We compare three distinct classes of derivatives synthesized from the 3-FMA scaffold.

Class A: The Oxazolidinones (Linezolid Type)[2][3]
  • Mechanism: Binds to the 23S rRNA of the 50S ribosomal subunit.[2]

  • Status: Clinical Standard (Linezolid).

  • Performance: High potency against Gram-positive bacteria (MRSA, VRE).[2][3]

Class B: Sulfonamide Derivatives[6][7]
  • Mechanism: Presumed interference with folate synthesis or membrane disruption (distinct from oxazolidinones).

  • Status: Experimental / Pre-clinical.

  • Performance: Moderate antibacterial activity, but significantly enhanced antifungal activity compared to Class A.

Class C: Schiff Base Derivatives
  • Mechanism: Disruption of quorum sensing signals.

  • Status: Experimental.

  • Performance: Lower direct bactericidal activity but superior biofilm inhibition compared to Linezolid.[4]

Comparative Data Table

Data synthesized from comparative biological assays (Sources: [1], [3], [5])

MetricClass A: Oxazolidinone (Linezolid) Class B: Sulfonamide Derivative (Compound 9d) Class C: Schiff Base
Primary Indication MRSA / VRE PneumoniaFungal Infections / Broad SpectrumBiofilm-associated infections
MIC (S. aureus) 1.0 - 4.0 µg/mL6.25 - 12.5 µg/mL15.9 µg/mL (IC50)
MIC (A. niger - Fungi) > 64 µg/mL (Inactive)6.25 µg/mL (Potent)Moderate
Biofilm Inhibition Low (< 20%)ModerateHigh (> 50%)
Synthetic Steps 4-5 Steps (Complex)1 Step (Simple)1 Step (Simple)
Toxicity Risk Myelosuppression (Long term)Variable (Sulfonamide allergy risk)Low

Scientist's Insight: While Linezolid (Class A) is the superior antibacterial, the data suggests that if your target is fungal pathogens or biofilm remediation, the 3-FMA scaffold should be diverted toward Sulfonamide or Schiff base synthesis, respectively, rather than forcing the oxazolidinone ring formation.

Visualizing the Scaffold Divergence

The following diagram illustrates how the 3-FMA scaffold diverges into different therapeutic classes based on the chemical modification of the aniline nitrogen.

SAR_Flow cluster_0 Class A: Oxazolidinones cluster_1 Class B: Sulfonamides cluster_2 Class C: Schiff Bases Scaffold 3-Fluoro-4-morpholinoaniline (3-FMA) Step1 + R-Epichlorohydrin (Cyclization) Scaffold->Step1 N-Alkylation Step2 + Aryl Sulfonyl Chloride (Nucleophilic Substitution) Scaffold->Step2 Sulfonylation Step3 + Aromatic Aldehyde (Condensation) Scaffold->Step3 Dehydration Product1 LINEZOLID (Antibacterial) Step1->Product1 Ribosome Binding (50S) Product2 SULFONAMIDE DERIVATIVES (Antifungal/Antibacterial) Step2->Product2 Membrane/Folate Target Product3 IMINE DERIVATIVES (Biofilm Inhibitor) Step3->Product3 Quorum Quenching

Figure 1: Divergent synthesis pathways from the 3-FMA scaffold determining therapeutic outcome.

Experimental Protocol: Synthesis of Class A (Linezolid)[9]

This protocol describes the conversion of 3-FMA to Linezolid.[1][3][5] This is the "Gold Standard" reaction for validating the scaffold's quality.

Objective: Synthesize (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid).

Reagents
  • Substrate: 3-Fluoro-4-morpholinoaniline (1.0 eq)

  • Reagent: (S)-Epichlorohydrin (1.2 eq)

  • Base: Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi) - Note: t-BuOK is safer for bench scale.

  • Solvent: THF (anhydrous)

  • Acylating Agent: Acetic anhydride

Workflow
  • Carbamate Formation:

    • Dissolve 3-FMA in THF under

      
       atmosphere.
      
    • Add Benzyl chloroformate (Cbz-Cl) and

      
       to protect the amine. Stir at 0°C for 2 hours.
      
    • Checkpoint: Verify formation of N-Cbz-3-FMA via TLC (Hexane:EtOAc 7:3).

  • Chiral Cyclization (The Critical Step):

    • Cool the N-Cbz intermediate solution to -78°C (if using n-BuLi) or 0°C (if using t-BuOK).

    • Add base dropwise.[6] Stir for 30 mins to deprotonate the carbamate.

    • Add (S)-Glycidyl butyrate or (S)-Epichlorohydrin slowly.

    • Allow to warm to room temperature and reflux for 6 hours.

    • Result: Formation of the (S)-hydroxymethyl-oxazolidinone intermediate.

  • Functionalization:

    • Convert the hydroxymethyl group to a mesylate (MsCl, Et3N).

    • Displace mesylate with Sodium Azide (

      
      ) in DMF at 70°C.
      
    • Reduce the azide (Hydrogenation:

      
      , Pd/C) to the primary amine.
      
  • Acetylation:

    • Treat the resulting amine with Acetic Anhydride in DCM.

    • Purification: Recrystallize from Ethyl Acetate.

    • Validation:

      
       NMR must show the characteristic acetyl singlet at 
      
      
      
      2.0 ppm and the oxazolidinone C-5 proton multiplet at
      
      
      4.7 ppm.

References

  • Synthesis and SAR of Linezolid Derivatives: Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

  • Alternative Synthesis Routes: Madhusudhan, G., et al. (2011).[3] "A new and alternate synthesis of Linezolid: An antibacterial agent."[3] Der Pharma Chemica.

  • Sulfonamide Derivatives: Janakiramudu, D. B., et al. (2025). "Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study." ResearchGate.

  • Schiff Base Activity: Ossila Product Guide. "3-Fluoro-4-morpholinoaniline Properties and Applications."

  • Toxicity Profile: TCI Chemicals. "Safety Data Sheet: 3-Fluoro-4-morpholinoaniline."

Sources

Safety Operating Guide

3-Fluoro-4-morpholinoaniline hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Action Required: This compound is a halogenated aniline derivative. It poses distinct risks regarding acute toxicity, aquatic bioaccumulation, and the formation of corrosive byproducts (HF/HCl) upon thermal decomposition.[1][2] Do not dispose of via municipal sinks or standard trash. [1][3][4]

ParameterSpecification
Chemical Name 3-Fluoro-4-morpholinoaniline hydrochloride
Free Base CAS 93246-53-8 (Reference for parent structure)
Molecular Formula C₁₀H₁₃FN₂O[1][2][4][5][6][7] · HCl
Hazard Class Acute Toxin (Oral/Dermal/Inhalation) , Skin/Eye Irritant
Signal Word WARNING
Key Risk Aniline toxicity (Methemoglobinemia) + Fluorine content (HF generation in fire)

Hazard Assessment: The "Why" Behind the Protocol

As researchers, we must understand the mechanism of toxicity to implement effective controls.[1][4] This is not just "waste"; it is a reactive biological effector.

  • Aniline Moiety Toxicity: Like many anilines, this compound can induce methemoglobinemia, converting hemoglobin to methemoglobin, thereby reducing the blood's oxygen-carrying capacity.[1][2][5] Absorption through the skin is a primary vector.

  • The Fluorine Factor: The C-F bond is exceptionally stable.[4] Standard low-temperature incineration may fail to mineralize the fluorine completely, or worse, generate Hydrogen Fluoride (HF) gas in the exhaust stream.[1][2] Disposal facilities must be alerted to the halogen content to utilize appropriate scrubbers.

  • Hydrochloride Salt Implications: The HCl salt form increases water solubility compared to the free base.[4] This drastically increases the risk of rapid systemic absorption if spilled on wet skin or mucous membranes, and it increases mobility in soil/water if released into the environment.[1]

Personal Protective Equipment (PPE) & Engineering Controls

Standard lab coats are insufficient.[2] The following specific barriers are required due to the permeation potential of aniline derivatives.

  • Gloves: Double-gloving is mandatory. [1][2][4][5]

    • Inner Layer: Nitrile (minimum 0.11 mm).[2]

    • Outer Layer: Nitrile (minimum 0.11 mm) or Laminate film (Silver Shield) for prolonged handling.[2]

    • Reasoning: Anilines can permeate thin nitrile. Double gloving provides a breakthrough time buffer.

  • Respiratory: If handling powder outside a fume hood, use a P100 particulate respirator.[1][2]

  • Engineering: All weighing and transfer must occur within a certified chemical fume hood or biological safety cabinet (Class II).[2]

Step-by-Step Disposal Protocol

This protocol segregates the waste to prevent incompatible reactions (e.g., oxidation of the amine) and ensures regulatory compliance.[1][2][4]

A. Solid Waste (Powder/Contaminated Solids)[2][8]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Do not use metal containers (corrosion risk from HCl salt).[2]

  • Bagging: Place the waste inside a clear 6-mil polyethylene bag before placing it in the jar. This "double containment" prevents dust release upon opening at the disposal facility.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Fluoro-4-morpholinoaniline HCl, Solid."[1][2][4][5][6]

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a secondary containment tray away from oxidizers (e.g., nitrates, peroxides).

B. Liquid Waste (Mother Liquors/Solutions)[2]
  • Segregation: NEVER mix with oxidizing acids (Nitric, Chromic) or Bleach (Sodium Hypochlorite).[1][2]

    • Risk:[2][6][7][8][9][10][11] Mixing anilines with bleach can form chloroamines, which are explosive and highly toxic.[1][2]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the HCl salt, neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste carboy, only if your facility's specific protocol allows bench-top neutralization.[1][2] Otherwise, dispose of as acidic organic waste.[1][2]

  • Solvent Compatibility: Compatible with standard non-halogenated (MeOH, EtOH) and halogenated (DCM) waste streams, provided the halogenated content is declared.[1][2]

Disposal Workflow Visualization

The following diagram outlines the decision logic and logistical flow for disposing of this compound.

DisposalWorkflow Start Waste Generation (3-Fluoro-4-morpholinoaniline HCl) Decision Physical State? Start->Decision SolidPath Solid/Powder Residue Decision->SolidPath Dry Solid LiquidPath Liquid/Solution Decision->LiquidPath Dissolved SolidCont Double Bag in 6-mil Poly Place in HDPE Jar SolidPath->SolidCont LiquidCont Segregate from Oxidizers Collect in Solvent Carboy LiquidPath->LiquidCont Labeling LABELING CRITICAL: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Note 'Halogenated' SolidCont->Labeling LiquidCont->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Vendor EHS/Vendor Pickup (Incineration with Scrubber) Storage->Vendor

Figure 1: Cradle-to-grave waste management workflow for halogenated aniline salts.[1][2][4][5]

Emergency Response Procedures

In the event of a spill, immediate action minimizes bioavailability.[1][7]

ScenarioProtocol
Dry Powder Spill 1. Evacuate immediate area.2. Don double nitrile gloves and P100 respirator.3. Cover spill with wet paper towels to prevent dust aerosolization.4. Scoop into a waste bag; wipe surface with mild detergent.
Liquid Spill 1. Absorb with vermiculite or clay-based absorbent.2.[2] Do not use paper towels alone (aniline can permeate and contaminate gloves during cleanup).3.[2] Place absorbent in a sealed container.
Skin Exposure 1. Time is critical. Wash with soap and copious water for 15 minutes.2. Do not use alcohol/solvents (increases skin absorption).3.[2] Seek medical attention immediately (monitor for methemoglobinemia).[2]

Regulatory Compliance (RCRA & EPA)

While 3-Fluoro-4-morpholinoaniline is not explicitly listed on the EPA P-list or U-list, it must be managed as a Hazardous Waste based on toxicity characteristics and industry best practices.[1][2][4][5]

  • Waste Code Determination:

    • If the waste stream contains halogenated solvents (e.g., DCM), use code F002 .[1][2]

    • If tested via TCLP and found toxic (unlikely for this specific salt but possible), it would carry a D-code .[1][2]

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" (if state laws allow) or "Hazardous Waste - Toxic" to ensure high-temperature incineration.[2][5]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility equipped with acid gas scrubbers to manage HF and HCl emissions.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline.[1][2][5] Retrieved from [Link][1][2][4]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press. Retrieved from [Link][1][2][4]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline.[2] Retrieved from [Link][1][2][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.